Lactic Acid
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTAAEKCZFNVCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3, Array, HC3H5O3 | |
| Record name | LACTIC ACID | |
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| Record name | LACTIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
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| Record name | lactic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lactic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26100-51-6 | |
| Record name | (±)-Poly(lactic acid) | |
| Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID7023192 | |
| Record name | Lactic acid | |
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Molecular Weight |
90.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Lactic acid appears as a colorless to yellow odorless syrupy liquid. Corrosive to metals and tissue. Used to make cultured dairy products, as a food preservative, and to make chemicals., Liquid, Colourless or yellowish, nearly odourless, syrupy liquid to solid, Thick liquid or crystals, colorless to yellow; mp = 17 deg C; [ICSC], VISCOUS COLOURLESS-TO-YELLOW LIQUID OR COLOURLESS-TO-YELLOW CRYSTALS., colourless to yellow hygroscopic crystals becoming syrupy liquid; odourless | |
| Record name | LACTIC ACID | |
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| Record name | Propanoic acid, 2-hydroxy- | |
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| Record name | LACTIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Lactic acid | |
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| Record name | Lactic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Boiling Point |
122 °C at 15 mm Hg | |
| Record name | Lactic acid | |
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Flash Point |
113 °C (235 °F) - closed cup, 110 °C c.c. | |
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| Record name | LACTIC ACID | |
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Solubility |
Completely soluble in water, Miscible with water, Completely soluble in ethanol, diethyl ether, and other organic solvents which are miscible with water. It is virtually insoluble in benzene and chloroform., Miscible with glycerol, Soluble in alcohol and furfurol; slightly soluble in ether; insoluble in chloroform, petroleum ether, carbon disulfide. Miscible with alcohol-ether solution., Solubility in water: miscible, miscible with water, glycerol, glycols, oils, miscible at room temperature (in ethanol) | |
| Record name | Lactic acid | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | Lactic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/781/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.2 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2060 g/cu cm at 21 °C, Relative density (water = 1): 1.2, 1.200-1.209 | |
| Record name | LACTIC ACID | |
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| Record name | Lactic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/781/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.08 [mmHg], 0.0813 mm Hg at 25 °C | |
| Record name | Lactic acid | |
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Color/Form |
Crystals (melt at 16.8 °C), Yellow to colorless crystals or syrupy 50% liquid, Viscous, colorless to yellow liquid or colorless to yellow crystals | |
CAS No. |
50-21-5, 598-82-3, 26100-51-6 | |
| Record name | LACTIC ACID | |
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| Record name | Lactic acid | |
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| Record name | Lactic acid [USP:JAN] | |
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| Record name | Lactic acid | |
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| Record name | Propanoic acid, (+-) | |
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| Record name | Propanoic acid, 2-hydroxy- | |
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| Record name | Lactic acid | |
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| Record name | Lactic acid | |
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| Record name | Dl-lactic acid | |
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Melting Point |
16.8 °C, Crystals from ether and isopropyl ether; melting point = 52.8 °C; pK = 3.83; soluble in water, alcohol, acetone, ether, glycerol; practically insoluble in chloroform. /D-lactic acid/, Crystals from acetic acid or chloroform; melting point = 53 °C; pK = 3.79 at 25 °C. /L-lactic acid/, 17 °C | |
| Record name | Lactic acid | |
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| Record name | Lactic acid | |
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Foundational & Exploratory
An In-depth Technical Guide on the Biological Significance of Lactic Acid Stereoisomers: L-(+) vs. D-(-)
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Lactic acid, a pivotal molecule in cellular metabolism, exists as two stereoisomers: L-(+)-lactic acid and D-(-)-lactic acid. While structurally mirror images, their biological origins, metabolic fates, and physiological significance are profoundly different. L-lactate is a central, versatile player in mammalian energy metabolism, serving as a primary energy substrate, a gluconeogenic precursor, and a signaling molecule or "lactormone".[1][2][3] In contrast, D-lactate is primarily a product of microbial fermentation and is metabolized slowly by mammals.[4][5] Its accumulation is often associated with pathological conditions, most notably D-lactic acidosis, which presents with severe metabolic and neurological disturbances.[1][6][7] This guide provides a comprehensive technical overview of the distinct roles of these isomers, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core metabolic and signaling pathways.
Introduction to Lactate Stereoisomers
This compound is a chiral molecule possessing an asymmetric carbon atom, resulting in two optical isomers or enantiomers: L-(+)-lactate and D-(-)-lactate.[4][8] The "L" and "D" designations refer to the configuration of the molecule, while "(+)" and "(-)" denote their property of rotating plane-polarized light clockwise and counter-clockwise, respectively.[8] In mammalian physiology, these isomers are not interchangeable. Mammalian enzymes, particularly lactate dehydrogenase (LDH), are highly specific for the L-isomer, which is the predominant form produced and utilized in the body.[8][9] D-lactate is not a significant product of endogenous mammalian metabolism but can be introduced exogenously through diet or produced by gut microbiota.[1][4][10]
L-(+)-Lactic Acid: The Metabolic Hub
Far from its historical misconception as a metabolic waste product, L-lactate is now recognized as a critical link between glycolytic and oxidative metabolism and a key signaling molecule.[2][3]
Metabolism and Physiological Roles
-
Anaerobic and Aerobic Production: L-lactate is the end product of glycolysis. During intense exercise or hypoxia, its production allows for the regeneration of NAD+, which is essential for sustained ATP production.[1][9] However, significant L-lactate production also occurs under fully aerobic conditions, a phenomenon known as the "Warburg effect" in cancer cells.[1][11]
-
The Lactate Shuttle: The "lactate shuttle" hypothesis describes the movement of L-lactate between cells and tissues.[2][11] Glycolytic cells (e.g., fast-twitch muscle fibers) produce lactate, which is then transported to oxidative tissues (e.g., heart, brain, slow-twitch muscle fibers) to be used as a primary fuel source after conversion back to pyruvate.[1][11][12]
-
Energy Substrate: The heart, brain, and skeletal muscles preferentially oxidize lactate over glucose as an energy source, especially during periods of high metabolic demand.[2][11]
-
Gluconeogenesis: Through the Cori cycle, lactate produced in muscles is transported to the liver and kidneys, where it serves as a major precursor for glucose synthesis (gluconeogenesis).[2][11][13]
-
Signaling Molecule ("Lactormone"): L-lactate acts as a signaling molecule with hormone-like properties.[2][14][15] It binds to the G protein-coupled receptor 81 (GPR81), also known as HCA1, which is expressed in adipocytes, neurons, and immune cells.[1][13][15] Activation of GPR81 can inhibit lipolysis, modulate immune responses, and influence neuroprotection.[1][13][15]
-
Epigenetic Regulation: A recently discovered role for L-lactate is in the post-translational modification of histones through "lactylation," which influences gene expression, particularly in inflammation and tumor progression.[3][11][16]
Role in Pathophysiology
-
Lactic Acidosis: Severe accumulation of L-lactate (>5 mmol/L) leads to a drop in blood pH, a condition known as lactic acidosis.[8][17] This is a common and serious complication in critical illnesses characterized by tissue hypoxia, such as shock and sepsis.[8][11]
-
Cancer Metabolism: Cancer cells exhibit high rates of glycolysis and lactate production even in the presence of oxygen (the Warburg effect).[11][18] The resulting lactate-rich tumor microenvironment promotes angiogenesis, immune evasion, and metastasis.[1][11]
D-(-)-Lactic Acid: The Microbial Metabolite
Sources and Metabolism
-
Primary Source: The main source of D-lactate in humans is the fermentation of unabsorbed carbohydrates by gut bacteria, such as Lactobacillus, Eubacterium, and Streptococcus bovis.[8][10][19] Propylene glycol, a common food and drug additive, can also be metabolized to D-lactate.
-
Endogenous Production: A minor amount of D-lactate is produced endogenously via the methylglyoxal pathway, a side-route of glycolysis.[1][8]
-
Slow Metabolism: Humans lack a specific D-lactate dehydrogenase. D-lactate is metabolized slowly to pyruvate by the mitochondrial enzyme D-2-hydroxyacid dehydrogenase and potentially through the glyoxalase pathway.[1][8] This slow clearance makes the body vulnerable to its accumulation.[4][8]
Pathological Significance: D-Lactic Acidosis
D-lactic acidosis is a rare metabolic disorder characterized by a high anion gap metabolic acidosis and distinct neurological symptoms.[7][19]
-
Risk Factors: The condition typically occurs in individuals with short bowel syndrome, jejuno-ileal bypass, or other forms of intestinal malabsorption.[6][10][19] In these patients, a high carbohydrate load reaches the colon, leading to excessive fermentation and D-lactate production by gut flora.[6][7][8]
-
Clinical Features: The hallmark of D-lactic acidosis is encephalopathy, with symptoms including confusion, slurred speech, ataxia, and lethargy, often described as appearing "drunk".[7][17][19] These neurological disturbances are a direct neurotoxic effect of D-lactate.[10]
-
Mechanism of Toxicity: The toxicity of D-lactate is linked to its ability to impair mitochondrial function and induce oxidative stress.[1][16] It can compete with pyruvate for transport into mitochondria via monocarboxylate transporters but cannot be efficiently used for energy production, disrupting cellular metabolism.[10]
Data Presentation: Comparative Summary
Table 1: General Comparison of L-(+)- and D-(-)-Lactate
| Feature | L-(+)-Lactate | D-(-)-Lactate |
| Primary Source | Endogenous (Glycolysis)[1] | Exogenous (Gut Microbiota Fermentation)[1][10] |
| Primary Enzyme | L-Lactate Dehydrogenase (L-LDH)[8] | D-Lactate Dehydrogenase (in bacteria), D-2-hydroxyacid dehydrogenase (in human mitochondria)[1][8] |
| Metabolic Rate | Rapid | Slow[4] |
| Primary Role | Energy substrate, gluconeogenic precursor, signaling molecule[2] | Primarily a metabolic byproduct with pathological implications[1][5] |
| Associated Acidosis | L-Lactic Acidosis | D-Lactic Acidosis[17] |
| Key Symptoms | Primarily related to underlying cause (e.g., shock, hypoxia)[17] | Neurological: encephalopathy, ataxia, slurred speech[1][7][17] |
Table 2: Quantitative Physiological and Pathological Concentrations
| Parameter | L-(+)-Lactate | D-(-)-Lactate |
| Normal Plasma Conc. | 0.5 - 2.0 mmol/L[14] | < 0.05 mmol/L |
| Hyperlactatemia | > 2.0 mmol/L | N/A |
| Pathological Conc. (Acidosis) | > 5.0 mmol/L[8] | > 2.5 - 3.0 mmol/L[8] |
| Typical Anion Gap | High | High (may be less pronounced than in L-lactic acidosis)[17] |
Experimental Protocols
Protocol: Enzymatic Assay for L-Lactate Quantification in Plasma
This protocol is based on the oxidation of L-lactate to pyruvate by L-LDH, coupled to the reduction of NAD+ to NADH, which is measured spectrophotometrically.
-
Principle: L-Lactate + NAD+ <--(L-LDH)--> Pyruvate + NADH + H+. The increase in absorbance at 340 nm due to NADH formation is directly proportional to the L-lactate concentration.
-
Materials:
-
Plasma sample (deproteinized with perchloric acid)
-
Glycine-hydrazine buffer (pH 9.2)
-
NAD+ solution
-
L-Lactate Dehydrogenase (from rabbit muscle)
-
Spectrophotometer capable of reading at 340 nm
-
-
Methodology:
-
Sample Preparation: Centrifuge blood sample to obtain plasma. Deproteinize 1 mL of plasma by adding 1 mL of 8% perchloric acid, vortex, and centrifuge. Neutralize the supernatant with potassium carbonate.
-
Reaction Mixture: In a cuvette, combine 1.5 mL of glycine-hydrazine buffer and 0.2 mL of NAD+ solution.
-
Blank Reading: Add 0.2 mL of the prepared sample to the cuvette. Mix and measure the initial absorbance (A1) at 340 nm.
-
Enzymatic Reaction: Add 10 µL of L-LDH solution to the cuvette. Mix and incubate at 37°C for 30 minutes or until the reaction is complete.
-
Final Reading: Measure the final absorbance (A2) at 340 nm.
-
Calculation: Calculate the change in absorbance (ΔA = A2 - A1). Determine the concentration using a standard curve prepared with known L-lactate concentrations.
-
Protocol: Chiral HPLC for Simultaneous Quantification of L- and D-Lactate
This protocol allows for the separation and quantification of both stereoisomers, which is critical for the diagnosis of D-lactic acidosis.
-
Principle: A chiral stationary phase in an HPLC column selectively interacts differently with L- and D-lactate, allowing them to be separated and eluted at different retention times. Detection is typically achieved via UV or fluorescence detection after derivatization.
-
Materials:
-
High-Performance Liquid Chromatography (HPLC) system
-
Chiral column (e.g., Astec CLC-L)
-
Mobile phase: e.g., Copper (II) sulfate solution
-
Derivatization agent (if using fluorescence detection)
-
Plasma sample (deproteinized)
-
L- and D-lactate standards
-
-
Methodology:
-
Sample Preparation: Prepare deproteinized plasma supernatant as described in Protocol 5.1.
-
Standard Preparation: Prepare a series of standards containing known concentrations of both L- and D-lactate.
-
HPLC Conditions:
-
Column: Chiral HPLC column
-
Mobile Phase: Isocratic elution with aqueous copper sulfate solution (e.g., 2 mM).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
-
Analysis: Inject a fixed volume (e.g., 20 µL) of the prepared sample and standards onto the HPLC system.
-
Quantification: Record the chromatograms. Identify the peaks for L- and D-lactate based on the retention times of the standards. Calculate the concentration of each isomer by comparing the peak area from the sample to the standard curve.
-
Mandatory Visualizations (Graphviz)
Metabolic Fates of Lactate Stereoisomers
Caption: Comparative metabolic pathways of L-(+)- and D-(-)-lactic acid.
Experimental Workflow for Isomer Analysis
Caption: Workflow for the analysis of lactate stereoisomers in plasma.
L-Lactate Signaling via GPR81 Receptor
Caption: Simplified signaling pathway of L-lactate via the GPR81 receptor in an adipocyte.
Conclusion
The biological significance of lactate is stereospecific. L-(+)-lactate is a cornerstone of mammalian metabolism, functioning as a fuel, a biosynthetic precursor, and a sophisticated signaling molecule that regulates metabolic homeostasis.[1][2] Its roles are integral to both normal physiology and diseases like cancer. Conversely, D-(-)-lactate is a metabolic outlier for mammals, primarily of microbial origin.[1][5] Its clinical relevance lies in its accumulation in specific pathological states, leading to a dangerous neurotoxic acidosis.[7][10] For researchers and drug development professionals, understanding these distinct roles is critical for interpreting metabolic data, diagnosing rare disorders, and identifying novel therapeutic targets within the complex landscape of cellular metabolism.
References
- 1. L- and D-Lactate: unveiling their hidden functions in disease and health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lactate as a fulcrum of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lactate: a multifunctional signaling molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding L-Lactic Acid VS D-Lactic Acid: A Comprehensive Guide [xhlactics.com]
- 5. D-Lactic Acid as a Metabolite: Toxicology, Diagnosis, and Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. D-lactic acidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-lactate and D-lactate - clinical significance of the difference [acutecaretesting.org]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. derangedphysiology.com [derangedphysiology.com]
- 11. Dual role of lactate in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. biomedres.us [biomedres.us]
- 16. L- and D-Lactate: unveiling their hidden functions in disease and health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lactic Acidosis - Endocrine and Metabolic Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 18. Frontiers | Dual role of lactate in human health and disease [frontiersin.org]
- 19. litfl.com [litfl.com]
The Pivotal Role of Lactic Acid in Cellular Metabolism and Glycolysis: From Metabolic Byproduct to Key Regulator
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
For decades, lactic acid (lactate in its ionized form) was primarily viewed as a metabolic waste product of anaerobic glycolysis, intrinsically linked to muscle fatigue. However, a paradigm shift in metabolic research has repositioned lactate as a central player in cellular and whole-body metabolism. It is now understood to be a critical energy substrate, a key component of intercellular metabolic shuttles, and a signaling molecule with diverse regulatory functions.[1][2][3] This technical guide provides an in-depth exploration of the multifaceted roles of lactate, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the complex pathways in which it participates. This updated understanding of lactate metabolism opens new avenues for therapeutic intervention in a range of diseases, from metabolic disorders to cancer.
Lactate Production: The Glycolytic Nexus
Under conditions of high energy demand or limited oxygen availability, the rate of glycolysis can exceed the capacity of mitochondria to oxidize pyruvate.[4] To regenerate the NAD+ required for glycolysis to continue, pyruvate is reduced to lactate by the enzyme lactate dehydrogenase (LDH).[4][5][6] This process is a critical metabolic juncture, allowing for sustained ATP production under anaerobic conditions.[5][6]
The reaction is as follows: Pyruvate + NADH + H+ ⇌ Lactate + NAD+
This reversible reaction is crucial for maintaining the cellular redox state (NADH/NAD+ ratio) and ensuring metabolic flexibility.[1][4]
Lactate as a Versatile Metabolic Fuel
Contrary to its historical reputation, lactate is a preferred energy source for various tissues, including the heart, brain, and oxidative skeletal muscle fibers.[4][7] This is facilitated by a series of intercellular and intracellular "lactate shuttles."[7][8][9]
Intercellular Lactate Shuttles
-
The Cori Cycle: Lactate produced in tissues like skeletal muscle and red blood cells is transported via the bloodstream to the liver and kidneys.[5][10] There, it is converted back to glucose through gluconeogenesis, which can then be released back into circulation to fuel other tissues.[4][5][11]
-
Astrocyte-Neuron Lactate Shuttle (ANLS): In the brain, astrocytes are proposed to take up glucose, convert it to lactate, and shuttle it to neurons as their primary energy substrate.[12][13][14] While the precise direction and magnitude of this shuttle are still debated, it highlights the importance of lactate in brain energy metabolism.[14][15][16]
Intracellular Lactate Shuttles
Lactate can also be shuttled within cells, most notably from the cytosol into mitochondria.[8][9] Here, it is converted back to pyruvate by a mitochondrial LDH isoform and subsequently oxidized in the Tricarboxylic Acid (TCA) cycle. This intracellular shuttle allows for the direct use of lactate as an oxidative fuel, linking glycolysis and oxidative phosphorylation.[8]
Lactate as a Signaling Molecule (Lactormone)
Beyond its metabolic roles, lactate functions as a signaling molecule, or "lactormone," influencing cellular processes through receptor-mediated and epigenetic mechanisms.[2][17][18]
-
GPR81 Receptor Activation: Lactate is an endogenous ligand for the G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCA1).[1][18][19] GPR81 is highly expressed in adipocytes, and its activation by lactate inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[18][20] This signaling cascade ultimately suppresses lipolysis, the breakdown of fats.[1][18] GPR81 is also found in the brain and skeletal muscle, suggesting broader signaling roles.[19][21][22]
-
Epigenetic Modifications: Lactate can contribute to the lactylation of histone proteins, a novel post-translational modification that can regulate gene expression.[2][18] This mechanism links cellular metabolic state directly to the regulation of the genome.
Quantitative Data Summary
The metabolic significance of lactate is underscored by its concentration and the kinetics of its associated transporters and enzymes.
Table 1: Typical Lactate Concentrations
| Condition/Tissue | Concentration (mmol/L) | Reference |
|---|---|---|
| Arterial Blood (Rest) | 1 - 2 | [23][24] |
| Arterial Blood (Intense Exercise) | > 20 | [23] |
| Resting Skeletal Muscle | ~10:1 ratio with pyruvate | [24][25] |
| Daily Whole-Body Production (Rest) | ~1500 mmol/day (~1.3 mol/70kg/24h) |[25][26] |
Table 2: Kinetic Properties of Key Lactate-Related Proteins
| Protein (Isoform) | Substrate | Km (mmol/L) | Tissue Expression | Primary Role | Reference |
|---|---|---|---|---|---|
| MCT1 | L-Lactate | 3.5 - 4.7 | Heart, Red Muscle, Brain | Lactate Uptake | [27][28] |
| MCT2 | L-Lactate | ~0.7 | Neurons, Kidney, Sperm | High-affinity Uptake | [27][28] |
| MCT3 | L-Lactate | 1.9 - 5.8 (pH dependent) | Retinal Pigment Epithelium | Lactate Transport | [29] |
| MCT4 | L-Lactate | 13 - 40 | White Muscle, Astrocytes | Lactate Efflux | [28][29] |
| LDH1 (H4) | Pyruvate | Low | Heart | Lactate -> Pyruvate | [30] |
| LDH5 (M4) | Pyruvate | High | Skeletal Muscle, Liver | Pyruvate -> Lactate |[30] |
Km (Michaelis constant) values can vary based on experimental conditions. This table provides representative values.
Experimental Protocols
Accurate quantification of lactate and the activity of related enzymes is fundamental to studying its metabolic roles.
Protocol 1: Quantification of Lactate Concentration in Biological Samples
This protocol outlines a common enzymatic (colorimetric/fluorometric) assay for lactate quantification in samples such as plasma, serum, or cell culture media.
Principle: Lactate is oxidized by lactate dehydrogenase (LDH) to produce pyruvate and NADH. The generated NADH is then used by a probe to generate a colorimetric or fluorometric signal, which is proportional to the lactate concentration.
Materials:
-
Lactate Assay Kit (containing Lactate Assay Buffer, Lactate Probe, and Lactate Enzyme Mix)
-
96-well clear or black microplate
-
Microplate reader
-
Lactate Standard
-
Deproteinizing sample preparation system (e.g., 10 kDa MWCO spin filters)
-
Sample (plasma, serum, media, tissue homogenate)
Procedure:
-
Sample Preparation:
-
For serum or plasma, centrifuge samples to remove insoluble material.
-
Protein-containing samples must be deproteinized using 10 kDa spin filters to avoid interference from endogenous LDH.
-
Bring samples to a final volume of 50 µL/well with Lactate Assay Buffer.
-
-
Standard Curve Preparation:
-
Dilute the Lactate Standard to generate a series of concentrations (e.g., 0, 2, 4, 6, 8, 10 nmol/well) in a final volume of 50 µL/well.
-
-
Reaction Mix Preparation:
-
For each well, prepare 50 µL of Reaction Mix containing:
-
46 µL Lactate Assay Buffer
-
2 µL Lactate Probe
-
2 µL Lactate Enzyme Mix
-
-
Mix well.
-
-
Measurement:
-
Add 50 µL of the Reaction Mix to each well containing the standard or sample.
-
Mix gently.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure absorbance (e.g., at 570 nm for colorimetric) or fluorescence (e.g., Ex/Em = 535/587 nm for fluorometric) using a microplate reader.
-
-
Calculation:
-
Subtract the 0 (blank) standard reading from all readings.
-
Plot the standard curve.
-
Calculate the lactate concentration of the samples based on the standard curve.
-
Protocol 2: Measurement of Lactate Dehydrogenase (LDH) Activity
This protocol describes a kinetic spectrophotometric assay to measure LDH activity by monitoring the rate of NADH production or consumption.
Principle: The rate of change in absorbance at 340 nm, due to the conversion of NAD+ to NADH (or vice versa), is directly proportional to the LDH activity.
Materials:
-
UV-transparent cuvettes or 96-well UV-transparent plate
-
Spectrophotometer or microplate reader capable of reading at 340 nm
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Substrate solution (e.g., 50 mM L-Lactate)
-
Cofactor solution (e.g., 5 mM NAD+)
-
Enzyme sample (e.g., cell lysate, purified enzyme)
Procedure:
-
Reagent Preparation: Prepare the reaction buffer, substrate, and cofactor solutions.
-
Assay Setup:
-
In a cuvette, add:
-
Reaction Buffer (e.g., 850 µL)
-
Substrate solution (e.g., 100 µL)
-
Cofactor solution (e.g., 50 µL)
-
-
Mix by inversion and equilibrate to the desired temperature (e.g., 25°C or 37°C).
-
-
Initiate Reaction:
-
Add a small volume of the enzyme sample (e.g., 10 µL) to the cuvette.
-
Immediately mix and place the cuvette in the spectrophotometer.
-
-
Kinetic Measurement:
-
Record the absorbance at 340 nm every 15-30 seconds for 3-5 minutes.
-
Ensure the rate of absorbance change is linear during the measurement period.
-
-
Calculation:
-
Calculate the change in absorbance per minute (ΔA340/min) from the linear portion of the curve.
-
Use the Beer-Lambert law to calculate enzyme activity. One unit of LDH activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.
-
Activity (U/mL) = (ΔA340/min * Total Volume) / (ε * Path Length * Sample Volume)
-
ε (Molar extinction coefficient for NADH at 340 nm) = 6220 M⁻¹cm⁻¹
-
-
Implications for Research and Drug Development
The modern understanding of lactate as a central metabolic hub and signaling molecule has profound implications:
-
Oncology: Many cancer cells exhibit high rates of glycolysis even in the presence of oxygen (the Warburg effect), leading to high lactate production. Lactate in the tumor microenvironment can promote angiogenesis, immune evasion, and chemoresistance.[31] Targeting lactate transporters (MCTs) and LDH is a promising therapeutic strategy.[32]
-
Neuroscience: Lactate's role in brain energy metabolism suggests its potential relevance in neurodegenerative diseases and ischemic conditions like stroke.[12][19] Modulating lactate transport and signaling could offer neuroprotective benefits.[19]
-
Metabolic Diseases: The GPR81-mediated inhibition of lipolysis by lactate connects carbohydrate and fat metabolism, highlighting potential targets for treating obesity and type 2 diabetes.[18]
-
Inflammation and Immunology: Lactate can modulate the function of immune cells, influencing the balance between pro- and anti-inflammatory responses.[2][33]
Conclusion
Lactate has been successfully rehabilitated from a metabolic dead-end to a cornerstone of cellular bioenergetics and signaling. Its roles as a major energy currency, a key player in inter-organ metabolic communication, and a signaling molecule are now well-established. For researchers and drug development professionals, a deep, technical understanding of lactate metabolism is no longer optional but essential. The pathways, transporters, and receptors involved in lactate homeostasis represent a rich landscape of potential therapeutic targets for a wide array of human diseases. Future research will undoubtedly continue to uncover new facets of this once-misunderstood metabolite, further solidifying its importance in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Lactate: a multifunctional signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Science and Translation of Lactate Shuttle Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Cori cycle - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Lactate shuttle hypothesis - Wikipedia [en.wikipedia.org]
- 8. Cell–cell and intracellular lactate shuttles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. davuniversity.org [davuniversity.org]
- 11. Cori Cycle: What It Is and Why It Is Important [verywellhealth.com]
- 12. Brain energy homeostasis: the evolution of the astrocyte-neuron lactate shuttle hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Lactate Shuttles in Neuroenergetics—Homeostasis, Allostasis and Beyond [frontiersin.org]
- 14. ovid.com [ovid.com]
- 15. CrossTalk opposing view: lack of evidence supporting an astrocyte‐to‐neuron lactate shuttle coupling neuronal activity to glucose utilisation in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ovid.com [ovid.com]
- 17. The emerging era of lactate: A rising star in cellular signaling and its regulatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lactate: a multifunctional signaling molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 19. History and Function of the Lactate Receptor GPR81/HCAR1 in the Brain: A Putative Therapeutic Target for the Treatment of Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The lactate receptor GPR81 is predominantly expressed in type II human skeletal muscle fibers: potential for lactate autocrine signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Lactate Profile | UC Davis Sports Medicine [health.ucdavis.edu]
- 24. Modern Perspective of Lactate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 25. derangedphysiology.com [derangedphysiology.com]
- 26. Quantitative aspects of L(+)-lactate metabolism in human beings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The kinetics, substrate, and inhibitor specificity of the monocarboxylate (lactate) transporter of rat liver cells determined using the fluorescent intracellular pH indicator, 2',7'-bis(carboxyethyl)-5(6)-carboxyfluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. The proton-linked monocarboxylate transporter (MCT) family: structure, function and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. ukessays.com [ukessays.com]
- 31. researchgate.net [researchgate.net]
- 32. A mechanistic kinetic description of lactate dehydrogenase elucidating cancer diagnosis and inhibitor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 33. This compound: Key Roles in Human Metabolism, Diseases, and Health Implications -MetwareBio [metwarebio.com]
A Technical Guide to Microbial Production of Lactic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the microbial production of L-(+) and D-(-) lactic acid enantiomers. It covers the selection of microbial strains, metabolic engineering strategies, fermentation processes, and downstream purification techniques. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields, offering detailed methodologies and comparative data to support research and process development.
Introduction to this compound Enantiomers
This compound, a versatile organic acid, exists as two stereoisomers: L-(+)-lactic acid and D-(-)-lactic acid. These enantiomers possess distinct physical and biological properties, making them suitable for different applications. L-lactic acid is the isomer predominantly found in and metabolized by the human body, making it the preferred choice for food, pharmaceutical, and cosmetic applications. D-lactic acid, on the other hand, is a key component in the production of heat-resistant polythis compound (PLA) bioplastics. The microbial fermentation process offers a significant advantage over chemical synthesis by enabling the production of optically pure L- or D-lactic acid.[1][2]
Microbial Strains for this compound Production
A wide variety of microorganisms, including bacteria, fungi, and yeast, are capable of producing this compound. The choice of microorganism is a critical factor that influences the optical purity, titer, yield, and productivity of the fermentation process.
This compound Bacteria (LAB): LAB are the most extensively studied and commercially utilized microorganisms for this compound production. They are broadly classified as homofermentative or heterofermentative.[3]
-
Homofermentative LAB primarily produce this compound from glucose via the Embden-Meyerhof-Parnas (EMP) pathway. This group includes genera such as Lactobacillus, Lactococcus, Enterococcus, and Pediococcus. Due to their high theoretical yield, homofermentative strains are often preferred for industrial production.[3][4]
-
Heterofermentative LAB produce this compound along with other byproducts like ethanol, acetic acid, and carbon dioxide through the phosphoketolase pathway.
Genetically Engineered Microorganisms: Metabolic engineering has enabled the development of robust microbial cell factories for the high-titer production of specific this compound enantiomers.
-
Escherichia coli , with its well-characterized genetics and rapid growth, has been successfully engineered to produce high levels of D-lactic acid.[4][5]
-
Saccharomyces cerevisiae , a widely used industrial yeast, has been engineered to produce L-lactic acid, offering advantages such as high tolerance to low pH and reduced nutritional requirements compared to LAB.[6][7][8][9]
Metabolic Pathways and Engineering Strategies
The core of microbial this compound production lies in the metabolic pathways that convert carbohydrates into pyruvate and subsequently to this compound. Metabolic engineering plays a crucial role in optimizing these pathways to enhance production efficiency.
Native Metabolic Pathways
The primary pathway for this compound production in most bacteria is the fermentation of glucose to pyruvate via glycolysis, followed by the reduction of pyruvate to lactate by the enzyme lactate dehydrogenase (LDH). The stereospecificity of the LDH (L-LDH or D-LDH) determines the enantiomer of this compound produced.[2]
Metabolic Engineering Strategies
Metabolic engineering strategies aim to redirect carbon flux towards this compound, eliminate byproduct formation, and enhance strain tolerance to high this compound concentrations.
-
Deletion of Competing Pathways: In E. coli, genes encoding enzymes for competing fermentation pathways, such as pyruvate formate-lyase (pflB), alcohol dehydrogenase (adhE), and fumarate reductase (frdABCD), are often deleted to channel pyruvate towards this compound production.[5]
-
Heterologous Expression of Lactate Dehydrogenase: Introducing a gene encoding a specific LDH (e.g., L-LDH from Lactobacillus casei into E. coli) can enable the production of a specific enantiomer.[10]
-
Enhancing Acid Tolerance: Adaptive laboratory evolution and targeted gene modifications can improve the tolerance of production strains to high concentrations of this compound, which is often a limiting factor in fermentation.[6][8][9]
Fermentation Process
The success of microbial this compound production on a larger scale relies on the careful control of fermentation parameters.
Fermentation Media
The composition of the fermentation medium is crucial for optimal cell growth and this compound production.
-
Carbon Source: Glucose is the most common carbon source. Other sugars like sucrose, xylose, and lactose can also be utilized, depending on the microorganism.[4]
-
Nitrogen Source: Yeast extract, peptone, and corn steep liquor are common nitrogen sources.[11]
-
Nutrients: Minerals and vitamins are essential for microbial growth and metabolism. MRS (de Man, Rogosa, and Sharpe) medium is a standard complex medium for the cultivation of LAB.[11]
Fermentation Conditions
-
Temperature: The optimal temperature varies depending on the microorganism, typically ranging from 30°C to 50°C.
-
pH: Maintaining the pH between 5.0 and 7.0 is critical, as a drop in pH due to this compound accumulation can inhibit cell growth and production. This is often controlled by the addition of neutralizing agents like CaCO₃ or NaOH.[12]
-
Aeration: this compound fermentation is typically carried out under anaerobic or microaerobic conditions.
Fermentation Modes
-
Batch Fermentation: A simple process where all nutrients are provided at the beginning. However, high initial substrate concentrations can be inhibitory.
-
Fed-Batch Fermentation: Nutrients are fed intermittently or continuously during the fermentation, which can overcome substrate inhibition and achieve higher product titers. Exponential feeding strategies have been shown to be effective in achieving high this compound concentrations.[12][13][14][15]
-
Continuous Fermentation: Fresh medium is continuously added while the fermented broth is removed, allowing for steady-state production.[16]
Downstream Processing and Purification
The recovery and purification of this compound from the fermentation broth is a significant part of the overall production cost. The choice of purification method depends on the desired purity of the final product.
-
Filtration: The first step is typically the removal of microbial cells and other solid particles through microfiltration or centrifugation.[17]
-
Solvent Extraction: this compound can be extracted from the clarified broth using organic solvents like n-butanol.[18][19][20][21]
-
Chromatography: Ion exchange chromatography is a common method for separating this compound from other charged molecules.
-
Electrodialysis: This method uses ion-exchange membranes to separate this compound from the fermentation broth.[17]
Data Presentation: Comparative Performance of Microbial Strains
The following tables summarize the performance of various microbial strains in producing L- and D-lactic acid under different fermentation conditions.
Table 1: Production of L-Lactic Acid
| Microorganism | Strain | Carbon Source | Fermentation Mode | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Lactobacillus casei | Ke11 | Sucrose | Exponential Fed-Batch | 175.84 | 0.95 | 3.74 | [13] |
| Lactobacillus rhamnosus | LA-04-1 | Glucose | Exponential Fed-Batch | 180 | 0.90 | 2.14 | |
| Saccharomyces cerevisiae | Engineered | Glucose | Batch | 121.5 | 0.81 | 1.69 | [22] |
| Saccharomyces cerevisiae | BK01 (Engineered) | Glucose | Batch | 119 | - | - | [6][8][9] |
| Pediococcus acidilactici | PA204 | Corn Stover | Fed-Batch SSF | 104.11 | 0.69 | 1.24 | [23] |
Table 2: Production of D-Lactic Acid
| Microorganism | Strain | Carbon Source | Fermentation Mode | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Escherichia coli | Engineered | Glycerol | Fed-Batch | 103.1 | 0.78 | 3.65 | [24] |
| Escherichia coli | W3110 (Engineered) | Glucose | Batch | ~63 | ~0.98 | 1.0 | [5] |
| Escherichia coli | RR1 (pta ppc mutant) | Glucose | Batch | 62.2 | - | 1.04 | [10][25] |
| Sporolactobacillus nakayamae | - | Sucrose | Multi-pulse Fed-Batch | 122.41 | - | 3.65 | [26] |
Experimental Protocols
This section provides detailed methodologies for key experiments in this compound production.
General Experimental Workflow
Protocol for Fed-Batch Fermentation in a 5L Bioreactor
-
Media Preparation: Prepare the fermentation medium (e.g., modified MRS medium with a specific carbon source concentration) and sterilize it by autoclaving at 121°C for 20 minutes.[27][28][29]
-
Inoculum Preparation: Inoculate a seed culture in a suitable medium and grow it overnight at the optimal temperature and agitation.
-
Bioreactor Setup: Aseptically transfer the sterile medium to the 5L bioreactor. Calibrate and sterilize the pH and temperature probes.
-
Inoculation: Inoculate the bioreactor with the seed culture to a desired initial optical density (e.g., OD₆₀₀ of 0.1).
-
Fermentation Control: Maintain the temperature at the optimal level for the specific strain. Control the pH at a setpoint (e.g., 6.0-6.5) by the automated addition of a neutralizing agent (e.g., 5 M NaOH or 25% w/w NH₄OH). Maintain anaerobic conditions by sparging with nitrogen gas.
-
Fed-Batch Strategy: Initiate the feeding of a concentrated carbon source solution (e.g., 850 g/L glucose) when the initial substrate is nearly depleted. The feeding rate can be constant, pulsed, or exponential to maintain a low residual substrate concentration and avoid inhibition.[12]
-
Sampling: Aseptically collect samples at regular intervals for the analysis of cell growth (OD₆₀₀), substrate consumption, and this compound concentration.
Protocol for HPLC Analysis of this compound Enantiomers
-
Sample Preparation: Centrifuge the fermentation broth samples to remove cells. Dilute the supernatant with the mobile phase and filter it through a 0.22 µm syringe filter.
-
HPLC System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV or refractive index (RI) detector.
-
Chiral Column: Employ a chiral column for the separation of L- and D-lactic acid. Commonly used columns include those based on D-penicillamine (e.g., Chirex 3126) or macrocyclic glycopeptides (e.g., Astec CHIROBIOTIC R).[6][24]
-
Mobile Phase: The mobile phase composition depends on the column used. A common mobile phase for D-penicillamine columns is a solution of copper sulfate in water/isopropanol.[6] For teicoplanin-based columns, a mixture of water, ethanol, acetic acid, and triethylamine can be used.[30]
-
Analysis: Inject the prepared sample into the HPLC system. Identify and quantify the L- and D-lactic acid peaks by comparing their retention times and peak areas with those of known standards.
Regulatory Signaling Pathways
The production of this compound is not only governed by metabolic pathways but is also influenced by complex regulatory networks that allow microorganisms to adapt to changing environmental conditions.
Carbon Catabolite Repression (CCR)
CCR is a global regulatory mechanism that ensures the preferential utilization of a rapidly metabolizable carbon source (like glucose) over other carbon sources. In many this compound bacteria, the catabolite control protein A (CcpA) is the key regulator of CCR. When a preferred sugar is available, CcpA represses the expression of genes required for the metabolism of less preferred sugars. Understanding and engineering CCR can be crucial for utilizing mixed sugar substrates derived from lignocellulosic biomass.[1][30][31][32][33]
Quorum Sensing (QS)
Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in a population density-dependent manner. In some LAB, QS has been shown to regulate the production of bacteriocins, which can influence the microbial community dynamics in a fermentation. While the direct link between QS and the primary regulation of this compound production is still an area of active research, it is known to influence stress resistance and biofilm formation, which can impact fermentation performance.[23][34][35][36][37][38]
Conclusion
The microbial production of this compound enantiomers is a mature yet continually evolving field. The selection of robust and efficient microbial strains, coupled with advanced metabolic engineering and optimized fermentation strategies, is key to achieving high titers, yields, and productivities. This guide has provided a comprehensive overview of the core principles and methodologies involved in this process. The detailed protocols and comparative data presented herein are intended to equip researchers and professionals with the necessary knowledge to advance their research and development efforts in producing these valuable chiral molecules.
References
- 1. Cross communication between components of carbon catabolite repression of Lactobacillus casei and Bacillus megaterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation and Mechanisms of L-Lactic Acid and D-Lactic Acid Production in Baijiu Brewing: Insights for Flavor Optimization and Industrial Application [mdpi.com]
- 3. This compound production – producing microorganisms and substrates sources-state of art - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Production of Optically Pure d-Lactic Acid in Mineral Salts Medium by Metabolically Engineered Escherichia coli W3110 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. l-Lactic Acid Production Using Engineered Saccharomyces cerevisiae with Improved Organic Acid Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Production of l-Lactic Acid by Metabolically Engineered Saccharomyces cerevisiae with a Genome-Integrated l-Lactate Dehydrogenase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. l-Lactic Acid Production Using Engineered Saccharomyces cerevisiae with Improved Organic Acid Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Cultivation media for this compound bacteria used in dairy products | Journal of Dairy Research | Cambridge Core [cambridge.org]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Fed-batch fermentation of Lactobacillus lactis for hyper-production of L-lactic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Batch and Continuous this compound Fermentation Based on A Multi-Substrate Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. 2024.sci-hub.se [2024.sci-hub.se]
- 19. A simple downstream processing protocol for the recovery of this compound from the fermentation broth (2020) | Sumit Kumar | 41 Citations [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. A simple downstream processing protocol for the recovery of this compound from the fermentation broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Metabolic Engineering and Adaptive Evolution for Efficient Production of l-Lactic Acid in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sciforum.net [sciforum.net]
- 24. academicjournals.org [academicjournals.org]
- 25. Homofermentative Production of d- or l-Lactate in Metabolically Engineered Escherichia coli RR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. How to make LAB (this compound Bacteria) culture — Manna Hill Estate [mannahillestate.com.au]
- 27. bio.libretexts.org [bio.libretexts.org]
- 28. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 29. Yogurt Fermentation with Lactobacillus Cultures [user.eng.umd.edu]
- 30. academic.oup.com [academic.oup.com]
- 31. Carbon Catabolite Repression in Lactobacillus pentosus: Analysis of the ccpA Region - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Frontiers | CcpA-Dependent Carbon Catabolite Repression Regulates Fructooligosaccharides Metabolism in Lactobacillus plantarum [frontiersin.org]
- 34. scispace.com [scispace.com]
- 35. tandfonline.com [tandfonline.com]
- 36. Frontiers | Regulatory mechanisms and applications of Lactobacillus biofilms in the food industry [frontiersin.org]
- 37. mdpi.com [mdpi.com]
- 38. [PDF] Quorum sensing-controlled gene expression in this compound bacteria | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to Lactic Acid Fermentation Pathways in Different Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary lactic acid fermentation pathways observed in various bacterial species. The content delves into the biochemical intricacies of homolactic, heterolactic, and the specialized Bifidobacterium pathways, offering detailed diagrams, comparative data, and experimental protocols to support research and development in microbiology, metabolic engineering, and drug discovery.
Introduction to this compound Fermentation
This compound fermentation is a metabolic process where glucose and other six-carbon sugars are converted into cellular energy and the metabolite lactate. This anaerobic process is characteristic of a diverse group of microorganisms, primarily this compound Bacteria (LAB). The specific pathway utilized for fermentation dictates the end products and the overall metabolic efficiency, which is of significant interest in various industrial and pharmaceutical applications. LAB are broadly categorized based on their fermentation end-products into two main groups: homofermentative and heterofermentative.
Homolactic Fermentation
Homolactic fermentation is a metabolic pathway where one molecule of glucose is converted almost exclusively into two molecules of this compound. This process is primarily carried out by homofermentative this compound bacteria such as Lactococcus and some species of Lactobacillus. The pathway utilized is the Embden-Meyer
The Fork in the Road: A Technical Guide to the Chemical Synthesis of Racemic vs. Enantiopure Lactic Acid
For Researchers, Scientists, and Drug Development Professionals
Lactic acid, a seemingly simple α-hydroxy acid, stands at a critical crossroads in chemical synthesis, with its utility dictated by its stereochemistry. The choice between producing a racemic mixture (equal amounts of D- and L-enantiomers) or an enantiomerically pure form (either D- or L-lactic acid) is a pivotal decision in applications ranging from biodegradable polymers to chiral building blocks in pharmaceuticals. This technical guide provides an in-depth exploration of the core methodologies for synthesizing both racemic and enantiopure this compound, offering detailed experimental protocols, comparative data, and visual workflows to inform research and development.
Synthesis of Racemic this compound: The Lactonitrile Route
The industrial synthesis of racemic this compound is predominantly achieved through a two-step process involving the formation and subsequent hydrolysis of lactonitrile.[1][2][3] This method is cost-effective for applications where stereochemistry is not a critical factor.
Chemical Pathway
The synthesis begins with the reaction of acetaldehyde with hydrogen cyanide to form lactonitrile, which is then hydrolyzed to produce racemic this compound.[4][5][6]
References
- 1. Racemic Mixtures and the Resolution of Enantiomers [almerja.com]
- 2. Quantitative chemocatalytic production of this compound from glucose under anaerobic conditions at room temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. This compound Production Technologies | Encyclopedia MDPI [encyclopedia.pub]
- 4. This compound production to purification: A review :: BioResources [bioresources.cnr.ncsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Lactonitrile - Wikipedia [en.wikipedia.org]
The Lactate Shuttle Concept: A Comprehensive Technical Guide to its Physiological Functions
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The lactate shuttle concept, first proposed by Dr. George Brooks, has revolutionized our understanding of the role of lactate in cellular and whole-body metabolism. Once considered a metabolic waste product of anaerobic glycolysis, lactate is now recognized as a critical energy substrate, a key gluconeogenic precursor, and a potent signaling molecule, or "lactormone." This technical guide provides an in-depth exploration of the physiological functions of the lactate shuttle, detailing the underlying molecular mechanisms, summarizing key quantitative data, and outlining experimental protocols for its investigation. We delve into the intracellular and cell-to-cell lactate shuttles, their roles in various tissues, and the signaling pathways modulated by lactate, offering a comprehensive resource for researchers and professionals in the field of metabolic research and drug development.
Core Concepts of the Lactate Shuttle
The lactate shuttle hypothesis posits that lactate is continuously produced and utilized in fully aerobic conditions.[1] It serves as a means of distributing carbohydrate-derived energy between cells and tissues. This occurs through two primary mechanisms: the intracellular lactate shuttle and the cell-cell lactate shuttle.
The Intracellular Lactate Shuttle
The intracellular lactate shuttle describes the movement of lactate between the cytoplasm and mitochondria within the same cell.[2] Cytosolically generated lactate is transported into the mitochondria, where it is converted back to pyruvate by mitochondrial lactate dehydrogenase (mLDH) and then oxidized through the tricarboxylic acid (TCA) cycle to generate ATP.[3] This process links glycolysis in the cytoplasm directly to oxidative phosphorylation in the mitochondria.
The Cell-Cell Lactate Shuttle
The cell-cell lactate shuttle involves the transfer of lactate between different cell types.[4] For instance, highly glycolytic cells, such as fast-twitch (type II) muscle fibers, produce and release lactate into the circulation. This lactate is then taken up and utilized by more oxidative cells, like slow-twitch (type I) muscle fibers, heart muscle cells, and neurons, as a respiratory fuel.[4] The liver also takes up a significant amount of lactate for gluconeogenesis, a process known as the Cori cycle.[5]
Molecular Machinery of the Lactate Shuttle
The transport of lactate across cellular and mitochondrial membranes is facilitated by a family of proton-linked monocarboxylate transporters (MCTs). The interconversion of lactate and pyruvate is catalyzed by lactate dehydrogenase (LDH) isoenzymes.
Monocarboxylate Transporters (MCTs)
MCTs are crucial for the movement of lactate. The two most well-characterized isoforms in the context of the lactate shuttle are MCT1 and MCT4.
-
MCT1: Has a high affinity for lactate (low Km) and is involved in both lactate uptake and release. It is predominantly found in oxidative tissues like the heart, red skeletal muscle, and brain.[6][7]
-
MCT4: Has a lower affinity for lactate (high Km) and is primarily associated with lactate efflux from highly glycolytic tissues, such as white skeletal muscle and cancer cells.[6][7]
The kinetic properties of these transporters are critical for determining the direction and rate of lactate flux.
Lactate Dehydrogenase (LDH)
LDH exists as five different isoenzymes (LDH1-5), which are tetramers composed of two different subunits: H (heart) and M (muscle).[8] The tissue-specific expression of these isoenzymes reflects the metabolic characteristics of the tissue.
-
LDH1 (H4): Predominantly found in the heart, has a higher affinity for lactate and is allosterically inhibited by high levels of pyruvate, favoring the conversion of lactate to pyruvate.[9]
-
LDH5 (M4): The primary isoform in skeletal muscle and liver, has a lower affinity for pyruvate and is better suited for converting pyruvate to lactate.[9]
Quantitative Data on Lactate Dynamics
The following tables summarize key quantitative data related to lactate metabolism, providing a basis for understanding the dynamics of the lactate shuttle in various physiological states.
Table 1: Lactate and Pyruvate Concentrations During Exercise in Humans
| Condition | Arterial Lactate (mmol/L) | Arterial Pyruvate (mmol/L) | Lactate-to-Pyruvate Ratio | Reference |
| Rest | 1.0 - 2.0 | 0.05 - 0.1 | 10 - 20 | [5][9] |
| Moderate Exercise | 4.0 - 8.0 | 0.1 - 0.2 | 20 - 40 | [5] |
| Intense Exercise | > 10.0 | 0.2 - 0.4 | > 50 | [5] |
| Recovery (2 min post-exercise) | Variable (may decrease) | Peaks | Decreases | [5] |
Table 2: Kinetic Properties of Monocarboxylate Transporters (MCTs)
| Transporter | Substrate | Km (mmol/L) | Tissue/Cell Type | Reference |
| MCT1 | L-Lactate | 3.5 | Rat Heart, Skeletal Muscle | [6] |
| MCT1 | Pyruvate | ~0.1-0.74 | Human Tumor Cells | [7] |
| MCT4 | L-Lactate | 17 - 34 | Rat Skeletal Muscle | [6] |
| MCT4 | Pyruvate | ~153 | Human Tumor Cells | [7] |
Table 3: Lactate-Induced Changes in Gene Expression
| Gene | Fold Change | Cell Type | Treatment | Reference |
| Interleukin-6 (IL-6) | 4.11 | Human Mesenchymal Stem Cells | 15 mM Lactate (3 days) | [2] |
| Heat Shock Protein 70 (HSP70) | 2.36 | Human Mesenchymal Stem Cells | 15 mM Lactate (3 days) | [2] |
| Hypoxia-Inducible Factor-1α (HIF-1α) | 2.09 | Human Mesenchymal Stem Cells | 15 mM Lactate (3 days) | [2] |
| PGC-1α | Increased | Mouse Skeletal Muscle | Lactate Administration | [10] |
| COX-IV | Increased | Mouse Cardiac Tissue | High-Intensity Exercise | [11] |
| LDHB | Increased | MCF-7 Breast Cancer Cells | Tamoxifen Resistance | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the lactate shuttle and its physiological functions.
Measurement of Lactate Flux Using Isotopic Tracers
Objective: To determine the rates of lactate appearance (Ra), disappearance (Rd), and oxidation in vivo.
Protocol:
-
Tracer Selection: A stable isotope tracer, such as [3-¹³C]lactate, is commonly used.[13]
-
Infusion: A primed, continuous intravenous infusion of the tracer is administered to the subject at rest and during exercise. The priming dose helps to rapidly achieve isotopic equilibrium.[14]
-
Blood Sampling: Arterial and venous blood samples are collected at regular intervals to measure lactate concentration and isotopic enrichment.
-
Gas Analysis: Expired air is collected to measure the rate of ¹³CO₂ production, which reflects the oxidation of the labeled lactate.
-
Analysis: Blood samples are deproteinized, and lactate is purified. The isotopic enrichment of lactate and the ¹³C enrichment of expired CO₂ are determined using gas chromatography-mass spectrometry (GC-MS) or isotope ratio mass spectrometry (IRMS).
-
Calculations: Standard isotopic tracer kinetic equations (e.g., the Steele equation) are used to calculate lactate Ra, Rd, and the rate of oxidation.[13]
Immunofluorescence Staining of MCTs in Muscle Tissue
Objective: To visualize the localization and distribution of MCT1 and MCT4 in different muscle fiber types.
Protocol:
-
Tissue Preparation: Obtain muscle biopsies and embed them in an optimal cutting temperature (OCT) compound. Freeze the tissue in isopentane cooled with liquid nitrogen.
-
Sectioning: Cut 5-10 µm thick cryosections using a cryostat and mount them on charged microscope slides.
-
Fixation: Fix the sections with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 10-15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the sections in a blocking buffer (e.g., PBS with 5% bovine serum albumin and 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with primary antibodies specific for MCT1 and MCT4 overnight at 4°C. Co-staining with antibodies against myosin heavy chain isoforms can be used to identify fiber types.
-
Secondary Antibody Incubation: After washing with PBS, incubate the sections with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and 594) for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Mount the slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). Visualize and capture images using a fluorescence or confocal microscope.[15]
Chromatin Immunoprecipitation (ChIP) for Histone Lactylation
Objective: To identify genomic regions where histone lactylation is enriched, indicating lactate-mediated epigenetic regulation.
Protocol:
-
Cell Cross-linking: Treat cells with formaldehyde to cross-link proteins (including histones) to DNA. Quench the reaction with glycine.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 base pairs.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for lactylated lysine residues (e.g., anti-Kla).
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-histone-DNA complexes.
-
Washes: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA from the eluted sample.
-
Analysis: Analyze the purified DNA using quantitative PCR (qPCR) to determine the enrichment of specific gene promoters or high-throughput sequencing (ChIP-seq) to identify genome-wide lactylation sites.[3][16]
Lactate as a Signaling Molecule ("Lactormone")
Lactate exerts signaling functions through receptor-mediated and receptor-independent mechanisms, influencing a wide range of cellular processes.
GPR81/HCAR1 Signaling
Lactate is an endogenous ligand for the G protein-coupled receptor GPR81 (also known as Hydroxycarboxylic Acid Receptor 1, HCAR1).[1] Activation of GPR81 by lactate leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects, including the inhibition of lipolysis in adipocytes.
References
- 1. researchgate.net [researchgate.net]
- 2. Lactate modulates gene expression in human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic control of mitochondrial biogenesis through the PGC-1 family regulatory network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lactate, pyruvate, and lactate-to-pyruvate ratio during exercise and recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The expression of lactate transporters (MCT1 and MCT4) in heart and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Human Monocarboxylate Transporter 1 (hMCT1) and 4 (hMCT4) in Tumor Cells and the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lactate kinetics in human tissues at rest and during exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Blood lactate and pyruvate concentrations, and their ratio during exercise in healthy children: developmental perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. journals.humankinetics.com [journals.humankinetics.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Immunohistochemical analysis of MCT1, MCT2 and MCT4 expression in rat plantaris muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
An In-depth Technical Guide to the Regulation of L-lactate and D-lactate Levels in Mammalian Systems
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intricate mechanisms governing the production, metabolism, transport, and signaling of L-lactate and D-lactate in mammalian systems. Emphasis is placed on the distinct regulatory pathways for each stereoisomer, their physiological concentrations, and the experimental methodologies used for their quantification.
Introduction to Lactate Stereoisomers
Lactate, a product of pyruvate reduction, exists as two stereoisomers: L-lactate and D-lactate.[1][2] In mammals, L-lactate is the predominant form, playing a central role in energy metabolism as both a fuel source and a signaling molecule.[1][3] D-lactate, conversely, is present in minute quantities under normal physiological conditions, primarily originating from the methylglyoxal pathway and gut microbiota.[4][5][6] While structurally similar, their metabolic fates and physiological impacts are markedly different, necessitating distinct regulatory mechanisms.
Regulation of L-Lactate
L-lactate homeostasis is tightly controlled through a balance of production, transport, and utilization, collectively known as the "lactate shuttle" concept.[1][3]
Production of L-Lactate
The primary pathway for L-lactate production is the reduction of pyruvate, the end-product of glycolysis, a reaction catalyzed by the enzyme L-lactate dehydrogenase (L-LDH).[7][8][9] This conversion is crucial for regenerating the NAD+ required to sustain glycolysis, particularly under anaerobic conditions or during intense physical activity.[1] Many cancer cells exhibit high rates of glycolysis and L-lactate production even in the presence of oxygen, a phenomenon known as the "Warburg effect".[1]
Metabolism and Clearance of L-Lactate
Once considered a metabolic waste product, L-lactate is now recognized as a critical metabolic fuel.[10] It is transported from producer cells (e.g., skeletal muscle) to consumer cells and tissues. The primary routes of clearance are:
-
Oxidation: In oxidative tissues like the heart, brain, and skeletal muscle, L-lactate is taken up and converted back to pyruvate by L-LDH, which then enters the tricarboxylic acid (TCA) cycle for ATP production.[1]
-
Gluconeogenesis (Cori Cycle): The liver and kidneys take up circulating lactate and use it as a major precursor for glucose synthesis.[10][11]
Transport of L-Lactate
The movement of L-lactate across cellular membranes is facilitated by a family of proton-linked monocarboxylate transporters (MCTs).[12][13] The most well-characterized isoforms are:
-
MCT1: Expressed in tissues with high oxidative capacity, such as the heart and red skeletal muscle, facilitating lactate uptake.[1][12]
-
MCT4: Predominantly found in highly glycolytic tissues, like white skeletal muscle and astrocytes, and is responsible for lactate export.[1][10][12]
This coordinated transport system allows for the efficient shuttling of lactate between different cells and tissues.[10]
L-Lactate as a Signaling Molecule
Beyond its metabolic roles, L-lactate functions as a signaling molecule, or "lacticormone." Its signaling functions include:
-
Receptor-Mediated Signaling: L-lactate can bind to and activate the G-protein-coupled receptor HCA1 (also known as GPR81), leading to the inhibition of cAMP production and subsequent downstream effects, such as reduced lipolysis in adipocytes.[3][11][14]
-
Redox State Modulation: The interconversion of lactate and pyruvate directly influences the intracellular NADH/NAD+ ratio, which can modulate the activity of various enzymes and signaling pathways.[15]
-
Lactylation: L-lactate can serve as a precursor for histone lactylation, a novel epigenetic modification that regulates gene expression in response to metabolic changes.[3][16]
Regulation of D-Lactate
Mammalian systems have a limited capacity to produce and metabolize D-lactate compared to L-lactate.[7]
Production of D-Lactate
D-lactate originates from two primary sources:
-
Endogenous Production (Methylglyoxal Pathway): A minor offshoot of glycolysis produces the toxic compound methylglyoxal, which is detoxified by the glyoxalase system into D-lactate.[5][7][17][18] This pathway is the main endogenous source of D-lactate in mammals.[18]
-
Exogenous Production (Gut Microbiota): Certain species of gut bacteria, such as Lactobacillus and Bifidobacterium, produce D-lactate as a fermentation byproduct of carbohydrate metabolism.[2][5][19] This is the most significant source of D-lactate in the body.
Metabolism and Clearance of D-Lactate
Mammalian cells metabolize D-lactate to pyruvate via the mitochondrial enzyme D-2-hydroxyacid dehydrogenase (D-LDH).[5][7][18] This enzyme is distinct from L-LDH and catalyzes an irreversible reaction.[18] The liver and kidneys have the highest D-LDH activity.[18] In addition to metabolism, D-lactate can be excreted in the urine, particularly when plasma concentrations are elevated.[6][18]
Pathophysiology: D-Lactic Acidosis
Under certain conditions, such as short bowel syndrome or small intestinal bacterial overgrowth, excessive bacterial production and absorption of D-lactate can overwhelm the body's metabolic capacity.[4][7][18] This leads to an accumulation of D-lactate in the blood, resulting in D-lactic acidosis, a condition characterized by high anion gap metabolic acidosis and neurological symptoms like encephalopathy, confusion, and ataxia.[1][7] The neurotoxicity is thought to be related to D-lactate's interference with mitochondrial transport and energy production in the brain.[19]
Quantitative Data Summary
The following tables summarize key quantitative data regarding lactate levels, enzymes, and transporters.
Table 1: L-Lactate and D-Lactate Concentrations in Human Plasma/Serum
| Analyte | Condition | Concentration Range | Reference |
| L-Lactate | Healthy/Resting | 0.5 - 1.5 mmol/L | [7] |
| Lactic Acidosis | > 5.0 mmol/L | [7] | |
| D-Lactate | Healthy | 5 - 20 µmol/L (0.005 - 0.02 mmol/L) | [7][20] |
| D-Lactic Acidosis | > 2.5 - 3.0 mmol/L | [7] |
Table 2: Key Enzymes in Lactate Metabolism
| Enzyme | Isomer Specificity | Cellular Location | Primary Function | Cofactor |
| L-Lactate Dehydrogenase (L-LDH) | L-Lactate | Cytosol | Reversible conversion of pyruvate to L-lactate | NAD+/NADH |
| D-2-Hydroxyacid Dehydrogenase (D-LDH) | D-Lactate | Inner Mitochondrial Membrane | Irreversible oxidation of D-lactate to pyruvate | FAD |
| Glyoxalase I & II | (Produces D-Lactate) | Cytosol | Detoxification of methylglyoxal to D-lactate | GSH |
Table 3: Major Monocarboxylate Transporters (MCTs) for Lactate
| Transporter | Gene (Human) | Primary Function | Key Tissue Distribution |
| MCT1 | SLC16A1 | Lactate Uptake & Efflux | Heart, Red Skeletal Muscle, Brain (Neurons), Astrocytes |
| MCT2 | SLC16A7 | High-affinity Lactate Uptake | Brain (Neurons), Testes |
| MCT3 | SLC16A8 | Lactate Transport | Retinal Pigment Epithelium |
| MCT4 | SLC16A3 | Lactate Efflux | White Skeletal Muscle, Astrocytes, Cancer Cells |
Experimental Protocols
Protocol: Colorimetric Assay for L-Lactate Dehydrogenase (LDH) Activity
This protocol is adapted from commercially available kits and is used to determine L-LDH activity in samples like serum, plasma, tissue homogenates, or cell lysates.[21][22] The assay measures the LDH-catalyzed conversion of lactate to pyruvate, which generates NADH. The NADH then reduces a tetrazolium salt (WST-8 or INT) to a colored formazan product, with the color intensity being proportional to the LDH activity.
Materials:
-
LDH Assay Buffer (e.g., Tris buffer, pH 7.5-8.5)
-
L-Lactate Substrate Solution
-
NAD+ Solution
-
Electron Mediator (e.g., Phenazine Methosulfate - PMS)
-
Chromogenic Agent (e.g., WST-8 or INT)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~450 nm
-
Sample (e.g., serum, cell lysate)
-
NADH Standard for quantification
Procedure:
-
Sample Preparation:
-
Serum/Plasma: Can often be used directly or with dilution in LDH Assay Buffer.
-
Tissue: Homogenize ~100 mg of tissue in 500 µL of cold LDH Assay Buffer on ice. Centrifuge at 10,000 x g for 15 minutes at 4°C. Use the resulting supernatant.[21]
-
Cells: Lyse 1x10⁶ cells in ~400 µL of lysis buffer/assay buffer. Centrifuge to pellet debris and use the supernatant.[22]
-
-
Standard Curve Preparation: Prepare a dilution series of the NADH standard in LDH Assay Buffer to generate a standard curve (e.g., 0 to 10 nmol/well).
-
Reaction Mix Preparation: Prepare a Master Reaction Mix according to the kit manufacturer's instructions. This typically involves mixing the Assay Buffer, Substrate, NAD+, PMS, and the chromogenic agent.
-
Assay Reaction:
-
Add 50 µL of sample, standards, and controls (buffer only) to duplicate wells of the 96-well plate.
-
Add 50 µL of the Master Reaction Mix to each well.
-
Mix gently using a horizontal shaker or by pipetting.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C, protected from light.
-
For a kinetic assay, measure the absorbance at 450 nm every 5 minutes for 30-60 minutes.
-
For an endpoint assay, incubate for a fixed time (e.g., 30 minutes) and then measure the final absorbance.
-
-
Calculation:
-
Subtract the absorbance of the blank from all readings.
-
Determine the rate of reaction (ΔA450/min) from the linear portion of the kinetic plot.
-
Use the NADH standard curve to convert the absorbance values (or rate) into the amount of NADH generated.
-
Calculate LDH activity, often expressed in units/L or nmol/min/mL. One unit is the amount of enzyme that generates 1.0 µmole of NADH per minute at 37°C.[21]
-
Protocol: Quantification of L- and D-Lactate by HPLC-MS/MS
This protocol provides a highly sensitive and specific method for the simultaneous determination of L- and D-lactate enantiomers in biological fluids like urine or plasma.[23][24] The method relies on chiral chromatography to separate the isomers before detection by tandem mass spectrometry.
Materials:
-
HPLC system coupled to a tandem mass spectrometer (MS/MS)
-
Chiral chromatography column (e.g., Astec® CHIROBIOTIC® R)[23]
-
Mobile Phase A: e.g., 33.3 mmol/L ammonium acetate
-
Mobile Phase B: e.g., Acetonitrile
-
L-lactic acid and D-lactic acid standards
-
Isotopically labeled internal standard (e.g., [¹³C₃]-L-lactate)
-
Sample (urine, plasma)
Procedure:
-
Sample Preparation (Deproteinization):
-
To 80 µL of plasma, add 280 µL of a cold methanol/acetonitrile (1:1 v/v) solution to precipitate proteins.[20]
-
Vortex and incubate on ice.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of L- and D-lactic acid into a blank matrix (e.g., water or charcoal-stripped serum). Add a fixed concentration of the internal standard to all samples and standards.
-
Chromatographic Separation:
-
Column: Astec® CHIROBIOTIC® R
-
Mobile Phase: Isocratic or gradient elution. A typical condition could be 85% Acetonitrile and 15% Ammonium Acetate solution.[25]
-
Flow Rate: 0.5 - 0.7 mL/min
-
Column Temperature: 4 - 25 °C (Lower temperatures can improve chiral separation)
-
Injection Volume: 5 - 20 µL
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for L-lactate, D-lactate, and the internal standard.
-
-
Quantification:
-
Generate calibration curves by plotting the peak area ratio (analyte/internal standard) against the concentration for each enantiomer.
-
Determine the concentration of L- and D-lactate in the unknown samples by interpolating their peak area ratios from the respective calibration curves. The quantification range can be highly sensitive, for example, 2-400 µmol/L for L-lactate and 0.5-100 µmol/L for D-lactate.[23][24]
-
Mandatory Visualizations
Metabolic Pathways
Caption: Overview of L-Lactate production, transport (shuttle), and utilization pathways.
Caption: Production and metabolic clearance pathways for D-Lactate in mammals.
Signaling and Experimental Workflows
Caption: L-Lactate signaling cascade through the HCA1 (GPR81) receptor.
Caption: Generalized experimental workflow for the quantification of lactate.
References
- 1. L- and D-Lactate: unveiling their hidden functions in disease and health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Stereospecific lactylation in bacteriology: L/D-lactate partitioning shapes host metabolic-disease axis [frontiersin.org]
- 3. Lactate: a multifunctional signaling molecule [e-jyms.org]
- 4. D-lactate in human and ruminant metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D-Lactate: Implications for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. L-lactate and D-lactate - clinical significance of the difference [acutecaretesting.org]
- 8. Lactate dehydrogenase - Wikipedia [en.wikipedia.org]
- 9. proteopedia.org [proteopedia.org]
- 10. physoc.org [physoc.org]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Lactate Transporters Mediate Glia-Neuron Metabolic Crosstalk in Homeostasis and Disease [frontiersin.org]
- 13. Mechanistic basis of L-lactate transport in the SLC16 solute carrier family - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lactate Metabolism, Signaling, and Function in Brain Development, Synaptic Plasticity, Angiogenesis, and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Is L-lactate a novel signaling molecule in the brain? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative Evaluation of D-Lactate Pathophysiology: New Insights into the Mechanisms Involved and the Many Areas in Need of Further Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. derangedphysiology.com [derangedphysiology.com]
- 20. researchgate.net [researchgate.net]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. file.elabscience.com [file.elabscience.com]
- 23. Determination of L- and D-Lactic Acid Enantiomers by HPLC/MS/MS [sigmaaldrich.com]
- 24. labcluster.com [labcluster.com]
- 25. mdpi.com [mdpi.com]
Lactic Acid Metabolism in Neurodegenerative Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lactic acid, long considered a metabolic waste product, is now recognized as a pivotal molecule in brain bioenergetics and signaling. Its dysregulation is increasingly implicated in the pathophysiology of a range of neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and Amyotrophic Lateral Sclerosis (ALS). This technical guide provides an in-depth examination of the core mechanisms of this compound metabolism in the central nervous system (CNS), detailing its alterations in neurodegenerative conditions and outlining key experimental methodologies for its study. This document is intended to serve as a comprehensive resource for researchers and professionals in the field, facilitating a deeper understanding and stimulating novel therapeutic strategies targeting lactate metabolism.
Introduction: The Central Role of Lactate in Brain Energy Metabolism
The brain, despite its relatively small size, is the most energy-demanding organ, consuming approximately 25% of the body's total glucose at rest.[1] For decades, it was believed that glucose was the sole energy substrate for neurons. However, the "Astrocyte-Neuron Lactate Shuttle" (ANLS) hypothesis, first proposed by Pellerin and Magistretti, revolutionized this view.[2] This model posits that astrocytes, a type of glial cell, take up glucose from the bloodstream, convert it to lactate via glycolysis, and then shuttle this lactate to neurons.[2][3][4] Neurons, in turn, can efficiently utilize lactate as an oxidative fuel to generate ATP, particularly during periods of high synaptic activity.[2][3][5]
Beyond its role as an energy substrate, lactate also functions as a signaling molecule in the brain, influencing neuronal excitability, synaptic plasticity, and neuroprotection.[3][6][7] It can modulate gene expression through mechanisms like histone lactylation and activate specific receptors such as the G-protein coupled receptor 81 (GPR81), also known as HCAR1.[1][7] Given its multifaceted roles, it is not surprising that disruptions in lactate metabolism are increasingly linked to the pathogenesis of various neurodegenerative diseases.[1][6][8]
Core Signaling Pathways in Brain Lactate Metabolism
The Astrocyte-Neuron Lactate Shuttle (ANLS)
The ANLS is the cornerstone of our current understanding of brain energy metabolism. The process is initiated by neuronal activity and the release of the neurotransmitter glutamate.
Key Steps of the ANLS:
-
Glutamate Uptake by Astrocytes: Increased synaptic activity leads to the release of glutamate into the synaptic cleft. Astrocytes efficiently clear this glutamate via excitatory amino acid transporters (EAATs).[5]
-
Glycolysis Stimulation in Astrocytes: The uptake of glutamate into astrocytes stimulates glycolysis, leading to the production of lactate from glucose.[5][9]
-
Lactate Transport: Lactate is then transported out of astrocytes via Monocarboxylate Transporter 1 (MCT1) and MCT4 and into neurons via MCT2.[1][10]
-
Neuronal Lactate Utilization: Inside neurons, lactate is converted back to pyruvate by lactate dehydrogenase-1 (LDH1) and enters the tricarboxylic acid (TCA) cycle for oxidative phosphorylation, generating ATP.[2]
Monocarboxylate Transporters (MCTs)
MCTs are a family of 14 proton-linked transporters that facilitate the movement of monocarboxylates like lactate, pyruvate, and ketone bodies across cell membranes.[11][12] In the brain, MCT1, MCT2, and MCT4 are the most relevant isoforms.[10]
-
MCT1: Found on endothelial cells of the blood-brain barrier (BBB), astrocytes, and oligodendrocytes.[10] It is crucial for lactate transport into and out of the brain and between glial cells.
-
MCT2: Predominantly expressed on neurons and is characterized by a higher affinity for lactate, making it well-suited for neuronal lactate uptake.[10]
-
MCT4: Primarily located on astrocytes and is involved in the export of lactate produced during glycolysis.[10]
The specific cellular distribution of these transporters is fundamental to the directed flow of lactate from astrocytes to neurons.[10]
Lactate Dehydrogenase (LDH)
LDH is a key enzyme that catalyzes the reversible conversion of pyruvate to lactate. It exists as different isoforms, with LDH1 (predominantly found in neurons) favoring the conversion of lactate to pyruvate, and LDH5 (prevalent in astrocytes) favoring the opposite reaction. This differential expression of LDH isoforms further supports the ANLS hypothesis.
Lactate Metabolism in Neurodegenerative Diseases
Emerging evidence suggests that dysregulation of lactate metabolism is a common feature of several neurodegenerative diseases.
Alzheimer's Disease (AD)
In AD, there is evidence of both decreased glucose uptake and altered lactate metabolism.[1][13]
-
Cerebrospinal Fluid (CSF) Lactate Levels: Studies have reported increased lactate levels in the CSF of AD patients, which may reflect a shift towards glycolytic metabolism due to mitochondrial dysfunction.[1]
-
MCT Expression: Reduced expression of MCT1, MCT2, and MCT4 has been observed in AD model mice, potentially impairing the transport of lactate from astrocytes to neurons and contributing to neuronal energy deficits.[1]
-
Microglial Metabolism: Activated microglia surrounding amyloid plaques exhibit a metabolic shift towards aerobic glycolysis, leading to increased lactate production, which can contribute to neuroinflammation.[13][14]
| Parameter | Control | Alzheimer's Disease | Reference |
| CSF Lactate | Normal | Increased | [1] |
| MCT1 Expression | Normal | Decreased | [1] |
| MCT2 Expression | Normal | Decreased | [1] |
| MCT4 Expression | Normal | Decreased | [1] |
Parkinson's Disease (PD)
Mitochondrial dysfunction is a hallmark of PD, which can lead to compensatory changes in glycolysis and lactate metabolism. Neuroinflammation, driven by activated microglia with a glycolytic phenotype, also plays a significant role.[1]
Amyotrophic Lateral Sclerosis (ALS)
Metabolic alterations are increasingly recognized as important contributors to ALS pathology.
-
LDH Activity: Studies have reported both increased and decreased serum LDH levels in ALS patients, although the significance of these findings is not yet fully understood.[15] Some research suggests that motor neurons with higher LDH activity may be more resistant to degeneration.[16] In muscle tissue of early-stage ALS patients, LDH activity has been found to be lower compared to controls.[17]
-
Lactate Production: In cellular models of ALS, increased lactate production has been observed, potentially as a consequence of mitochondrial dysfunction and a compensatory increase in glycolysis.[18]
-
Lactate Metabolism as a Modifier: Recent studies in mouse models suggest that deficiencies in lactate metabolism can synergize with ALS genetic risk factors to accelerate motor decline, highlighting its role as a modifier of disease vulnerability.[19]
| Parameter | Control | Amyotrophic Lateral Sclerosis | Reference |
| Serum LDH Levels | Normal | Variable (Increased/Decreased) | [15] |
| Muscle LDH Activity | 5884 ± 3045 nmol/min/mg protein | 4097 ± 1458 nmol/min/mg protein | [17] |
Experimental Protocols for Studying Lactate Metabolism
A variety of techniques are employed to investigate the intricate role of lactate in the CNS.
Measurement of Lactate Concentration
Protocol: Enzymatic Assay for Lactate Concentration in Plasma/CSF/Tissue Homogenates
-
Sample Preparation:
-
Collect blood, CSF, or brain tissue samples.
-
For plasma, centrifuge blood with an anticoagulant and collect the supernatant.
-
For tissue, homogenize in a suitable buffer and deproteinize using perchloric acid, followed by neutralization.
-
-
Assay Principle: This assay is based on the oxidation of lactate to pyruvate by lactate oxidase, which produces hydrogen peroxide. The hydrogen peroxide then reacts with a probe to generate a colorimetric or fluorometric signal.
-
Procedure (using a commercial kit, e.g., from Eton Bioscience Inc.):
-
Prepare a standard curve using the provided lactate standard.
-
Add samples and standards to a 96-well plate.
-
Add the reaction mix containing lactate oxidase and the probe to each well.
-
Incubate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
-
Data Analysis: Calculate the lactate concentration in the samples by comparing their readings to the standard curve.[20]
In Vivo Imaging of Lactate and Glucose Metabolism
Protocol: Magnetic Resonance Spectroscopy (MRS) and Positron Emission Tomography (PET)
-
Subject Preparation:
-
Subjects (human or animal) are fasted prior to the scan.
-
For PET, a radiotracer such as [18F]fluorodeoxyglucose (FDG) is injected intravenously.
-
-
MRS for Lactate Measurement:
-
Position the subject in the MRI scanner.
-
Acquire localized proton MRS data from the brain region of interest.
-
Process the spectra to quantify the lactate peak, typically referenced to a stable metabolite like creatine.
-
-
PET for Glucose Metabolism:
-
Acquire dynamic or static PET images following FDG injection.
-
The uptake of FDG provides a measure of the local cerebral metabolic rate of glucose (LCMRglu).
-
-
Data Analysis:
Western Blotting for Protein Expression (MCTs, LDH)
Protocol: Western Blot Analysis
-
Protein Extraction: Homogenize brain tissue samples in RIPA buffer with protease inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific for MCT1, MCT2, MCT4, or LDH isoforms.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Therapeutic Implications and Future Directions
The growing understanding of lactate's role in neurodegeneration opens up new avenues for therapeutic intervention.
-
Targeting MCTs: Modulating the activity or expression of MCTs could help restore normal lactate transport between astrocytes and neurons.
-
Metabolic Reprogramming: Strategies aimed at shifting the metabolic profile of microglia away from aerobic glycolysis could reduce neuroinflammation.
-
Lactate Supplementation: In conditions of neuronal energy deficit, providing an exogenous source of lactate could be neuroprotective. For instance, exercise, which increases systemic lactate levels, is being investigated for its potential cognitive benefits in aging and AD.[7][23]
Future research should focus on further elucidating the precise molecular mechanisms by which lactate metabolism is dysregulated in different neurodegenerative diseases and on developing targeted therapies that can restore metabolic homeostasis in the brain. The continued development of advanced in vivo imaging techniques will be crucial for translating findings from basic research into clinical applications.
References
- 1. Lactate metabolism in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Astrocyte metabolism and signaling pathways in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brain energy homeostasis: the evolution of the astrocyte-neuron lactate shuttle hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Lactate Shuttles in Neuroenergetics—Homeostasis, Allostasis and Beyond [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Lactate Metabolism, Signaling, and Function in Brain Development, Synaptic Plasticity, Angiogenesis, and Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lactate/Hydroxycarboxylic Acid Receptor 1 in Alzheimer's Disease: Mechanisms and Therapeutic Implications-Exercise Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lactate metabolism in neurodegenerative diseases [sjzsyj.com.cn]
- 9. researchgate.net [researchgate.net]
- 10. Monocarboxylate transporters in the central nervous system: distribution, regulation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monocarboxylate transporters in the brain and in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monocarboxylate Transporters (SLC16): Function, Regulation, and Role in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neurology.org [neurology.org]
- 14. scholars.uky.edu [scholars.uky.edu]
- 15. bc.umcs.pl [bc.umcs.pl]
- 16. Lactic dehydrogenase activities in single motoneurons in relation to amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metabolic Profile and Pathological Alterations in the Muscle of Patients with Early-Stage Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabolic Dysregulation in Amyotrophic Lateral Sclerosis: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dysregulated lactate metabolism synergizes with ALS genetic risk factors to accelerate motor decline - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lactate Administration Reproduces Specific Brain and Liver Exercise-Related Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 22. In Vivo Evidence for Lactate as a Neuronal Energy Source - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Methods to characterize lactate turnover in aging and Alzheimer's disease; The LEAN study - PubMed [pubmed.ncbi.nlm.nih.gov]
Homofermentative versus heterofermentative lactic acid bacteria
An In-depth Technical Guide to Homofermentative and Heterofermentative Lactic Acid Bacteria for Researchers, Scientists, and Drug Development Professionals.
Executive Summary
This compound bacteria (LAB) are a cornerstone of numerous industrial and pharmaceutical processes, primarily due to their fermentative capabilities. A fundamental distinction within this group lies in their glucose metabolism, categorizing them as either homofermentative or heterofermentative. This guide provides a detailed technical overview of these two metabolic strategies, offering insights into their biochemical pathways, quantitative outputs, and the experimental methodologies used for their differentiation and characterization. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who work with or are exploring the applications of this compound bacteria.
Core Metabolic Distinctions
The primary differentiation between homofermentative and heterofermentative this compound bacteria is rooted in the metabolic pathway utilized for the fermentation of glucose.
Homofermentative this compound Bacteria: These organisms metabolize glucose almost exclusively to this compound.[1] They employ the Embden-Meyerhof-Parnas (EMP) pathway, also known as glycolysis, for this conversion.[2][3] This pathway is characterized by the key enzyme fructose-1,6-bisphosphate aldolase, which cleaves fructose-1,6-bisphosphate into two triose phosphates.[4][5] The net result is the production of two moles of this compound and two moles of ATP per mole of glucose consumed.[2][6]
Heterofermentative this compound Bacteria: In contrast, heterofermentative LAB utilize the phosphoketolase pathway (also known as the pentose phosphate pathway or 6-phosphogluconate pathway).[2][7] This pathway results in the production of a mixture of end products: this compound, ethanol and/or acetic acid, and carbon dioxide (CO₂).[6][8] The key enzyme in this pathway is phosphoketolase, which cleaves a pentose phosphate into glyceraldehyde-3-phosphate and acetyl phosphate.[7][9] This metabolic route yields only one mole of ATP per mole of glucose.[2]
Quantitative Data Summary
The metabolic differences between homofermentative and heterofermentative this compound bacteria lead to distinct quantitative outputs in terms of end products and energy yield. The following tables summarize these key quantitative parameters.
| Parameter | Homofermentative Fermentation | Heterofermentative Fermentation | References |
| Primary Metabolic Pathway | Embden-Meyerhof-Parnas (Glycolysis) | Phosphoketolase Pathway | [2][3][7] |
| Key Differentiating Enzyme | Fructose-1,6-bisphosphate aldolase | Phosphoketolase | [4][5][7][9] |
| Primary End Products from Glucose | This compound | This compound, Ethanol/Acetic Acid, CO₂ | [1][6][8] |
| Molar Ratio of Products from 1 mole of Glucose | ~2 moles this compound | 1 mole this compound, 1 mole Ethanol, 1 mole CO₂ | [2][10] |
| Net ATP Yield per mole of Glucose | 2 moles | 1 mole | [2][11] |
| Examples of Genera and Species | Homofermentative | Heterofermentative | References |
| Genera | Lactococcus, Pediococcus, Streptococcus, some Lactobacillus | Leuconostoc, some Lactobacillus | [8][10] |
| Species | Lactococcus lactis, Streptococcus thermophilus, Lactobacillus acidophilus | Leuconostoc mesenteroides, Lactobacillus brevis, Lactobacillus fermentum | [8] |
Metabolic Pathways
The following diagrams, generated using the DOT language, illustrate the core metabolic pathways for homolactic and heterolactic fermentation.
Caption: Homolactic Fermentation Pathway.
Caption: Heterolactic Fermentation Pathway.
Experimental Protocols
This section provides detailed methodologies for the differentiation and characterization of homofermentative and heterofermentative this compound bacteria.
Phenotypic Differentiation
A multi-step approach is recommended for the initial phenotypic differentiation.
Caption: Experimental Differentiation Workflow.
5.1.1 Detection of CO₂ Production
-
Principle: Heterofermentative bacteria produce CO₂ gas from glucose fermentation, while homofermentative bacteria do not.[8]
-
Method 1: Durham Tube Test
-
Prepare a broth medium containing a fermentable carbohydrate (e.g., 1% glucose) and a pH indicator (e.g., phenol red).[12]
-
Dispense the medium into test tubes, each containing an inverted Durham tube.[13]
-
Sterilize the medium by autoclaving.[8]
-
Inoculate the broth with a pure culture of the test organism.
-
Incubate at the optimal growth temperature for 24-48 hours.
-
Interpretation: The presence of a gas bubble in the Durham tube indicates CO₂ production and a heterofermentative metabolism.[13] A color change of the pH indicator to yellow signifies acid production.[12]
-
-
Method 2: Hot-Loop Test
-
Grow the test isolate to saturation in a broth medium containing glucose.
-
Heat an inoculating loop to redness in a flame.
-
Plunge the hot loop into the culture.
-
Interpretation: An immediate effervescence or release of gas bubbles around the loop indicates the presence of dissolved CO₂ and a heterofermentative metabolism. This method is rapid and reliable for detecting CO₂ production.[14]
-
5.1.2 Use of Differential Media
-
Principle: A differential medium can distinguish between homofermentative and heterofermentative LAB based on the amount of acid produced from a specific carbohydrate, typically fructose.
-
Homolactic-Heterolactic Differential (HHD) Agar
-
Prepare HHD agar, which contains fructose as the fermentable carbohydrate and bromocresol green as the pH indicator.[1][15]
-
The medium is composed of casein enzymic hydrolysate, soya peptone, yeast extract, fructose, and bromocresol green.[1][16]
-
Pour the sterilized medium into petri plates.
-
Inoculate the agar surface with the test organism.
-
Incubate under appropriate conditions for 48-72 hours.
-
Interpretation: Homofermentative bacteria produce a larger amount of acid from fructose, causing the pH indicator to turn the colonies and surrounding medium a bluish-green color.[15][17] Heterofermentative bacteria produce less acid, and their colonies remain white or lightly colored.[1][17]
-
Analysis of Fermentation End Products by HPLC
-
Principle: High-Performance Liquid Chromatography (HPLC) is used to separate and quantify the primary end products of fermentation (this compound, acetic acid, ethanol) in the culture supernatant.
-
Sample Preparation:
-
Centrifuge the bacterial culture to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particulate matter.
-
-
HPLC Conditions:
-
Column: A common choice is an ion-exchange column designed for organic acid analysis, such as the Aminex HPX-87H column.[18][19]
-
Mobile Phase: An isocratic mobile phase of dilute sulfuric acid (e.g., 0.005 M H₂SO₄) is typically used.[18][20]
-
Flow Rate: A flow rate of 0.6 mL/min is common.[18]
-
Column Temperature: The column is often heated to 35-60°C to improve peak resolution.
-
Detector: A Refractive Index (RI) detector is suitable for detecting all three compounds. A UV detector at 210 nm can be used for the organic acids.[19]
-
-
Quantification:
-
Prepare standard solutions of known concentrations of this compound, acetic acid, and ethanol.
-
Generate a standard curve for each compound by plotting peak area against concentration.
-
Determine the concentrations of the end products in the samples by comparing their peak areas to the standard curves.
-
Key Enzyme Assays
-
Principle: The presence and activity of the key differentiating enzymes, fructose-1,6-bisphosphate aldolase and phosphoketolase, can be determined spectrophotometrically.
-
Cell Lysate Preparation:
-
Harvest bacterial cells from a culture in the exponential growth phase by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., phosphate buffer).
-
Resuspend the cells in the buffer and lyse them using methods such as sonication or bead beating to release the intracellular enzymes.
-
Centrifuge the lysate to remove cell debris and collect the supernatant containing the crude enzyme extract.
-
-
Fructose-1,6-Bisphosphate Aldolase Assay (Homofermentative)
-
Reaction Principle: The activity of aldolase is measured in a coupled enzyme assay. Aldolase cleaves fructose-1,6-bisphosphate into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate. These products are then converted in subsequent reactions that are coupled to the oxidation of NADH to NAD⁺, which can be monitored by the decrease in absorbance at 340 nm.
-
Assay Mixture: A typical assay mixture contains buffer (e.g., Tris-HCl), fructose-1,6-bisphosphate (substrate), NADH, and the coupling enzymes triosephosphate isomerase and glycerol-3-phosphate dehydrogenase.
-
Procedure: a. Add the assay mixture to a cuvette. b. Initiate the reaction by adding the cell lysate. c. Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculation: The enzyme activity is calculated from the rate of NADH oxidation.
-
-
Phosphoketolase Assay (Heterofermentative)
-
Reaction Principle: Phosphoketolase activity is determined by measuring the cleavage of xylulose-5-phosphate (for XPK) or fructose-6-phosphate (for XFPK) into acetyl-phosphate and glyceraldehyde-3-phosphate or erythrose-4-phosphate, respectively.[11] The reaction is coupled to the reduction of NADP⁺ to NADPH, which is monitored by the increase in absorbance at 340 nm.
-
Assay Mixture: The assay mixture typically includes buffer, the substrate (xylulose-5-phosphate or fructose-6-phosphate), thiamine pyrophosphate (a cofactor), a source of phosphate, NADP⁺, and coupling enzymes.
-
Procedure: a. Combine the assay components in a cuvette. b. Start the reaction by adding the cell lysate. c. Measure the increase in absorbance at 340 nm over time.
-
Calculation: The enzyme activity is determined from the rate of NADPH formation.[21]
-
Conclusion
The distinction between homofermentative and heterofermentative this compound bacteria is critical for their effective application in various scientific and industrial contexts. Homofermentative LAB are highly efficient producers of this compound, making them ideal for processes where rapid acidification is desired. Heterofermentative LAB, with their diverse range of end products, contribute to the complex flavor and aroma profiles of many fermented foods and can be engineered for the production of other valuable chemicals. A thorough understanding of their metabolic pathways and the application of the detailed experimental protocols outlined in this guide will enable researchers and drug development professionals to accurately identify, characterize, and harness the specific metabolic capabilities of these important microorganisms.
References
- 1. himedialabs.com [himedialabs.com]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. Glycolysis - Wikipedia [en.wikipedia.org]
- 4. microbenotes.com [microbenotes.com]
- 5. Fructose-bisphosphate aldolase - Wikipedia [en.wikipedia.org]
- 6. microbiologyinfo.com [microbiologyinfo.com]
- 7. edscl.in [edscl.in]
- 8. asm.org [asm.org]
- 9. scribd.com [scribd.com]
- 10. ferm - Nilesh [microbiochem.weebly.com]
- 11. Constitutive expression of phosphoketolase, a key enzyme for metabolic shift from homo- to heterolactic fermentation in Enterococcus mundtii QU 25 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. Embden-Meyerhof-Parnassus pathway - WikiLectures [wikilectures.eu]
- 15. exodocientifica.com.br [exodocientifica.com.br]
- 16. Lactic Bacteria Differential Agar [himedialabs.com]
- 17. A Differential Medium for the Enumeration of Homofermentative and Heterofermentative this compound Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. waters.com [waters.com]
- 21. Phosphoketolase Pathway Dominates in Lactobacillus reuteri ATCC 55730 Containing Dual Pathways for Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Topic: Quantification of Lactic Acid in Cell Culture Supernatant
An Application Note for Drug Development Professionals, Researchers, and Scientists
Introduction
L-lactic acid, a key metabolite of glycolysis, was historically viewed as a metabolic waste product. However, it is now recognized as a critical signaling molecule, or "lactormone," that plays a significant role in various physiological and pathological processes, including cancer biology, immunomodulation, and exercise physiology.[1] In the context of cell culture, particularly in cancer research, cells often exhibit a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect."[2] This metabolic shift leads to the substantial production and secretion of lactic acid, resulting in the acidification of the tumor microenvironment (TME).[3]
The concentration of lactate in the TME can reach levels as high as 10–30 mM, compared to 1.5–3 mM in normal tissues.[2][3] This accumulation of lactate is not merely a byproduct of altered metabolism but an active driver of tumor progression. Lactate acts as a signaling molecule that promotes angiogenesis, immune evasion, cell migration, and metastasis.[3][4][5] It can fuel oxidative cancer cells in a process of metabolic symbiosis and modulate the function of immune cells within the TME.[2][4] Therefore, the accurate quantification of this compound in cell culture supernatant is crucial for studying cellular metabolism, evaluating the efficacy of therapeutic drugs that target metabolic pathways, and understanding the complex signaling roles of lactate.
This application note provides detailed protocols for the most common methods used to quantify L-lactic acid in cell culture supernatant, guidelines for data presentation, and visual diagrams of the experimental workflow and key signaling pathways involving lactate.
Methods for L-Lactic Acid Quantification
Several methods are available for the accurate determination of L-lactic acid concentrations in biological samples. The most common techniques used for cell culture supernatant are enzymatic assays and High-Performance Liquid Chromatography (HPLC).
-
Enzymatic Assays (Colorimetric/Fluorometric): These are the most common methods and are available as convenient commercial kits. They are based on the specific activity of enzymes that recognize L-lactate.
-
L-Lactate Oxidase (LOX) Method: In this assay, L-lactate is oxidized by lactate oxidase to pyruvate and hydrogen peroxide (H₂O₂). The H₂O₂ is then detected using a specific probe in a reaction catalyzed by Horseradish Peroxidase (HRP), which produces a colorimetric or fluorometric signal.[6][7][8] The intensity of the signal is directly proportional to the L-lactate concentration in the sample.
-
L-Lactate Dehydrogenase (LDH) Method: This method involves the oxidation of L-lactic acid to pyruvate by L-lactate dehydrogenase (L-LDH), which is coupled to the reduction of nicotinamide adenine dinucleotide (NAD⁺) to NADH.[1] The increase in NADH is measured by its absorbance at 340 nm.[1][9] To drive the reaction to completion, a trapping agent like hydrazine is often used to remove the pyruvate.[9]
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying various metabolites, including this compound, from a complex mixture like cell culture medium.[10] This method typically involves separating the sample components on a specialized column (e.g., reversed-phase or ion-exchange) and detecting the this compound using a UV or refractive index detector.[10][11] HPLC offers high accuracy and the ability to measure multiple organic acids simultaneously.
Experimental Protocols
Protocol 1: Colorimetric L-Lactic Acid Assay (Lactate Oxidase Method)
This protocol is a generalized procedure based on common commercial assay kits and is suitable for a 96-well plate format.
A. Reagent Preparation
-
1X Assay Buffer: If a 10X stock is provided, dilute it 1:10 with deionized water.[7]
-
L-Lactate Standard (1 mM): Dilute the provided stock (e.g., 100 mM) 1:100 in the 1X Assay Buffer or the same cell culture medium used for your experiment (without lactate).[6]
-
Reaction Mix: Prepare enough for all standards and samples. For each reaction, a typical mix might include Assay Buffer, Colorimetric Probe, Lactate Oxidase, and HRP.[6][7] Prepare this mix fresh and protect it from light.[7][12]
B. Standard Curve Preparation
-
Prepare a series of L-Lactate standards by serially diluting the 1 mM L-Lactate Standard solution. Typical concentrations range from 0 to 1 mM.[12]
-
Add 50 µL of each standard concentration into separate wells of a 96-well plate in duplicate or triplicate.[6][7] The '0' standard will serve as the blank.
C. Sample Preparation
-
Collect cell culture supernatant from your experimental wells.
-
Centrifuge the supernatant at 10,000 rpm for 5 minutes to remove any insoluble particles or detached cells.[6][7]
-
The clarified supernatant can be assayed directly. If the expected lactate concentration is high, dilute the supernatant with the appropriate cell culture medium or 1X Assay Buffer.[6][7]
-
Add 50 µL of the prepared supernatant samples to separate wells of the 96-well plate.[6][7]
D. Assay Procedure
-
Add 50 µL of the freshly prepared Reaction Mix to each well containing the standards and samples.[6][7]
-
Mix the contents of the wells thoroughly, for example, by shaking the plate for a few seconds.[8]
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.[6][7][12]
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm, 510 nm, or 570 nm, depending on the specific probe used) with a microplate reader.[8][12][13]
E. Data Calculation
-
Subtract the average absorbance of the blank (0 standard) from all standard and sample readings.
-
Plot the corrected absorbance values for the standards against their corresponding concentrations to generate a standard curve.
-
Determine the L-lactic acid concentration of the samples by interpolating their corrected absorbance values on the standard curve. Remember to multiply by the dilution factor if samples were diluted.
Protocol 2: L-Lactic Acid Quantification by HPLC
This protocol provides a general framework for this compound quantification using a reversed-phase HPLC system with UV detection. Specific parameters may need optimization based on the available column and system.
A. Reagent and Equipment
-
HPLC System: Equipped with a C18 reversed-phase column and a UV detector.
-
Mobile Phase: A common mobile phase is an acidic aqueous buffer, such as 10 mM H₂SO₄ or a phosphate buffer at a low pH (e.g., pH 2.5-3.0).[11]
-
L-Lactic Acid Standard Stock (e.g., 100 mM): Prepare in deionized water.
-
Sample Filters: 0.2 µm syringe filters.
B. Standard Curve Preparation
-
Prepare a series of L-lactic acid standards (e.g., 0.5, 1, 2, 5, 10, 20 mM) by diluting the stock solution in the mobile phase or deionized water.
-
Filter each standard through a 0.2 µm filter before injection.
C. Sample Preparation
-
Collect cell culture supernatant.
-
Centrifuge at 10,000 x g for 10 minutes to pellet cells and debris.
-
Filter the supernatant through a 0.2 µm syringe filter to remove any remaining particulates that could damage the HPLC column.[11]
-
Samples may need to be diluted in the mobile phase to ensure the concentration falls within the linear range of the standard curve.
D. HPLC Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Set the flow rate (e.g., 0.6 mL/min).[11]
-
Set the UV detector to a wavelength of 210 nm.[14]
-
Inject a fixed volume (e.g., 10-20 µL) of each standard and sample onto the column.[11]
-
Record the chromatograms and identify the peak corresponding to this compound based on the retention time of the standards.
E. Data Calculation
-
Measure the peak area for this compound in each standard and sample chromatogram.
-
Create a standard curve by plotting the peak area against the concentration of the this compound standards.
-
Calculate the this compound concentration in the samples by interpolating their peak areas on the standard curve. Adjust for any dilution factors.
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.
Table 1: Comparison of Common L-Lactic Acid Quantification Methods
| Feature | Enzymatic Assay (Colorimetric) | HPLC-UV |
| Principle | Enzyme-coupled reaction producing a colored product.[7][8] | Chromatographic separation followed by UV absorbance detection. |
| Detection Range | Typically 0.02 - 10 mM (Varies by kit).[6][12][13] | Wide and tunable range, often 0.1 - 20 mM or higher. |
| Sample Volume | Low (5 - 50 µL).[6][8] | Low (10 - 20 µL injection). |
| Throughput | High (96-well format). | Lower (sequential sample injection). |
| Advantages | Simple, rapid, high-throughput, sensitive, no expensive equipment needed.[15] | High specificity, high accuracy, can quantify multiple metabolites simultaneously.[10] |
| Disadvantages | Susceptible to interference from other substances in the sample. | Requires specialized equipment, longer run times per sample, more complex sample prep. |
Table 2: Representative L-Lactate Concentrations in Cell Culture Supernatant
| Cell Type | Condition | L-Lactate Concentration | Source |
| Activated CD4⁺ T cells | 5 days post-stimulation | ~14.16 mM | [16] |
| Unstimulated CD4⁺ T cells | 5 days culture | ~0.4 mM | [16] |
| Cancer Cells (general) | Tumor Microenvironment | 10 - 30 mM | [3] |
| Normal Tissues | Physiological Level | 1.5 - 3 mM | [2] |
Visualizations
Experimental and Signaling Pathway Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeting the this compound metabolic pathway for antitumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lactate metabolic pathway regulates tumor cell metastasis and its use as a new therapeutic target [explorationpub.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. Lactate Assay Kit (Colorimetric) | ABIN5067557 [antibodies-online.com]
- 8. raybiotech.com [raybiotech.com]
- 9. Lactate Concentration assay (LDH method) [protocols.io]
- 10. A simple HPLC technique for accurate monitoring of mammalian cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. notulaebotanicae.ro [notulaebotanicae.ro]
- 15. L-lactate as an indicator for cellular metabolic status: An easy and cost-effective colorimetric L-lactate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Extracellular Lactate: A Novel Measure of T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note 1: Chiral Separation Using Macrocyclic Glycopeptide CSPs with UV Detection
An essential aspect of quality control and research in the pharmaceutical, clinical, and food industries is the accurate determination of enantiomeric purity. Lactic acid, a chiral molecule with two enantiomers, D- and L-lactic acid, plays a crucial role in various biological and chemical processes. The physiological effects and metabolic pathways of these enantiomers can differ significantly, necessitating robust analytical methods for their separation and quantification.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the chiral separation of this compound. The most effective approach involves direct separation using chiral stationary phases (CSPs), which allows for the simultaneous analysis of both enantiomers without the need for derivatization. This document provides detailed application notes and protocols for the chiral separation of this compound enantiomers using HPLC with different detection methods.
Principle
Direct chiral separation on HPLC is achieved through the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase.[1] Macrocyclic glycopeptides, such as teicoplanin and ristocetin, are effective chiral selectors for this compound.[1][2] The separation mechanism involves a combination of interactions, including hydrogen bonding, electrostatic interactions, and steric repulsion, which differ for each enantiomer, leading to different retention times.[1] A reversed-phase separation mode is commonly employed for this analysis.[1][3]
Experimental Protocol
This protocol is based on the successful separation of this compound enantiomers on teicoplanin- and ristocetin-based chiral stationary phases.[1][2][3]
1. Sample Preparation:
-
Dissolve the racemic this compound standard or sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Chiral Column:
-
Chirobiotic T (Teicoplanin-based), 250 mm x 4.6 mm, 5 µm
-
Chirobiotic R (Ristocetin-based), 250 mm x 4.6 mm, 5 µm
-
-
Mobile Phase: Acetonitrile / 0.03 M Ammonium Acetate (pH 7.0) (85:15, v/v).[2][3]
-
Column Temperature: 25 °C.[1][2][3] Efficient separation is typically achieved at temperatures below 25 °C for ristocetin and below 40 °C for teicoplanin columns.[1]
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Identify the peaks for L-lactic acid and D-lactic acid based on the injection of individual standards.
-
Calculate the resolution (Rs) between the two enantiomeric peaks. A resolution value of 1.5 or greater indicates baseline separation.[1]
Quantitative Data Summary
The following table summarizes the chromatographic performance of various macrocyclic antibiotic-based CSPs for the separation of this compound enantiomers under the conditions described above.
| Chiral Stationary Phase | L-Lactic Acid Retention Time (min) | D-Lactic Acid Retention Time (min) | Selectivity Factor (α) | Resolution (Rs) |
| Ristocetin | 10.66 | 11.42 | 1.10 | 1.7 |
| Teicoplanin | 12.35 | 13.92 | 1.14 | 1.9 |
| Vancomycin | 9.13 | 9.13 | 1.00 | 0 |
| Teicoplanin Aglycone | 7.81 | 7.81 | 1.00 | 0 |
Data sourced from Jánovová J et al., 2021.[1][2]
Application Note 2: High-Sensitivity Chiral Separation by HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)
Principle
For applications requiring high sensitivity and selectivity, such as the analysis of biological samples (e.g., urine), coupling HPLC with tandem mass spectrometry (MS/MS) is the preferred method.[4][5] This technique overcomes the limitations of enzymatic assays, which can lack sensitivity for low levels of D-lactic acid.[5] The use of a teicoplanin aglycone (TAG) or ristocetin-based chiral column allows for efficient separation, while MS/MS provides precise quantification through Multiple Reaction Monitoring (MRM).[4]
Experimental Protocol
This protocol describes a validated method for the simultaneous determination of D- and L-lactic acid in urine using a Chirobiotic TAG column and HPLC-MS/MS.[4][6]
1. Sample Preparation (for Urine Samples):
-
Thaw frozen urine samples at room temperature.
-
Vortex and centrifuge the samples to pellet any precipitate.
-
Dilute the supernatant with the mobile phase or an appropriate buffer.
-
Filter the diluted sample through a 0.22 µm filter prior to injection.
2. HPLC-MS/MS System and Conditions:
-
HPLC System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Chiral Column: Chirobiotic Teicoplanin Aglycone (TAG), 150 mm x 2.1 mm.[4][6]
-
Mobile Phase: Isocratic elution with 17% deionized H₂O, 23% Ethanol + 0.5% (v/v) Acetic Acid, and 60% Ethanol + 0.5% (v/v) Triethylamine.[6]
-
Column Temperature: 25 °C.[6]
-
Injection Volume: 25 µL.[6]
3. Mass Spectrometer Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
L-lactic acid: m/z 89.1 → 43.3
-
D-lactic acid: m/z 89.1 → 43.3
-
Labeled Internal Standard (if used, e.g., L-Lactic-2,3,3,3-d4 acid): m/z 93.1 → 46.3
-
-
Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
Quantitative Data Summary
The following table presents the performance characteristics of the HPLC-MS/MS method for the quantification of this compound enantiomers in urine.[4]
| Parameter | L-Lactic Acid | D-Lactic Acid |
| Linearity Range | 3 - 1000 mg/L | 0.5 - 160.8 mg/L |
| Correlation Coefficient (r²) | > 0.9950 | > 0.9950 |
| Limit of Detection (LOD) | 0.2 mg/L | 0.4 mg/L |
| Limit of Quantification (LOQ) | 0.5 mg/L | 1.3 mg/L |
Data sourced from Norton et al., 2007.[4]
Experimental Workflow and Logic
The general workflow for the chiral separation of this compound enantiomers by HPLC is outlined in the diagram below. The process begins with sample preparation, followed by chromatographic separation and detection, and concludes with data analysis and interpretation.
Caption: General workflow for HPLC-based chiral separation of this compound.
References
- 1. Stationary phase type and temperature effect on HPLC separation of this compound enantiomers - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. High performance liquid chromatography-tandem mass spectrometry (HPLC/MS/MS) assay for chiral separation of this compound enantiomers in urine using a teicoplanin based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labcluster.com [labcluster.com]
- 6. US20080311615A1 - Method for chiral separation of this compound enantiomers - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
LC-MS/MS analysis of L-lactic and D-lactic acid in urine
An Application Note and Protocol for the LC-MS/MS Analysis of L-lactic and D-lactic Acid in Urine
Introduction
Lactic acid, a key metabolic intermediate, exists as two stereoisomers: L-lactic acid and D-lactic acid. L-lactic acid is the primary enantiomer produced in human metabolism, and its levels can be indicative of conditions like shock, pneumonia, and congestive heart failure.[1] D-lactic acid, on the other hand, is primarily a product of bacterial metabolism in the gastrointestinal tract.[2][3] Elevated levels of D-lactic acid in urine can be a critical indicator of D-lactic acidosis, a condition often associated with malabsorptive disorders such as short-bowel syndrome and jejunoileal bypass.[2][4] Therefore, the accurate and sensitive quantification of both L- and D-lactic acid in urine is of significant clinical and research interest. This application note provides detailed protocols for the chiral separation and quantification of this compound enantiomers in urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Principle of Analysis
Due to their identical chemical properties and mass, the separation of L- and D-lactic acid requires a chiral-selective methodology. Two primary approaches are employed for their resolution by LC-MS/MS:
-
Direct Chiral Separation: This method utilizes a chiral stationary phase (a column with a chiral selector) that differentially interacts with the two enantiomers, allowing for their chromatographic separation prior to detection by the mass spectrometer.
-
Indirect Chiral Separation via Derivatization: In this approach, the this compound enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard (achiral) reversed-phase column.
This document outlines protocols for both methodologies.
Protocol 1: Direct Chiral Separation Using a Chiral Stationary Phase
This protocol describes a method for the direct chiral separation of L- and D-lactic acid in urine using a teicoplanin-based chiral column.
Experimental Workflow
Caption: Workflow for direct chiral analysis of this compound.
Methodology
1. Sample Preparation [5]
-
Collect random or timed urine specimens in preservative-free containers.[6]
-
Centrifuge the urine samples at 18,000 x g for 5 minutes to remove any particulate matter.
-
Transfer the supernatant to a clean vial.
-
Dilute the supernatant as needed with the initial mobile phase conditions prior to injection.
2. LC-MS/MS Instrumentation and Conditions
| Parameter | Setting |
| LC System | HPLC system capable of delivering accurate gradients |
| Column | Chirobiotic TAG (Teicoplanin Aglycone), 150 x 2.1 mm[7] |
| Mobile Phase | Isocratic: 17% deionized water, 23% Ethanol + 0.5% (v/v) Acetic Acid, 60% Ethanol + 0.5% (v/v) Triethylamine[7] |
| Flow Rate | 0.2 mL/min[7] |
| Column Temperature | 25°C[7] |
| Injection Volume | 25 µL[7] |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative[5] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Precursor Ion (m/z): 89.0, Product Ion (m/z): 43.0 (for both L- and D-lactic acid) |
Quantitative Data Summary
| Analyte | Linearity Range (mg/L) | LOD (mg/L) | LOQ (mg/L) | Reference |
| L-Lactic Acid | 3 - 1000 | 0.2 | 0.5 | [8] |
| D-Lactic Acid | 0.5 - 160.8 | 0.4 | 1.3 | [8] |
| Analyte | Linearity Range (µmol/L) | LOD (µmol/L) | LOQ (µmol/L) | Reference |
| L-Lactic Acid | 2 - 400 | - | - | [3] |
| D-Lactic Acid | 0.5 - 100 | 0.125 | 0.5 | [3] |
Protocol 2: Indirect Chiral Separation via Derivatization
This protocol involves the derivatization of this compound enantiomers with diacetyl-L-tartaric anhydride (DATAN) to form diastereomers, which are then separated on a standard C18 reversed-phase column.[9]
Experimental Workflow
Caption: Workflow for indirect chiral analysis of this compound.
Methodology
1. Sample Preparation and Derivatization [4]
-
Collect urine samples and store them frozen if not analyzed immediately.
-
To a designated volume of urine, add a mixture of labeled internal standards.
-
Evaporate the sample to dryness under a stream of nitrogen.
-
To the dry residue, add the derivatizing agent, diacetyl-L-tartaric anhydride (DATAN), dissolved in an appropriate aprotic solvent (e.g., a mixture of dichloromethane and acetic acid).[4][10]
-
Incubate the reaction mixture under controlled temperature (e.g., 70-80°C) for a specified time (e.g., 30-40 minutes) in a sealed container to form the diastereomeric derivatives.[10]
-
After the reaction is complete, evaporate the solvent and reconstitute the residue in the initial mobile phase.
2. LC-MS/MS Instrumentation and Conditions
| Parameter | Setting |
| LC System | UPLC or HPLC system |
| Column | C18 Reversed-Phase Column (e.g., Acquity UPLC HSS T3) |
| Mobile Phase | Gradient elution with water and acetonitrile, both containing an additive like formic acid |
| Flow Rate | Appropriate for the column dimensions (e.g., 0.4 mL/min) |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific transitions for the DATAN-derivatized L- and D-lactic acid |
Quantitative Data Summary
| Analyte | Limit of Detection (Urine) | Inter- and Intra-assay Variation | Recoveries (Urine) | Reference |
| L-Lactic Acid | 4.4 nmol/mmol creatinine | 2% - 9% | 96% - 113% | [9] |
| D-Lactic Acid | 8.1 nmol/mmol creatinine | 2% - 9% | 96% - 113% | [9] |
Data Interpretation and Quality Control
For accurate quantification, a calibration curve should be prepared using standards of both L- and D-lactic acid subjected to the same sample preparation and analysis procedure. Quality control (QC) samples at low, medium, and high concentrations should be included in each analytical run to ensure the accuracy and precision of the results. The concentration of this compound in urine is often normalized to the urinary creatinine concentration to account for variations in urine dilution.[9] The normal range for D-lactic acid in urine is typically very low, often less than or equal to 0.25 mmol/L.[2][6]
Conclusion
The LC-MS/MS methods described provide sensitive and specific quantification of L- and D-lactic acid in urine. The direct chiral separation method offers a simpler sample preparation workflow, while the indirect method using derivatization allows for the use of more common reversed-phase columns. The choice of method will depend on the specific instrumentation available and the required sample throughput. Both methods are valuable tools for researchers and clinicians investigating metabolic disorders and other conditions associated with altered this compound levels.
References
- 1. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]
- 2. mayocliniclabs.com [mayocliniclabs.com]
- 3. Sensitive determination of D-lactic acid and L-lactic acid in urine by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayocliniclabs.com [mayocliniclabs.com]
- 5. researchgate.net [researchgate.net]
- 6. asantelab.testcatalog.org [asantelab.testcatalog.org]
- 7. US20080311615A1 - Method for chiral separation of this compound enantiomers - Google Patents [patents.google.com]
- 8. High performance liquid chromatography-tandem mass spectrometry (HPLC/MS/MS) assay for chiral separation of this compound enantiomers in urine using a teicoplanin based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. L(+) and D(−) Lactate Are Increased in Plasma and Urine Samples of Type 2 Diabetes as Measured by a Simultaneous Quantification of L(+) and D(−) Lactate by Reversed-Phase Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Lactic Acid in Cell Culture Media by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
Lactic acid, a key metabolite in cellular glycolysis, is a critical indicator of cell physiological status, mitochondrial function, and metabolic programming in biomedical and pharmaceutical research. This application note presents a robust and sensitive method for the quantitative analysis of this compound in cell culture media using gas chromatography-mass spectrometry (GC-MS). Due to the non-volatile nature of this compound, a derivatization step is required to facilitate its analysis by GC. This document provides detailed protocols for sample preparation, derivatization using alkyl chloroformates or silylation reagents, and subsequent GC-MS analysis. The methodologies described are suitable for researchers, scientists, and drug development professionals requiring accurate and reproducible quantification of this compound to monitor cellular metabolism and the effects of therapeutic agents.
Introduction
The monitoring of lactate levels in cell culture media is fundamental to understanding cellular energy metabolism. Alterations in this compound production are associated with various physiological and pathological states, including cancer metabolism (the Warburg effect), hypoxia, and mitochondrial dysfunction. Gas chromatography, coupled with mass spectrometry, offers a powerful analytical platform for the specific and sensitive quantification of metabolites. However, the inherent low volatility of organic acids like this compound necessitates a chemical modification step, known as derivatization, prior to GC analysis. This process converts the analyte into a more volatile and thermally stable compound. This application note details established derivatization procedures and provides a comprehensive workflow for this compound determination in complex biological matrices such as cell culture media.
Experimental Workflow
Caption: Experimental workflow for this compound detection by GC-MS.
Quantitative Data Summary
The following table summarizes the performance characteristics of different derivatization methods for this compound quantification by GC-MS as reported in the literature.
| Derivatization Reagent | Limit of Detection (LOD) | Linearity Range | Recovery | Precision (RSD) | Reference |
| Ethyl Chloroformate | 0.67 µmol/L | Not specified | 99.6% - 106% | <5.49% | [1][2] |
| Methoxyamine HCl & Isobutyl Chloroformate | 0.12 µmol/L | 50 - 1000 µmol/L | 93.6% - 102.8% | <6.20% | [3] |
| Trimethylsilyl (TMS) derivatives | Not specified | Not specified | Not specified | Not specified | [4] |
| t-Butyldimethylsilyl (TBDMS) derivative | Not specified | Not specified | Overall standard deviation <3% | Not specified | [5] |
Experimental Protocols
Materials and Reagents
-
This compound Standard
-
Internal Standard (e.g., 3-[2H]-(2R)-lactic acid)
-
Derivatization Reagents:
-
Option A (Alkyl Chloroformate Derivatization): Ethyl Chloroformate (ECF) or Isobutyl Chloroformate (IBCF), Pyridine, Ethanol, Chloroform.[1][2][3]
-
Option B (Silylation): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), or N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).
-
-
Solvents: Methanol (acidified), Ethyl Acetate, Hexane (all GC grade)
-
Reagents for protein precipitation: Perchloric acid or ice-cold methanol.
-
Anhydrous Sodium Sulfate
Protocol 1: Sample Preparation
-
Collect cell culture media samples.
-
Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to remove cells and debris.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Protein Precipitation: Add 3 volumes of ice-cold acidified methanol to 1 volume of the supernatant.[4]
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to a new tube for derivatization.
Protocol 2: Derivatization
Option A: Ethyl Chloroformate (ECF) Derivatization [1][2]
-
To 100 µL of the prepared sample supernatant, add 500 µL of a solution containing ethanol, pyridine, and water (8:2:1 v/v/v).
-
Vortex for 1 minute.
-
Add 50 µL of ethyl chloroformate and vortex for another minute.
-
Add 500 µL of chloroform and vortex thoroughly.
-
Centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
Transfer the lower organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
Option B: Silylation using BSTFA + 1% TMCS [6]
-
Evaporate a known volume of the prepared sample supernatant to dryness under a gentle stream of nitrogen.
-
To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.
-
Seal the vial tightly and heat at 60-70°C for 30-60 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis.
Protocol 3: GC-MS Analysis
Instrumentation:
-
Gas Chromatograph equipped with a Mass Selective Detector (MSD).
-
GC Column: A non-polar or medium-polarity column is typically used, such as a 5% phenyl-95% methylpolysiloxane column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.[7]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250-280°C.[7]
GC Oven Temperature Program (Example):
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 150°C at a rate of 10°C/min.
-
Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes.[7]
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Full scan (e.g., m/z 40-500) for qualitative analysis and identification of the derivatized this compound peak.
-
Selected Ion Monitoring (SIM) Mode: For quantitative analysis, monitor characteristic ions of the derivatized this compound to enhance sensitivity and specificity.
Data Analysis and Quantification
Identify the derivatized this compound peak in the chromatogram based on its retention time, which should be confirmed by running a derivatized this compound standard. Confirm the identity of the peak by comparing its mass spectrum with a reference spectrum.
For quantification, generate a calibration curve using a series of known concentrations of this compound standards that have been subjected to the same sample preparation and derivatization procedure. The concentration of this compound in the unknown samples can then be determined from this calibration curve. The use of an internal standard is highly recommended to correct for variations in sample preparation and injection volume.
Conclusion
The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in cell culture media. The choice of derivatization reagent can be tailored to the specific needs of the laboratory and the desired sensitivity. Proper sample preparation to remove interfering substances like proteins is crucial for robust and reproducible results. This method is a valuable tool for researchers in drug development and metabolic studies to accurately monitor cellular glycolysis and its response to various stimuli.
References
- 1. Derivatization method for the quantification of this compound in cell culture media via gas chromatography and applications in the study of cell glycometabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of this compound and pyruvic acid in tissue and cell culture media by gas chromatography after in situ derivatization-ultrasound-assisted emulsification microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Determination on the microscale of plasmatic this compound as its t-butyldimethylsilyl derivative by stable-isotope dilution using capillary gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Measuring a Key Metabolic Marker: Application Notes for Colorimetric and Fluorometric Lactate Assays
Introduction
L-lactate, a crucial molecule in intermediary metabolism, serves as a key indicator of cellular metabolic status.[1][2] Produced primarily through anaerobic glycolysis, its levels can signify a shift towards this pathway. Abnormally high concentrations of lactate are associated with various pathological conditions, including diabetes and lactic acidosis.[3] Consequently, the accurate quantification of lactate in biological samples is of paramount importance in diverse research fields, from cancer metabolism to exercise physiology.[4][5]
This document provides detailed application notes and protocols for the use of colorimetric and fluorometric lactate assay kits, designed for researchers, scientists, and drug development professionals. These kits offer a convenient and sensitive method for detecting L(+)-Lactate in a variety of biological samples, including serum, plasma, cell culture supernatants, tissue homogenates, and other biological fluids.[5][6]
Assay Principles
Commercially available lactate assay kits primarily utilize an enzymatic approach to quantify L-lactate. The fundamental principle involves a two-step enzymatic reaction.
-
Lactate Oxidation: Lactate is first oxidized to pyruvate by lactate oxidase (or in some kits, lactate dehydrogenase). This reaction produces hydrogen peroxide (H₂O₂) as a byproduct.[4][7]
-
Signal Generation: The hydrogen peroxide generated in the first step reacts with a specific probe in a reaction catalyzed by horseradish peroxidase (HRP). This reaction produces a stable product that can be detected either by colorimetry or fluorometry.[4][7][8]
-
Colorimetric Detection: The product is a colored compound, and its absorbance is measured, typically at a wavelength of 450 nm or 570 nm.[3][4][6]
-
Fluorometric Detection: The product is a fluorescent compound, and its fluorescence is measured at a specific excitation and emission wavelength pair (e.g., Ex/Em = 535/587 nm or 535/587 nm).[4][6]
-
The intensity of the color or fluorescence is directly proportional to the lactate concentration in the sample.[5]
Diagram of the Lactate Assay Principle
Caption: Enzymatic reactions in lactate assays.
Comparison of Lactate Assay Kits
A variety of commercial kits are available, each with specific characteristics. The choice between a colorimetric and a fluorometric assay often depends on the required sensitivity and the available instrumentation. Fluorometric assays generally offer higher sensitivity.[5]
| Feature | Kit Example 1 (Colorimetric/Fluorometric) | Kit Example 2 (Colorimetric) | Kit Example 3 (Fluorometric) |
| Detection Method | Colorimetric (570 nm) or Fluorometric (Ex/Em = 535/587 nm)[6] | Colorimetric (450 nm)[3] | Fluorometric |
| Sample Types | Serum, Plasma, Urine, Cell Culture Supernatant, Tissue/Cell Lysates[6] | Serum, Plasma, Cells, Culture and Fermentation Media[3] | Serum, Plasma, Cell Culture Supernatants, Tissue Lysates |
| Assay Range | 0.001 - 10 mM[6] | 0.02 - 10 mM[3] | 1.5 µM and up[7] |
| Sensitivity | > 0.001 mM[6] | 1.5 µM[8] | High[5] |
| Assay Time | ~30-40 minutes[6] | ~30 minutes[3] | ~30-45 minutes[7] |
Protocols
A. Sample Preparation
Proper sample preparation is critical for accurate lactate measurement.
1. Serum and Plasma:
-
Collect blood using a gray-top tube containing potassium oxalate and sodium fluoride. The sodium fluoride inhibits glycolysis.[9]
-
For plasma, centrifuge the blood sample to separate the plasma.[10] For serum, allow the blood to clot before centrifugation.[10]
-
The patient should be fasting and at rest to avoid exercise-induced lactate elevation.[9]
-
Samples can be assayed directly. If high lactate dehydrogenase (LDH) activity is expected, deproteinization using a 10 kDa molecular weight cutoff (MWCO) spin filter is recommended.[11]
2. Cell Culture Supernatants:
-
Centrifuge the cell culture media at 10,000 rpm for 5 minutes to remove insoluble particles.[8]
-
The supernatant can be assayed directly or diluted if the lactate concentration is expected to be high.[8]
-
It is advisable to prepare the lactate standard curve in the same type of non-conditioned media used for the cell culture.[8]
3. Cells (Adherent or Suspension):
-
Collect approximately 1-5 x 10⁶ cells and wash with cold PBS.[12][13]
-
Homogenize or sonicate the cells in 4 volumes of Lactate Assay Buffer.[11][13]
-
Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to pellet insoluble material.[11]
-
The resulting supernatant can be used for the assay. Deproteinization with a 10 kDa MWCO spin filter is recommended to remove endogenous LDH.[11]
4. Tissues:
-
Weigh the tissue sample and homogenize it on ice in Lactate Assay Buffer.[13]
-
Centrifuge the homogenate at a high speed (e.g., 12,000 x g) for 5-10 minutes at 4°C.[11][13]
-
Collect the supernatant for the assay. As with cell lysates, deproteinization is recommended.[11]
B. General Experimental Protocol
The following is a generalized protocol. Always refer to the specific manual of the kit being used.
Diagram of the General Experimental Workflow
Caption: A typical workflow for lactate assays.
Protocol Steps:
-
Reagent Preparation: Prepare all reagents, including the Lactate Assay Buffer, Lactate Standard, Enzyme Mix, and Probe Solution, according to the kit's instructions. For fluorometric assays, the probe may need to be diluted to reduce background fluorescence.[11]
-
Standard Curve Preparation: Prepare a series of lactate standards by diluting the provided stock solution in the Lactate Assay Buffer. A typical range might be from 0 to 10 nmol/well.[3]
-
Sample and Standard Plating: Add 50 µL of each standard and prepared sample into separate wells of a 96-well plate. It is recommended to run samples and standards in duplicate or triplicate.[8]
-
Reaction Initiation: Prepare the Reaction Mix by combining the Enzyme Mix, Probe, and Assay Buffer as directed by the protocol. Add 50 µL of the Reaction Mix to each well containing the standards and samples. Mix well.[3][8]
-
Incubation: Incubate the plate for 30-45 minutes at room temperature or 37°C, protected from light.[3][8]
-
Measurement:
-
Colorimetric Assay: Measure the absorbance at the specified wavelength (e.g., 450 nm or 570 nm) using a microplate reader.[3]
-
Fluorometric Assay: Measure the fluorescence at the specified excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) using a fluorescence microplate reader.
-
-
Data Analysis:
-
Subtract the background reading (from a blank or zero lactate control) from all standard and sample readings.[3]
-
Plot a standard curve of the lactate concentration (or amount) versus the corresponding absorbance or fluorescence values.
-
Determine the lactate concentration in the samples from the standard curve. Remember to account for any dilution factors used during sample preparation.[12]
-
Signaling Pathway Context: Lactate Production
Lactate is a product of anaerobic glycolysis, a pathway that becomes dominant when oxygen is limited. The final step of this pathway is the conversion of pyruvate to lactate, a reaction catalyzed by lactate dehydrogenase (LDH).
Diagram of Simplified Glycolysis and Lactate Production
Caption: Pyruvate to lactate conversion.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Signal | - Inactive enzyme or probe. | - Ensure proper storage and handling of kit components. Avoid repeated freeze-thaw cycles.[7] |
| - Incorrect wavelength settings. | - Verify the absorbance or fluorescence settings on the microplate reader. | |
| - Problem with standard curve preparation. | - Carefully re-prepare the lactate standards. | |
| High Background | - Contaminated reagents or samples. | - Use fresh, high-purity water and reagents. |
| - Presence of interfering substances (e.g., NADH, NADPH) in the sample.[3][13] | - Deproteinize samples. Run a sample blank without the lactate-metabolizing enzyme to subtract the background.[13] | |
| - For fluorometric assays, the probe concentration may be too high. | - Dilute the fluorescent probe as recommended in the protocol.[11] | |
| Inconsistent Readings | - Pipetting errors. | - Use calibrated pipettes and ensure accurate and consistent pipetting. |
| - Incomplete mixing of reagents in wells. | - Mix the contents of the wells thoroughly after adding the reaction mix. | |
| - Temperature fluctuations during incubation. | - Ensure a stable incubation temperature. | |
| Readings Outside Linear Range | - Lactate concentration in the sample is too high or too low. | - Dilute or concentrate the sample as needed to fall within the linear range of the standard curve.[3] |
References
- 1. Colorimetric determination of L-lactate in supernatant of cells using LDH activity [protocols.io]
- 2. protocols.io [protocols.io]
- 3. assaygenie.com [assaygenie.com]
- 4. sovereignsc.com [sovereignsc.com]
- 5. affigen.com [affigen.com]
- 6. L-Lactate Assay Kit (Colorimetric/Fluorometric) (ab65330/K607) | Abcam [abcam.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. Lactate, Plasma | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 10. resources.bio-techne.com [resources.bio-techne.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. bionova.es [bionova.es]
Application Notes and Protocols: In Vivo Microdialysis for Continuous Monitoring of Muscle Lactate
Audience: Researchers, scientists, and drug development professionals.
Introduction
In vivo microdialysis is a powerful technique for continuous sampling of metabolites, including lactate, from the interstitial fluid of skeletal muscle. This method provides real-time insights into local tissue metabolism, offering a distinct advantage over traditional methods like blood sampling or muscle biopsies, which provide systemic or static information, respectively. By monitoring muscle lactate dynamics, researchers can investigate metabolic responses to exercise, ischemia, pharmacological interventions, and various pathological states. These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo microdialysis for continuous muscle lactate monitoring in preclinical and clinical research. This technique is instrumental in drug development for assessing the metabolic effects of novel therapeutics on muscle tissue.[1][2][3]
Principles of Microdialysis
Microdialysis is a catheter-based technique that involves the insertion of a small, semi-permeable probe into the target tissue.[3] A physiological solution (perfusate) is slowly pumped through the probe. As the perfusate flows, molecules in the interstitial fluid, such as lactate, diffuse across the semi-permeable membrane down their concentration gradient into the perfusate. The resulting solution, known as the dialysate, is collected at the outlet for analysis. This allows for the continuous collection of samples from the interstitial space of awake and freely moving subjects.[3]
Key Applications in Research and Drug Development
-
Exercise Physiology: Studying the dynamic changes in muscle lactate production and clearance during and after exercise.[4][5]
-
Ischemia and Reperfusion Injury: Monitoring metabolic stress in muscle tissue during periods of reduced blood flow.[1]
-
Pharmacodynamics: Assessing the effect of drugs on muscle metabolism and lactate kinetics.[2][6]
-
Metabolic Disorders: Investigating muscle metabolism in conditions such as diabetes and mitochondrial diseases.
-
Critical Care and Sepsis Monitoring: Early detection of tissue hypoxia and metabolic distress.[7][8]
Experimental Workflow
The general workflow for a microdialysis experiment to monitor muscle lactate involves several key steps, from probe preparation to data analysis.
Detailed Experimental Protocols
Protocol 1: In Vivo Microdialysis in Rat Skeletal Muscle
This protocol is adapted from studies monitoring lactate in the gastrocnemius or tibialis anterior muscle of rats.[1]
Materials:
-
Microdialysis probes (e.g., CMA 20 or similar, with appropriate membrane length and molecular weight cut-off)
-
Microinfusion pump
-
Fraction collector or microvials
-
Perfusate solution: Ringer's solution (or phosphate-buffered saline)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments for probe implantation
-
Lactate analyzer or assay kit (e.g., lactate dehydrogenase-based enzymatic assay)
Procedure:
-
Animal Preparation: Anesthetize the rat and shave the fur over the target muscle (e.g., gastrocnemius). Maintain the animal's body temperature throughout the procedure.
-
Probe Implantation:
-
Make a small incision in the skin overlying the muscle.
-
Using a guide cannula or introducer needle, carefully insert the microdialysis probe into the muscle belly.
-
Secure the probe in place with tissue adhesive and/or sutures.
-
-
Perfusion and Equilibration:
-
Connect the probe inlet to the microinfusion pump and the outlet to a collection vial.
-
Begin perfusing the probe with Ringer's solution at a low flow rate (e.g., 0.5-2.0 µL/min).[4]
-
Allow for an equilibration period of at least 60-90 minutes to allow the tissue to recover from the insertion trauma.
-
-
Sample Collection:
-
Collect dialysate samples at regular intervals (e.g., every 15-30 minutes) into small, sealed vials to prevent evaporation.
-
Store samples on ice or at -80°C until analysis.
-
-
In Vivo Calibration (Probe Recovery):
-
Determine the probe's extraction efficiency (recovery) in the experimental setting. Common methods include:
-
No-Net-Flux Method: Perfuse the probe with at least four different known concentrations of lactate and measure the net change in concentration. The interstitial concentration is the point where there is no net flux.[4]
-
Internal Reference Method: Include a tracer substance (e.g., radiolabeled lactate or a substance with similar diffusion properties) in the perfusate and measure its loss from the dialysate.[4][5]
-
Slope Method: Use a reference substance like ethanol and correlate its loss with the recovery of lactate.[9]
-
-
-
Lactate Analysis:
-
Data Calculation:
-
Calculate the absolute interstitial lactate concentration by correcting the measured dialysate concentration for the in vivo probe recovery.
-
Interstitial Concentration = Dialysate Concentration / Probe Recovery (%)
-
Protocol 2: In Vivo Microdialysis in Human Skeletal Muscle
This protocol is based on studies conducted on the vastus lateralis muscle in humans during rest and exercise.[4][5]
Materials:
-
Sterile microdialysis probes suitable for human use
-
Microinfusion pump
-
Sterile perfusate (e.g., sterile saline with optional additives)
-
Local anesthetic (e.g., lidocaine)
-
Sterile surgical supplies for probe insertion
-
Lactate analyzer
Procedure:
-
Subject Preparation: The subject should be in a comfortable, supine, or seated position.
-
Probe Insertion:
-
Identify the insertion site on the vastus lateralis muscle.
-
Administer a local anesthetic to the skin and subcutaneous tissue, avoiding the muscle itself.
-
Use a sterile introducer needle to insert the microdialysis probe into the muscle.
-
Remove the introducer, leaving the probe in place. Secure the probe with sterile dressings.
-
-
Perfusion and Equilibration:
-
Connect the probe to the microinfusion pump and begin perfusion with a sterile perfusate at a flow rate of approximately 0.5-5.0 µL/min.
-
Allow for a 60-120 minute equilibration period.
-
-
Sample Collection:
-
Collect dialysate samples at predetermined intervals, which may be shorter during interventions like exercise.
-
-
In Vivo Calibration:
-
Lactate Analysis and Data Calculation:
-
Analyze lactate concentrations and calculate interstitial concentrations as described above.
-
Data Presentation
Quantitative data from microdialysis studies should be presented in a clear and organized manner to facilitate interpretation and comparison across different conditions.
Table 1: Resting Muscle Interstitial Lactate Concentrations
| Species | Muscle | Interstitial Lactate (mM) | Blood Lactate (mM) | Citation |
| Human | Vastus Lateralis | 2.5 ± 0.2 | 0.9 ± 0.2 (Arterial) | [4][5] |
| Human | Vastus Lateralis | 1.82 ± 0.58 | - | [9] |
| Rat | Gastrocnemius | 1.92 ± 0.13 | 0.76 ± 0.12 | [1] |
Table 2: Changes in Muscle Lactate with Interventions
| Species | Intervention | Muscle | Fold Increase in Interstitial Lactate | Citation |
| Rat | Aortic Clamping (1h) | Gastrocnemius | 2.4 ± 0.03 | [1] |
| Rat | Cardiac Arrest (1h) | Gastrocnemius | 4.0 ± 0.55 | [1] |
| Human | Dynamic Knee Extensor Exercise (50W) | Vastus Lateralis | > 2-fold increase in probe recovery | [4][5] |
Signaling Pathways and Logical Relationships
Glycolysis and Lactate Production
Under conditions of high energy demand or limited oxygen availability, anaerobic glycolysis is the primary pathway for ATP production in muscle, leading to the formation of lactate.
Troubleshooting and Considerations
-
Probe Recovery: Probe recovery is a critical parameter that can be influenced by perfusion flow rate, temperature, and tissue blood flow.[4] It is essential to perform in vivo calibration for accurate quantification.
-
Tissue Trauma: The insertion of the probe can cause localized tissue trauma, which may affect initial measurements. An adequate equilibration period is crucial.
-
Probe Clogging: Protein adhesion or tissue debris can clog the membrane. Using probes with appropriate pore sizes and materials can mitigate this issue.
-
Analytical Sensitivity: The low volume of dialysate collected requires highly sensitive analytical methods for lactate quantification.
Conclusion
In vivo microdialysis is a valuable tool for the continuous monitoring of muscle lactate, providing detailed insights into local metabolic processes. The protocols and data presented here offer a foundation for researchers and drug development professionals to implement this technique in their studies. Careful experimental design, particularly regarding probe calibration and data interpretation, is essential for obtaining reliable and meaningful results. This technique holds significant promise for advancing our understanding of muscle physiology and pathology, as well as for the preclinical and clinical evaluation of novel therapeutics.[2][6]
References
- 1. Continuous monitoring of extracellular lactate concentration by microdialysis lactography for the study of rat muscle metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benefits of in vivo monitoring | Microdialysis | Pronexus [pronexusanalytical.com]
- 3. news-medical.net [news-medical.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Muscle interstitial glucose and lactate levels during dynamic exercise in humans determined by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo monitoring of lactate and glucose with microdialysis and enzyme reactors in intensive care medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medrxiv.org [medrxiv.org]
- 9. Validation of a new calibration method for human muscle microdialysis at rest and during exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Metabolic Flux Analysis of Lactic acid Production in Bacteria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for performing Metabolic Flux Analysis (MFA) to investigate and optimize lactic acid production in bacteria. This guide is intended for researchers in academia and industry, including those in drug development seeking to understand microbial metabolism for targeted interventions.
Introduction to Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a powerful analytical technique used to quantify the rates (fluxes) of metabolic reactions within a biological system at a steady state.[1] By tracking the flow of carbon from a labeled substrate (e.g., ¹³C-glucose) through the metabolic network, MFA provides a detailed snapshot of cellular metabolism.[2][3] This information is invaluable for identifying metabolic bottlenecks, understanding regulatory mechanisms, and designing rational strategies for strain improvement and process optimization in this compound bacteria (LAB).[4][5]
This compound is a commercially significant organic acid with wide applications in the food, pharmaceutical, and cosmetic industries, and as a precursor for biodegradable plastics.[6][7] this compound bacteria, such as Lactobacillus and Lactococcus species, are the primary producers of this compound through fermentation.[8][9] Understanding the intricate metabolic pathways governing this compound synthesis is crucial for enhancing production yields and purity.
Key Metabolic Pathways in this compound Bacteria
This compound bacteria primarily utilize carbohydrates like glucose to produce this compound. The central carbon metabolism in these bacteria involves several key pathways:
-
Embden-Meyerhof-Parnas (EMP) Pathway (Glycolysis): This is the primary pathway for glucose catabolism in homofermentative LAB, converting one molecule of glucose into two molecules of pyruvate, which is then reduced to lactate.[9]
-
Pentose Phosphate (PP) Pathway: This pathway runs parallel to glycolysis and is crucial for generating NADPH and precursor metabolites for nucleotide and amino acid biosynthesis.[10]
-
Mixed-Acid Fermentation: Under certain conditions, some LAB exhibit mixed-acid fermentation, producing not only this compound but also other byproducts like acetate, ethanol, and formate.[8]
Below is a diagram illustrating the central metabolic pathways in a typical homofermentative this compound bacterium.
Caption: Central metabolic pathways in homofermentative this compound bacteria.
Experimental Workflow for ¹³C-MFA
A typical ¹³C-MFA experiment involves several key steps, from bacterial cultivation with a labeled substrate to computational analysis of the resulting data. The general workflow is outlined below.
Caption: General experimental workflow for a ¹³C-Metabolic Flux Analysis experiment.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for conducting a ¹³C-MFA study on this compound bacteria.
Protocol 1: Bacterial Cultivation and Isotopic Labeling
-
Strain and Medium: Select the this compound bacterial strain of interest (e.g., Lactobacillus casei, Lactococcus lactis). Prepare a chemically defined medium to ensure precise control over the carbon sources.
-
¹³C-Labeled Substrate: The choice of ¹³C-labeled glucose is critical for accurate flux determination.[3] A common strategy is to use a mixture of [1-¹³C]glucose and [U-¹³C]glucose (e.g., 80:20 ratio) or specifically labeled glucose such as [1,2-¹³C]glucose.[11][12]
-
Cultivation: Inoculate the bacterium into the defined medium containing the ¹³C-labeled substrate. Cultivate under controlled conditions (e.g., temperature, pH, aeration) in a bioreactor to achieve a metabolic steady state.[13][14]
-
Steady-State Verification: Monitor cell growth (e.g., optical density at 600 nm) and the concentrations of substrate and major products (e.g., this compound, acetate) using techniques like HPLC to ensure the culture has reached a pseudo-steady state where fluxes are constant.
Protocol 2: Sample Quenching, Extraction, and Analysis
-
Rapid Sampling and Quenching: To halt metabolic activity instantly, rapidly withdraw a known volume of cell culture and quench it in a cold solution (e.g., -20°C 60% methanol).[15][16]
-
Metabolite Extraction: Centrifuge the quenched cell suspension to separate the cell pellet. Extract intracellular metabolites using a suitable solvent (e.g., cold ethanol or a chloroform/methanol/water mixture).
-
Biomass Hydrolysis: The cell pellet remaining after metabolite extraction can be washed and hydrolyzed (e.g., with 6 M HCl at 105°C for 24 hours) to release proteinogenic amino acids.
-
Derivatization: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the extracted metabolites and amino acids are often derivatized (e.g., using silylation reagents) to increase their volatility.[11]
-
Analytical Measurement: Analyze the derivatized samples using GC-MS or Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) to determine the mass isotopomer distributions of key metabolites and amino acids.[2][11]
Protocol 3: Computational Flux Analysis
-
Stoichiometric Model: Construct a stoichiometric model of the central carbon metabolism of the target bacterium, including all relevant pathways and reactions for biomass synthesis.[8][17]
-
Flux Calculation: Use specialized software (e.g., INCA, OpenFLUX) to calculate the intracellular fluxes. The software fits the experimentally determined mass isotopomer distributions to the model to estimate the flux values that best explain the labeling patterns.
-
Statistical Analysis: Perform statistical analysis to assess the goodness-of-fit and determine the confidence intervals of the estimated fluxes.
Quantitative Data Summary
The following tables summarize quantitative data from MFA studies on this compound bacteria, providing a basis for comparison.
Table 1: Metabolic Flux Distribution in Lactobacillus amylophilus [10]
| Metabolic Pathway | Flux (% of Glucose Uptake) |
| Embden-Meyerhof-Parnas (EMP) | 60.6% |
| Pentose Phosphate (PP) Pathway | 36.4% |
| Conversion to this compound | >80% |
Table 2: this compound Production in Lactobacillus casei under Different Conditions [6][18]
| Strain / Condition | This compound Titer (g/L) | L-LDH Activity (U/mL) |
| L. casei G-02 (Control) | ~98 | ~20 |
| L. casei (pMG-ldhL) with TOS | 159.6 | 95.6 |
TOS: Two-stage oxygen supply strategy
Table 3: Growth and Product Formation in Lactococcus lactis under Different Aeration Conditions [14]
| Condition | Max. Specific Growth Rate (h⁻¹) | Lactate Yield (% of glucose) |
| Anaerobic | 0.91 | >90% |
| Microaerobic (5% DOT) | 0.85 | >90% |
| Aerobic (>80% DOT) | 0.78 | >90% |
Applications in Drug Development
While MFA is predominantly used for metabolic engineering, its principles are applicable to drug development. By understanding the metabolic fluxes in pathogenic bacteria, researchers can:
-
Identify Novel Drug Targets: Enzymes in essential metabolic pathways with high flux can be potential targets for antimicrobial drugs.
-
Elucidate Drug Mechanisms of Action: MFA can reveal how a drug perturbs the metabolic network of a pathogen, providing insights into its mechanism of action.
-
Optimize Fermentation for Drug Production: For drugs produced via microbial fermentation, MFA can be used to engineer strains for higher yields.
Conclusion
Metabolic Flux Analysis is an indispensable tool for quantitatively understanding the metabolism of this compound bacteria. The detailed protocols and data presented in these application notes provide a solid foundation for researchers to apply MFA in their studies, whether for optimizing this compound production or for broader applications in biotechnology and drug development. The ability to precisely map metabolic pathways offers unparalleled opportunities for rational, data-driven engineering of microbial systems.
References
- 1. Metabolic Flux Analysis in Bacteria - Creative Proteomics MFA [creative-proteomics.com]
- 2. mdpi.com [mdpi.com]
- 3. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Regulation of Metabolic Flux in Lactobacillus casei for this compound Production by Overexpressed ldhL Gene with Two-Stage Oxygen Supply Strategy -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 7. Frontiers | this compound production by Lactobacillus casei using a sequence of seasonally available fruit wastes as sustainable carbon sources [frontiersin.org]
- 8. Modeling Lactococcus lactis using a genome-scale flux model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Metabolism Characteristics of this compound Bacteria and the Expanding Applications in Food Industry [frontiersin.org]
- 10. Glucose metabolic flux distribution of Lactobacillus amylophilus during this compound production using kitchen waste saccharified solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 13C based proteinogenic amino acid (PAA) and metabolic flux ratio analysis of Lactococcus lactis reveals changes in pentose phosphate (PP) pathway in response to agitation and temperature related stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Core Fluxome and Metafluxome of this compound Bacteria under Simulated Cocoa Pulp Fermentation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Study on Temperature Regulation of this compound Bacteria Using Metabolic Flux Analysis | Scientific.Net [scientific.net]
- 14. Glucose Metabolism in Lactococcus lactis MG1363 under Different Aeration Conditions: Requirement of Acetate To Sustain Growth under Microaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isotopically nonstationary 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolic flux analysis at ultra short time scale: Isotopically non-stationary 13C labeling experiments - JuSER [juser.fz-juelich.de]
- 17. Modeling Lactococcus lactis using a genome-scale flux model [ouci.dntb.gov.ua]
- 18. Regulation of metabolic flux in Lactobacillus casei for this compound production by overexpressed ldhL gene with two-stage oxygen supply strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Enzymatic Biosensors for Real-Time Lactate Measurement in Sweat
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and use of enzymatic biosensors for the real-time, non-invasive monitoring of lactate levels in sweat. This technology holds significant promise for applications in sports science, personalized medicine, and physiological monitoring.
Principle of Enzymatic Lactate Biosensors
Enzymatic biosensors for sweat lactate detection primarily rely on the specific catalytic activity of the enzyme lactate oxidase (LOx) or lactate dehydrogenase (LDH).[1][2] The fundamental principle involves the enzymatic oxidation of lactate, which produces an electrochemically detectable species. The most common approach utilizes lactate oxidase, which catalyzes the conversion of lactate to pyruvate and hydrogen peroxide (H₂O₂) in the presence of oxygen.
The generated hydrogen peroxide is then electrochemically oxidized or reduced at the surface of a working electrode. The resulting current is directly proportional to the lactate concentration in the sweat sample.[3] To enhance the sensor's performance, various nanomaterials and mediators, such as Prussian blue, carbon nanotubes, and gold nanoparticles, are often incorporated into the electrode design to facilitate electron transfer and improve sensitivity and selectivity.[1][4]
Signaling Pathway
Caption: Enzymatic detection of lactate using Lactate Oxidase.
Quantitative Performance Data
The performance of enzymatic lactate biosensors can vary significantly based on the fabrication method, materials used, and testing conditions. The following table summarizes key performance metrics from recent literature to provide a comparative overview.
| Sensor Configuration | Linear Range (mM) | Sensitivity | Limit of Detection (LOD) | Response Time | Reference |
| Screen-printed polyester, Carbon black, Prussian blue, LOx | Up to 20 | Not Specified | 0.06 mM | Not Specified | [1] |
| GLAD NiO nanostructures (non-enzymatic) | 1 - 45 | 412 µA mM⁻¹ cm⁻² | 3 µM | Not Specified | [5] |
| Au@CNTs/GCE | Linear relation | 48.02 mA cm⁻² mM⁻¹ | 1.4 µM | Not Specified | [4] |
| Screen-printed carbon, Ag/AgCl, LOx with outer polymeric layer | 1 - 50 | -9.4 nA mM⁻¹ | 0.11 mM | < 55 s | [6] |
| Fully integrated wearable system with outer diffusion-limiting membrane | 1 - 20 | -12.5 ± 0.53 nA mM⁻¹ | Not Specified | < 90 s | [7] |
| Laser-scribed graphitic carbon, Pt, Chitosan, LOx | 0.2 - 3 | 35.8 µA mM⁻¹ cm⁻² | 0.11 mM | Not Specified | [8] |
| rGO/PB and urchin-like Au NPs on flexible SPCE | 0.222 - 25 | 1.9 µA mM⁻¹ cm⁻² | Not Specified | Not Specified | [8] |
| Flexible sensor with optimized LOx on gold electrode | 0 - 100 | 73 nA/mM | Not Specified | Not Specified | [9] |
Experimental Protocols
This section provides detailed methodologies for the fabrication, calibration, and on-body testing of a screen-printed enzymatic lactate biosensor.
Materials and Reagents
-
Screen-printed carbon electrodes (SPCEs) with an integrated Ag/AgCl reference electrode and carbon counter electrode.
-
Lactate Oxidase (LOx) from Pediococcus sp. (≥ 20 units/mg)
-
Chitosan (medium molecular weight)
-
Glutaraldehyde solution (25% in H₂O)
-
Prussian blue (PB) solution
-
Sodium L-lactate
-
Phosphate buffered saline (PBS), pH 7.4
-
Deionized (DI) water
-
Artificial sweat solution (e.g., containing NaCl, urea, KCl, and lactic acid)
Protocol for Biosensor Fabrication
This protocol describes the modification of a screen-printed carbon electrode for enzymatic lactate sensing.
Caption: Workflow for enzymatic biosensor fabrication.
-
Electrode Cleaning: Thoroughly clean the surface of the SPCE with DI water and ethanol, then dry it under a stream of nitrogen.
-
Prussian Blue Electrodeposition: Electrodeposit a layer of Prussian blue onto the working electrode by cyclic voltammetry in a solution containing FeCl₃ and K₃[Fe(CN)₆]. This layer acts as a catalyst for the reduction of H₂O₂.
-
Enzyme Solution Preparation: Prepare a 1% chitosan solution in 1% acetic acid. Dissolve lactate oxidase in this solution to a final concentration of 2 mg/mL.
-
Enzyme Immobilization: Drop-cast a small volume (e.g., 5 µL) of the LOx-chitosan solution onto the surface of the Prussian blue-modified working electrode.
-
Cross-linking: Place the electrode in a desiccator containing a small vial of glutaraldehyde solution (2.5%) for 20 minutes to cross-link the enzyme and chitosan, thus entrapping the enzyme on the electrode surface.
-
Drying and Storage: Allow the sensor to dry at room temperature for at least 2 hours, then store it at 4°C in a dry, dark container until use.
Protocol for Sensor Calibration
-
Electrochemical Setup: Connect the fabricated biosensor to a potentiostat.
-
Amperometric Measurement: Apply a constant potential (e.g., -0.05 V vs. Ag/AgCl) to the working electrode in a stirred PBS solution (pH 7.4).
-
Background Current: Record the stable background current.
-
Lactate Additions: Sequentially add known concentrations of sodium L-lactate to the PBS solution and record the steady-state current after each addition.
-
Calibration Curve: Plot the change in current versus the lactate concentration to generate a calibration curve. From this curve, determine the linear range, sensitivity, and limit of detection.
Protocol for On-Body Sweat Lactate Measurement
-
Sensor Integration: Integrate the calibrated biosensor into a wearable patch with a microfluidic channel for sweat collection and transport to the sensor surface.[6][7]
-
Skin Preparation: Clean the skin area (e.g., forearm or back) where the patch will be placed with an alcohol wipe and allow it to dry completely.
-
Patch Application: Securely attach the wearable patch to the prepared skin area.
-
Data Acquisition: Connect the sensor to a portable potentiostat for continuous data recording.
-
Exercise Protocol: The subject should perform a physical activity that induces sweating (e.g., cycling on a stationary bike).
-
Real-Time Monitoring: Record the amperometric signal in real-time as sweat is generated and flows over the sensor.
-
Data Conversion: Convert the recorded current values to lactate concentrations using the previously generated calibration curve.
-
Validation (Optional but Recommended): Collect sweat samples periodically for analysis using a gold-standard method (e.g., LC-MS/MS) to validate the sensor's performance.[1]
Logical Relationships in Sensor Design
The successful design of a wearable enzymatic lactate sensor involves the careful consideration of several interconnected components.
Caption: Key component relationships in a wearable lactate biosensor.
Considerations and Future Directions
While enzymatic biosensors for sweat lactate have shown great potential, several factors need to be considered for accurate and reliable measurements. These include the influence of sweat pH, temperature, and flow rate on sensor performance.[6][10] Some advanced sensor designs incorporate additional sensors for pH and temperature to allow for real-time calibration and correction.[6]
Future research will likely focus on improving the long-term stability of the immobilized enzyme, enhancing the anti-fouling properties of the sensor surface, and developing more sophisticated algorithms to correlate sweat lactate levels with blood lactate and other physiological parameters.[11][12] The continued development of flexible and stretchable materials will also be crucial for creating more comfortable and robust wearable devices.[13]
References
- 1. On-body electrochemical measurement of sweat lactate with the use of paper-based fluidics and 3D-printed flexible wearable biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Wearable Sensor Measures Lactate Concentration in Real Time - Medical Design Briefs [medicaldesignbriefs.com]
- 4. scielo.br [scielo.br]
- 5. Robust and flexible electrochemical lactate sensors for sweat analysis based on nanozyme-enhanced electrode - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Advances in Wearable Biosensors for Non-Invasive Detection of Human Lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Continuous lactate measurement during training – 3in1Sports [3in1sports.com]
- 11. Long-Term Stability of Wearable Enzymatic Sensors – Tulanet [tulanet.fi]
- 12. Wearable device for continuous sweat lactate monitoring in sports: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stretchable gold fiber-based wearable textile electrochemical biosensor for lactate monitoring in sweat: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Application Notes and Protocols for Lactic Acid Analysis in Blood Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the proper collection, handling, and preparation of blood plasma samples for the accurate quantification of lactic acid. Adherence to these protocols is critical for obtaining reliable and reproducible results in research, clinical, and drug development settings.
Introduction
This compound, a key metabolite in anaerobic glycolysis, is an important biomarker for assessing tissue oxygenation and metabolic function. Accurate measurement of lactate levels in blood plasma is crucial for diagnosing and monitoring various pathological conditions, including shock, sepsis, and metabolic disorders. This document outlines the pre-analytical considerations and detailed protocols for sample preparation to ensure the integrity and stability of lactate in blood plasma.
Pre-analytical Considerations
Proper pre-analytical procedures are paramount for accurate lactate measurement. The primary challenge is to prevent the in vitro production of lactate by red blood cells through glycolysis, which can artificially elevate lactate concentrations.
Blood Collection
-
Anticoagulant Selection: The choice of anticoagulant is critical to prevent clotting and inhibit glycolysis.
-
Recommended: Tubes containing a glycolytic inhibitor, such as sodium fluoride , combined with an anticoagulant like potassium oxalate or EDTA , are the preferred choice.[1][2] Sodium fluoride inhibits the enolase enzyme in the glycolytic pathway, thus preventing lactate production.[1]
-
Acceptable with Precautions: Lithium heparin tubes can be used, but require immediate and strict temperature control to minimize glycolysis.[3][4][5]
-
Not Recommended: Sodium citrate can lead to lower measured lactate concentrations compared to heparin or EDTA.[6]
-
-
Venipuncture Technique: Blood should be drawn from a stasis-free vein to avoid localized lactate increases.[2]
Sample Handling and Plasma Separation
Immediate processing of blood samples is crucial to prevent ongoing glycolysis.
-
Fluoride/Oxalate Tubes: If using tubes with glycolytic inhibitors, plasma should be separated by centrifugation within a few hours of collection.
-
Heparin Tubes: For samples collected in heparin tubes, plasma must be separated from cells within 15 minutes of collection.[2][3][5] During this time, the whole blood sample should be kept on ice.[3][5]
Centrifugation Protocol:
-
Centrifuge the blood collection tubes at 1,500-2,000 x g for 10-15 minutes at 4°C.
-
Immediately after centrifugation, carefully transfer the supernatant (plasma) to a clean, labeled polypropylene tube.
Sample Stability and Storage
The stability of lactate in plasma is dependent on the storage temperature.
| Storage Condition | Duration of Stability | Citations |
| Room Temperature (20-25°C) | Up to 8 hours | [7] |
| Refrigerated (2-8°C) | Up to 14 days | [4] |
| Frozen (-20°C or -80°C) | Up to 1 month at -20°C, longer at -80°C | [4][8] |
Note: For long-term storage, -80°C is recommended to ensure maximum stability. Avoid repeated freeze-thaw cycles.
Experimental Protocols: Protein Precipitation
For many analytical methods, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, removal of high-abundance proteins from plasma is a necessary step to reduce matrix effects and improve analytical sensitivity. The following are detailed protocols for common protein precipitation methods.
Protocol 1: Acetonitrile Precipitation
Acetonitrile is an effective organic solvent for precipitating plasma proteins and is compatible with a wide range of analytical techniques.
Materials:
-
Plasma sample
-
Ice-cold acetonitrile (ACN)
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
Procedure:
-
Pipette 100 µL of plasma into a pre-chilled microcentrifuge tube.
-
Add 400 µL of ice-cold acetonitrile to the plasma sample (a 4:1 ratio of ACN to plasma).
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and denaturation of proteins.
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the sample at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the lactate, and transfer it to a new tube for analysis.
Protocol 2: Perchloric Acid Precipitation
Perchloric acid (PCA) is a strong acid that effectively precipitates proteins. This method is often used for sample preparation prior to enzymatic assays.
Materials:
-
Plasma sample
-
Ice-cold 8% (w/v) Perchloric Acid (PCA)
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
-
Neutralizing solution (e.g., potassium carbonate or potassium hydroxide)
Procedure:
-
Pipette 100 µL of plasma into a pre-chilled microcentrifuge tube.
-
Add 200 µL of ice-cold 8% perchloric acid to the plasma sample (a 2:1 ratio of PCA to plasma).
-
Vortex the mixture immediately and vigorously for 30 seconds.
-
Incubate the mixture on ice for 10 minutes.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new, clean tube.
-
Neutralization Step (Crucial): Add a neutralizing solution dropwise while vortexing until the pH of the supernatant is between 6.5 and 7.5. This is important to prevent interference in downstream enzymatic assays.
-
Centrifuge again at 14,000 x g for 5 minutes at 4°C to pellet the precipitated potassium perchlorate.
-
Collect the supernatant for lactate analysis.
Data Presentation: Method Comparison
The choice of protein precipitation method can influence analyte recovery. The following table summarizes reported recovery rates for various methods.
| Precipitation Method | Analyte | Recovery Rate (%) | Citations |
| Acetonitrile | Various Drugs | >80% | [9] |
| Perchloric Acid | Lactate | 103.4 - 112.7% | [4] |
| Methanol | General Metabolites | High, good reproducibility | [7][10] |
| Trichloroacetic Acid (TCA) | General Drugs | Lower recovery, high variability | [9] |
Note: Recovery rates can be analyte and matrix-dependent. It is recommended to perform validation studies to determine the optimal method for a specific application.
Visualizations
Experimental Workflow: Blood Plasma Preparation for Lactate Analysis
Caption: Workflow for Blood Plasma Sample Preparation
Signaling Pathway: Anaerobic Glycolysis
Caption: Anaerobic Glycolysis Pathway
References
- 1. mnglabs.labcorp.com [mnglabs.labcorp.com]
- 2. researchgate.net [researchgate.net]
- 3. Validation of a short turnaround time automated method for the 24/7 determination of plasma d-lactate on Roche Cobas c502 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an enzymatic assay to measure lactate in perchloric acid-precipitated whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L(+) and D(−) Lactate Are Increased in Plasma and Urine Samples of Type 2 Diabetes as Measured by a Simultaneous Quantification of L(+) and D(−) Lactate by Reversed-Phase Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitating Metabolites in Protein Precipitated Serum Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isotope Tracing Studies of Lactate Metabolism In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting in vivo isotope tracing studies to investigate lactate metabolism. Detailed protocols, data interpretation guidelines, and key metabolic pathway diagrams are included to facilitate research in physiology, disease modeling, and therapeutic development.
Introduction
Lactate, once considered a metabolic waste product of glycolysis, is now recognized as a crucial player in cellular and systemic energy metabolism. It acts as a significant fuel source for various tissues and a key precursor for gluconeogenesis. Isotope tracing is a powerful technique to quantitatively track the metabolic fate of lactate in vivo, providing insights into its production, turnover, and utilization in different physiological and pathological states. This document outlines protocols for performing such studies, primarily using stable isotopes like 13C-lactate in rodent models, and provides representative data.
Recent studies have demonstrated that circulating lactate is a primary fuel for the tricarboxylic acid (TCA) cycle in most tissues, often exceeding the direct contribution of glucose, particularly in the fasted state.[1][2] This metabolic paradigm, where glycolysis and the TCA cycle are uncoupled at the level of lactate, has significant implications for understanding normal physiology and diseases such as cancer.[1][2]
Key Applications
-
Determination of Lactate Turnover Rate: Quantifying the rate at which lactate appears in and disappears from the circulation.
-
Contribution of Lactate to the TCA Cycle: Measuring the extent to which lactate fuels mitochondrial oxidative metabolism in various tissues.
-
Contribution of Lactate to Gluconeogenesis: Assessing the role of lactate as a substrate for hepatic and renal glucose production.
Experimental Protocols
Protocol 1: Measuring Lactate Turnover and Contribution to TCA Cycle via Continuous Intravenous Infusion
This protocol is designed to achieve a metabolic steady-state, allowing for the calculation of lactate turnover and its contribution to tissue TCA cycle intermediates.
1. Animal Preparation:
- Animal Model: C57BL/6J mice are commonly used. House animals under a controlled light-dark cycle and provide ad libitum access to standard chow and water.
- Fasting: For studies in the fasted state, fast mice for 8-16 hours prior to the infusion.[3][4] For fed-state studies, ensure ad libitum access to food.
- Catheterization: For continuous intravenous infusion, surgically implant a catheter into the jugular vein one to two days prior to the experiment to allow for recovery.
2. Tracer Infusion:
- Tracer: Prepare a sterile solution of [U-13C3]-Lactate in saline.
- Infusion Setup: Use a programmable syringe pump for accurate and continuous infusion.
- Procedure:
- Acclimate the mouse to the experimental setup to minimize stress.
- Connect the jugular vein catheter to the infusion line.
- Administer a bolus of the tracer to rapidly achieve isotopic enrichment, followed by a continuous infusion to maintain a steady state. A typical infusion protocol might involve a continuous infusion for 3-4 hours.[4]
- Monitor the animal throughout the infusion period.
3. Sample Collection:
- Blood Sampling: Collect small blood samples (e.g., from the tail vein) at timed intervals during the infusion to confirm that isotopic steady state has been reached in the plasma.
- Tissue Collection:
- At the end of the infusion period, euthanize the mouse via an approved method (e.g., cervical dislocation following anesthesia).
- Rapidly dissect the tissues of interest (e.g., liver, skeletal muscle, heart, brain, kidney).
- Immediately freeze-clamp the tissues using tongs pre-chilled in liquid nitrogen to quench metabolism.[5]
- Store tissues at -80°C until metabolite extraction.
4. Metabolite Extraction:
- Homogenization: Homogenize the frozen tissue samples in a cold extraction solvent (e.g., 80% methanol).
- Extraction:
- Add the extraction solvent to the tissue sample (a typical ratio is 1 mL per 50 mg of tissue).
- Homogenize using a bead beater or similar device.
- Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cellular debris.
- Collect the supernatant containing the metabolites.
- Dry the supernatant using a vacuum concentrator.
5. Analytical Methods:
- Instrumentation: Analyze the isotopic enrichment of lactate and TCA cycle intermediates using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] GC-MS often requires derivatization of the metabolites.
- Data Analysis:
- Correct the raw mass isotopomer distributions for natural 13C abundance.
- Calculate the fractional enrichment of 13C in lactate and downstream metabolites.
- Lactate Turnover Calculation: The rate of appearance (Ra) of lactate can be calculated at isotopic steady state using the formula: Ra = Infusion Rate / Plasma Lactate Enrichment.
- TCA Cycle Contribution: The contribution of lactate to the TCA cycle is determined by the labeling pattern of TCA cycle intermediates (e.g., citrate, malate, succinate). For example, lactate entering the TCA cycle via pyruvate dehydrogenase will produce M+2 labeled citrate.
Protocol 2: Assessing Lactate Metabolism via Bolus Intraperitoneal Injection
This method is less invasive than continuous infusion and is suitable for screening studies, although it provides a dynamic rather than a steady-state view of metabolism.
1. Animal Preparation:
- Follow the same animal model and fasting procedures as in Protocol 1.
2. Tracer Administration:
- Tracer: Prepare a sterile solution of [U-13C3]-Lactate in saline.
- Injection: Administer a single bolus of the tracer via intraperitoneal (IP) injection. A typical dose might be 1.44 mg/g of body weight.[6]
3. Sample Collection:
- Collect blood and tissues at a defined time point after the injection (e.g., 90 minutes) to capture the peak of isotope incorporation.[6]
- Follow the same tissue quenching and storage procedures as in Protocol 1.
4. Metabolite Extraction and Analysis:
- Follow the same procedures for metabolite extraction and analysis as in Protocol 1. The interpretation will reflect the dynamic labeling over the experimental period rather than a steady-state flux.
Data Presentation
The following tables summarize representative quantitative data from in vivo lactate tracing studies in mice.
Table 1: Circulatory Turnover Flux of Lactate and Glucose in Mice
| State | Metabolite | Circulatory Turnover Flux (μmol/min) | Lactate to Glucose Flux Ratio | Reference |
| Fed | Glucose | ~120 | 1.1 | [2] |
| Lactate | ~130 | [2] | ||
| Fasted | Glucose | ~40 | 2.5 | [2] |
| Lactate | ~100 | [2] |
Table 2: Contribution of Circulating Nutrients to Tissue TCA Cycle in Fasted Mice
| Tissue | % Contribution from Lactate | % Contribution from Glucose | % Contribution from Glutamine | Reference |
| Brain | Low | High | Moderate | [2] |
| Heart | High | Low | Moderate | [2] |
| Kidney | High | Low | Moderate | [2] |
| Liver | High | Low | High | [2] |
| Skeletal Muscle | High | Low | Low | [2] |
| Lung Tumor | High | Low | Low | [2] |
| Pancreatic Tumor | Moderate | Low | High | [2] |
Table 3: Lactate Contribution to Gluconeogenesis
| Condition | Species | % Contribution of Lactate to Glucose | Reference |
| Overnight Fast | Human | 7-18% | [7] |
| Starved | Rat | >60% (in isolated hepatocytes) | [8] |
Visualization of Pathways and Workflows
The following diagrams illustrate key concepts and workflows in lactate metabolism tracing.
Caption: Experimental workflow for in vivo lactate isotope tracing.
Caption: Lactate shuttle and Cori cycle pathways.
Caption: Lactate entry into the TCA cycle.
References
- 1. Glucose feeds the TCA cycle via circulating lactate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucose feeds the TCA cycle via circulating lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Prepare Samples for Spatial Metabolomics: The Essential Guide You Need - MetwareBio [metwarebio.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Tracking the carbons supplying gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Contribution of several amino acids and lactate to gluconeogenesis in hepatocytes isolated from rats fed various diets - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Pulse of Cellular Metabolism: Protocols for Intracellular and Extracellular Lactate Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactate, once dismissed as a metabolic waste product of glycolysis, is now recognized as a key player in cellular bioenergetics, signaling, and tumorigenesis. The dynamic interplay between intracellular production and extracellular secretion of lactate provides a critical window into the metabolic state of cells. Accurate measurement of both intracellular and extracellular lactate levels is therefore paramount for research in cancer metabolism, immunology, neurobiology, and drug development. This document provides detailed application notes and standardized protocols for the precise quantification of intracellular and extracellular lactate, enabling researchers to unravel the complexities of cellular metabolism.
Core Principles of Lactate Measurement
The quantification of lactate in biological samples predominantly relies on enzymatic assays. These assays leverage the high specificity of lactate oxidase (LOX) or lactate dehydrogenase (LDH) to catalyze reactions that produce a detectable signal.
-
Lactate Dehydrogenase (LDH)-based assays: LDH catalyzes the oxidation of lactate to pyruvate, with the concomitant reduction of NAD+ to NADH. The resulting increase in NADH can be measured colorimetrically or fluorometrically.[1]
-
Lactate Oxidase (LOX)-based assays: LOX oxidizes L-lactate to pyruvate and hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a colorimetric or fluorometric signal.[2][3]
Beyond enzymatic assays, advanced techniques such as mass spectrometry (MS) and genetically encoded fluorescent biosensors offer higher sensitivity and the ability to perform multiplexed analysis and real-time intracellular imaging, respectively.[4][5]
Data Presentation: Comparison of Common Lactate Assay Kits
Quantitative data from various commercially available lactate assay kits are summarized below to facilitate the selection of the most appropriate method for specific research needs.
| Assay Kit/Method | Principle | Detection Method | Sample Type | Detection Range | Sensitivity |
| Abcam L-Lactate Assay Kit (ab65331) | LDH-based | Colorimetric (450 nm) | Cell/tissue extracts, culture media, serum, plasma | 0.02 mM - 10 mM | 0.02 mM |
| Abcam L-Lactate Assay Kit (ab65330) | LDH-based | Colorimetric (570 nm), Fluorometric (Ex/Em 535/587 nm) | Cell/tissue extracts, culture media, serum, plasma | 0.001 mM - 10 mM | Not Specified |
| Cayman Chemical L-Lactate Assay Kit | LDH-based | Colorimetric (530 nm), Fluorometric (Ex/Em 530-540/585-595 nm) | Serum, plasma, blood, urine, saliva, cell culture | 25 µM - 1 mM | Not Specified |
| Sigma-Aldrich L-Lactate Assay Kit (MAK329) | LDH-based | Colorimetric | Serum, plasma, cell media | 0.05 mM - 2 mM | Not Specified |
| Cell Biolabs Lactate Assay Kit (Colorimetric) | LOX-based | Colorimetric | Biological samples | Not Specified | 1.5 µM |
| LC-MS/MS [6] | Mass Spectrometry | Mass-to-charge ratio | Cell extracts, biofluids | 0.11 - 2.25 mM (example) | High |
| Genetically Encoded Biosensors (e.g., iLACCO1) [7] | FRET | Fluorescence | Live cells | Not Applicable | High |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. It is crucial to follow sample preparation steps meticulously to ensure accurate and reproducible results.
Protocol 1: Measurement of Extracellular Lactate from Cell Culture Supernatant
This protocol is adapted from commercially available colorimetric assay kits.[2][8]
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 450 nm or 570 nm
-
Lactate Assay Kit (containing Lactate Standard, Assay Buffer, Enzyme Mix, and Probe)
-
Cell culture medium (phenol red-free recommended for some colorimetric assays)
-
Cultured cells
Procedure:
-
Cell Culture: Plate cells in a 96-well plate at a desired density and culture under experimental conditions.
-
Sample Collection: At the desired time point, carefully collect the cell culture supernatant. To remove any detached cells, centrifuge the supernatant at 300 x g for 2 minutes.[8]
-
Standard Curve Preparation: Prepare a series of lactate standards by diluting the provided Lactate Standard in the cell culture medium used for the experiment. A typical range would be 0, 0.1, 0.2, 0.4, 0.6, 0.8, and 1.0 mM.[9]
-
Assay Reaction:
-
Add 50 µL of each standard and sample (supernatant) to separate wells of the 96-well plate. It is recommended to run samples in duplicate or triplicate.[2]
-
Prepare the Reaction Mix according to the kit manufacturer's instructions. This typically involves mixing the Assay Buffer, Enzyme Mix, and Probe.
-
Add 50 µL of the Reaction Mix to each well containing the standards and samples.[2]
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.[2][9]
-
Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (e.g., 450 nm or 570 nm) using a microplate reader.[9]
-
Data Analysis:
-
Subtract the absorbance value of the 0 mM lactate standard (blank) from all other readings.
-
Plot the absorbance values of the standards against their known concentrations to generate a standard curve.
-
Determine the lactate concentration in the unknown samples by interpolating their absorbance values on the standard curve.[10]
-
Protocol 2: Measurement of Intracellular Lactate from Cultured Cells
This protocol involves cell lysis and deproteinization to release and isolate intracellular lactate for measurement.[9][11]
Materials:
-
Cultured cells in a multi-well plate
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 0.1% Triton™ X-100 in PBS)[9]
-
10 kDa molecular weight cut-off (MWCO) spin filters for deproteinization[4]
-
Microcentrifuge
-
Lactate Assay Kit
Procedure:
-
Cell Harvesting and Washing:
-
Remove the culture medium from the wells.
-
Wash the cells twice with ice-cold PBS to remove any extracellular lactate.[12]
-
For adherent cells, they can be washed directly in the plate. For suspension cells, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and resuspend in cold PBS for washing.[11]
-
-
Cell Lysis:
-
After the final wash, remove all PBS.
-
Add an appropriate volume of cold Cell Lysis Buffer to the cells (e.g., 100 µL for a well of a 96-well plate).
-
Incubate on ice for 10-20 minutes with occasional agitation to ensure complete lysis.
-
-
Deproteinization:
-
Transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet cell debris.[9]
-
Carefully transfer the supernatant to a 10 kDa MWCO spin filter.
-
Centrifuge the spin filter according to the manufacturer's instructions to collect the deproteinized filtrate. This step is crucial to remove endogenous LDH which can interfere with the assay.[13]
-
-
Lactate Measurement:
-
Use the deproteinized filtrate as the sample in the lactate assay.
-
Follow the same procedure for the standard curve preparation, assay reaction, incubation, and measurement as described in Protocol 1.
-
-
Data Normalization:
-
To account for variations in cell number, it is essential to normalize the intracellular lactate concentration to the total protein content or cell number of the corresponding sample.
-
A parallel plate of cells can be used for cell counting or a protein assay (e.g., BCA assay) can be performed on the cell lysate before the deproteinization step.[11]
-
Visualizations
Glycolysis and Lactate Production Pathway
The following diagram illustrates the conversion of glucose to lactate through the glycolytic pathway.
Caption: The glycolytic pathway leading to lactate production and transport.
Experimental Workflow for Lactate Measurement
This diagram outlines the general workflow for measuring both extracellular and intracellular lactate.
Caption: General workflow for measuring extra- and intracellular lactate.
Relationship Between Intracellular and Extracellular Lactate
This diagram illustrates the dynamic relationship and transport of lactate between the intracellular and extracellular compartments.
Caption: The dynamic exchange of lactate between cellular compartments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. labtest.com.br [labtest.com.br]
- 4. benchchem.com [benchchem.com]
- 5. High-Performance Genetically Encoded Green Fluorescent Biosensors for Intracellular l-Lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. benchchem.com [benchchem.com]
- 11. NADH-independent enzymatic assay to quantify extracellular and intracellular L-lactate levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. sciencellonline.com [sciencellonline.com]
Application Notes and Protocols for High-Throughput Screening of Lactic Acid Producing Microbes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for high-throughput screening (HTS) assays designed to identify and characterize lactic acid-producing microbes. These methods are essential for various applications, including the development of probiotics, starter cultures for food fermentation, and the production of this compound as a platform chemical.
Introduction
This compound bacteria (LAB) are a diverse group of microorganisms that produce this compound as a major metabolic end-product of carbohydrate fermentation. The ability to rapidly and accurately screen large libraries of microbial strains for high levels of this compound production is crucial for industrial and research purposes. Traditional methods like HPLC, while accurate, are often low-throughput and not suitable for screening large numbers of samples.[1] The HTS assays described herein offer sensitive, reliable, and scalable alternatives.
This document covers three primary categories of HTS assays:
-
Enzyme-Based Colorimetric Assays: These assays rely on the enzymatic conversion of this compound, leading to a color change that can be quantified spectrophotometrically.
-
Fluorescent Biosensor-Based Assays: These methods utilize genetically encoded or synthetic fluorescent biosensors that exhibit a change in fluorescence upon binding to this compound.
-
pH-Based Assays: These assays detect the decrease in pH associated with this compound production using pH-sensitive indicators.
Enzyme-Based Colorimetric Assays
Enzyme-based colorimetric assays are a robust and widely used method for the quantification of this compound in microbial cultures. These assays are typically based on the activity of L-lactate oxidase or L-lactate dehydrogenase.
L-Lactate Oxidase-Based Colorimetric Assay
This is a popular method that offers high specificity for L-lactic acid. The assay is based on a two-step enzymatic reaction that produces a colored product directly proportional to the this compound concentration.[1]
Principle:
-
L-lactate oxidase catalyzes the oxidation of L-lactic acid to pyruvate and hydrogen peroxide (H₂O₂).[1]
-
Horseradish peroxidase (HRP) then uses the H₂O₂ to oxidize a chromogenic substrate, such as 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), resulting in a colored product that can be measured by absorbance.[1]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Detection Method | Colorimetric (Absorbance at 420 nm for ABTS) | [1] |
| Linear Range | 13.8 - 90 mg/L (0.15 - 1 mM) | [1] |
| Assay Time | ~30 minutes | [2] |
| Throughput | High (96- or 384-well plates) | [1] |
Experimental Protocol:
Materials:
-
Microbial culture supernatants
-
96-well microtiter plates
-
L-lactic acid standard solution
-
L-lactate oxidase (LOD)
-
Horseradish peroxidase (HRP)
-
ABTS substrate solution
-
Phosphate buffer (pH 7.0)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Culture microbes in a suitable medium in a 96-well plate format.
-
After incubation, centrifuge the plate to pellet the cells.
-
Collect the supernatant for this compound measurement. Dilute the supernatant if the this compound concentration is expected to be high.
-
-
Standard Curve Preparation:
-
Prepare a series of L-lactic acid standards in the range of 0 to 100 mg/L by diluting the stock solution in the culture medium.[1]
-
-
Reaction Mixture Preparation:
-
Assay Execution:
-
Add a specific volume of the standards and samples to the wells of a 96-well plate (e.g., 50 µL).
-
Add the reaction mixture to each well (e.g., 150 µL).
-
Incubate the plate at room temperature or 37°C for a defined period (e.g., 20-30 minutes).[1]
-
Measure the absorbance at 420 nm using a microplate reader.[1]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no this compound) from all readings.
-
Plot the absorbance of the standards against their concentrations to generate a standard curve.
-
Determine the this compound concentration in the samples from the standard curve.
-
Fluorescent Biosensor-Based Assays
Fluorescent biosensors offer high sensitivity and the potential for real-time monitoring of this compound production. These can be genetically encoded and expressed within the producer organism or used as in vitro assays.
Genetically Encoded L-Lactate Biosensor (eLACCO1.1)
This biosensor is a single fluorescent protein-based sensor that can be targeted to the cell surface to measure extracellular L-lactate concentrations.[3]
Principle:
The biosensor is constructed by inserting a circularly permuted green fluorescent protein (cpGFP) into an L-lactate binding periplasmic protein. Binding of L-lactate induces a conformational change in the protein, which in turn alters the fluorescence intensity of the cpGFP.[3]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Detection Method | Fluorescence Intensity | [3] |
| Response | ΔF/F of ~6 | [3] |
| Specificity | L-Lactate | [3] |
| Application | Imaging of extracellular L-lactate | [3] |
Experimental Protocol (Conceptual):
-
Strain Engineering:
-
Clone the eLACCO1.1 biosensor gene into an appropriate expression vector for the microbial host.
-
Transform the vector into the microbial strains to be screened.
-
-
Cultivation and Screening:
-
Grow the engineered strains in a 96- or 384-well plate format.
-
Use fluorescence microscopy or a plate reader to monitor the fluorescence intensity of the cells over time.
-
Strains with higher this compound production will exhibit a greater change in fluorescence.
-
FRET-Based L-Lactate Biosensor (FILLac)
This biosensor utilizes Förster Resonance Energy Transfer (FRET) between two fluorescent proteins linked by an L-lactate-specific allosteric transcription factor.[4][5]
Principle:
The binding of L-lactate to the transcription factor causes a conformational change that alters the distance or orientation between the donor and acceptor fluorescent proteins, leading to a change in the FRET efficiency.[4][5] This change can be measured as a ratiometric change in fluorescence emission.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Detection Method | Ratiometric Fluorescence (FRET) | [4][5] |
| Limit of Detection | 0.68 µM | [4] |
| Apparent Dissociation Constant (Kd) | 6.33 µM | [4] |
| Specificity | Stereoselective for L-lactate | [4][5] |
Experimental Protocol (In Vitro):
-
Sample Preparation:
-
Prepare microbial culture supernatants as described for the colorimetric assay.
-
-
Assay Execution:
-
Add the purified FILLac biosensor protein to the wells of a microplate.
-
Add the culture supernatants to the wells.
-
Incubate for a short period to allow for binding.
-
Measure the fluorescence emission at the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the ratio of acceptor to donor fluorescence intensity.
-
Determine the L-lactate concentration based on a standard curve.
-
pH-Based Assays
The simplest HTS method for acid-producing microbes is to monitor the pH drop in the culture medium. This can be done using colorimetric pH indicators.[6]
Principle:
This compound production leads to a decrease in the pH of the culture medium. A pH indicator dye, such as bromocresol green, incorporated into the medium will change color as the pH drops, providing a visual or spectrophotometric readout of acid production.[6]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Detection Method | Colorimetric (pH indicator) | [6] |
| pH Range (Bromocresol Green) | Yellow (<3.8) to Blue (>5.4) | [7] |
| Throughput | Very High (up to 1536-well plates) | [6] |
Experimental Protocol:
Materials:
-
Microbial strain library
-
Growth medium supplemented with a pH indicator (e.g., bromocresol green)
-
Microtiter plates (96-, 384-, or 1536-well)
Procedure:
-
Media Preparation:
-
Prepare the desired growth medium and add the pH indicator to a final concentration that gives a distinct starting color.
-
-
Inoculation and Incubation:
-
Inoculate the microbial strains into the wells of the microtiter plate containing the indicator medium.
-
Incubate the plates under appropriate conditions for microbial growth and this compound production.
-
-
Screening:
-
Visually inspect the plates for color changes. Wells that turn yellow (with bromocresol green) indicate significant acid production.
-
Alternatively, use a microplate reader to measure the absorbance at a wavelength corresponding to the acidic form of the indicator.
-
-
Hit Confirmation:
-
Strains identified as positive "hits" in the primary pH-based screen should be further characterized using a more quantitative method, such as the enzyme-based colorimetric assay or HPLC.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Khan Academy [khanacademy.org]
- 3. This compound bacteria as starter cultures: An update in their metabolism and genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound production – producing microorganisms and substrates sources-state of art - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Metabolism Characteristics of this compound Bacteria and the Expanding Applications in Food Industry [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming End-product Inhibition in Lactic Acid Fermentation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to end-product inhibition in lactic acid fermentation.
Frequently Asked Questions (FAQs)
Q1: What is end-product inhibition in this compound fermentation, and what causes it?
A1: End-product inhibition in this compound fermentation is a phenomenon where the accumulation of this compound in the fermentation broth slows down or even stops the growth and metabolic activity of this compound bacteria (LAB).[1][2] The primary cause is the intracellular acidification resulting from the accumulation of undissociated this compound, which disrupts the transmembrane pH gradient and inhibits essential metabolic enzymes.[1][3] This leads to reduced cell growth and lower this compound productivity.
Q2: My this compound fermentation has stopped prematurely, and the yield is low. What are the likely causes?
A2: A premature halt in fermentation and low yield are classic signs of end-product inhibition. The primary reason is that the concentration of this compound has reached a toxic level for the specific LAB strain being used.[1] Other contributing factors can include nutrient limitation, suboptimal pH, or incorrect temperature.[4] It's crucial to monitor the this compound concentration and pH throughout the fermentation process.
Q3: What are the main strategies to overcome end-product inhibition?
A3: Several strategies can be employed to mitigate end-product inhibition and enhance this compound production. These can be broadly categorized as:
-
In Situ Product Removal (ISPR): Continuously removing this compound from the fermentation broth as it is produced.[1]
-
Fermentation Process Optimization: Modifying fermentation parameters to maintain a favorable environment for the LAB. This includes fed-batch and continuous fermentation strategies.[5][]
-
Cell Immobilization: Encapsulating or attaching the LAB to a solid support to provide a protective microenvironment.[7]
-
Genetic and Metabolic Engineering: Modifying the LAB to enhance their tolerance to this compound.
Q4: How can I choose the most suitable strategy for my experiment?
A4: The choice of strategy depends on several factors, including the specific LAB strain, the desired final product concentration, available equipment, and the scale of the fermentation. For laboratory-scale experiments focusing on high product concentration, fed-batch or in situ product removal methods are often effective. For industrial-scale production, continuous fermentation with cell retention can offer high productivity.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during this compound fermentation experiments.
Issue 1: Low this compound Titer and Premature Cessation of Fermentation
| Possible Cause | Troubleshooting Step | Expected Outcome |
| End-product Inhibition | Implement an in situ product removal (ISPR) technique such as extractive fermentation with an anion-exchange resin.[1] | Reduced this compound concentration in the immediate environment of the cells, allowing for continued production. |
| Switch from batch to fed-batch fermentation to control the substrate concentration and limit rapid this compound accumulation.[][8] | Maintained cell viability and prolonged the production phase. | |
| Sub-optimal pH | Monitor and control the pH of the fermentation broth. For many Lactobacillus species, the optimal pH is between 5.5 and 6.5.[3][9] | Maintained enzymatic activity and cell membrane integrity, leading to improved growth and production. |
| Nutrient Limitation | Ensure the fermentation medium is not depleted of essential nutrients like nitrogen sources (e.g., yeast extract, peptone) and vitamins.[4] | Sustained cell growth and metabolic activity throughout the fermentation. |
Issue 2: Poor Cell Growth and Viability
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Initial Substrate Concentration | Reduce the initial substrate concentration and implement a fed-batch strategy to supply nutrients gradually. | Avoids osmotic stress on the cells and prevents rapid accumulation of inhibitory byproducts. |
| Incorrect Incubation Temperature | Optimize the incubation temperature for the specific LAB strain being used. Most lactobacilli have an optimal temperature range of 30-40°C.[10] | Enhanced enzyme kinetics and overall metabolic rate, leading to better growth. |
| Presence of Inhibitory Compounds in the Substrate | If using complex substrates like lignocellulosic hydrolysates, pretreat the substrate to remove inhibitory compounds such as furfural and HMF.[11] | Improved cell health and metabolic performance. |
Data Presentation: Comparison of Strategies to Overcome End-Product Inhibition
The following tables summarize quantitative data from various studies, showcasing the effectiveness of different strategies in improving this compound production.
Table 1: Impact of In Situ Product Removal (ISPR) on this compound Fermentation
| ISPR Method | Microorganism | Initial Substrate (g/L) | This compound Titer (g/L) | Productivity (g/L/h) | Fold Increase in Productivity | Reference |
| Standard Batch | L. reuteri | 155.8 | - | - | - | [12] |
| Extractive Fermentation (Anion Exchange Resin) | L. reuteri | 155.8 | - | - | 5.9 | [12] |
| Standard Batch | Lactobacillus rhamnosus | 100 | 85 | 1.42 | - | |
| Electrodialysis | Lactobacillus rhamnosus | 100 | 110 | 2.29 | 1.61 |
Table 2: Comparison of Different Fermentation Modes
| Fermentation Mode | Microorganism | Substrate | This compound Titer (g/L) | Productivity (g/L/h) | Yield (g/g) | Reference |
| Batch | Lactobacillus casei Ke11 | Sucrose (120 g/L) | 92.82 | 1.41 | 0.93 | [8] |
| Pulse Fed-Batch | Lactobacillus casei Ke11 | Sucrose (80 g/L initial) | 100.15 | 2.18 | 0.94 | [8] |
| Constant Fed-Batch | Lactobacillus casei Ke11 | Sucrose (80 g/L initial) | 125.53 | 2.67 | 0.95 | [8] |
| Exponential Fed-Batch | Lactobacillus casei Ke11 | Sucrose (80 g/L initial) | 175.84 | 3.74 | 0.95 | [8] |
| Continuous (with cell retention) | Bacillus coagulans A534 | Molasses | - | 10.34 | 0.86 | [13] |
Experimental Protocols
Protocol 1: In Situ Product Removal using Anion-Exchange Resin
This protocol describes a lab-scale extractive fermentation process to mitigate end-product inhibition.
Materials:
-
Bioreactor (2 L)
-
Anion-exchange resin (e.g., Amberlite IRA-67)
-
Fermentation medium
-
This compound bacteria inoculum
-
Sterile tubing and connectors
-
Peristaltic pump
-
External column for resin
Methodology:
-
Resin Preparation: Wash the anion-exchange resin with deionized water until the pH of the effluent is neutral. Sterilize the resin by autoclaving.
-
Bioreactor Setup: Prepare and sterilize the bioreactor with the fermentation medium.
-
Inoculation: Inoculate the bioreactor with the prepared LAB seed culture.
-
Extractive Fermentation Setup:
-
Aseptically pack the sterilized resin into an external column.
-
Connect the bioreactor to the resin column using sterile tubing.
-
Use a peristaltic pump to circulate the fermentation broth through the resin column at a controlled flow rate.
-
-
Fermentation: Maintain the optimal temperature and pH for the selected LAB strain.
-
Monitoring: Periodically take samples from the bioreactor to measure cell growth (OD600), substrate consumption, and this compound concentration using HPLC.
-
Product Recovery: After the fermentation, the this compound adsorbed onto the resin can be eluted using a suitable eluent (e.g., 1M HCl or NaOH).
Protocol 2: Fed-Batch Fermentation for High Titer this compound Production
This protocol outlines a fed-batch strategy to achieve high concentrations of this compound.
Materials:
-
Bioreactor (2 L) with pH and temperature control
-
Concentrated sterile feed solution (containing the primary carbon source)
-
Peristaltic pump
-
Fermentation medium
-
This compound bacteria inoculum
Methodology:
-
Initial Batch Phase: Start the fermentation in a batch mode with a sub-inhibitory concentration of the carbon source in the initial medium.
-
Feeding Strategy: Once the initial carbon source is nearly depleted (as monitored by offline or online measurements), start feeding the concentrated sterile feed solution into the bioreactor. The feeding can be done using different strategies:
-
Constant Feed: Add the feed solution at a constant rate.
-
Exponential Feed: Increase the feed rate exponentially to match the cell growth rate.
-
Pulse Feed: Add pulses of the feed solution at set intervals.
-
-
Process Control: Maintain the pH at the optimal level by automatic addition of a neutralizing agent (e.g., CaCO₃ or NaOH). Control the temperature throughout the fermentation.
-
Monitoring: Regularly measure cell density, substrate concentration, and this compound concentration.
-
Termination: Stop the feed and terminate the fermentation when the desired this compound concentration is reached or when productivity declines significantly.
Visualizations
Caption: this compound fermentation pathway and the mechanism of end-product inhibition.
Caption: A logical workflow for troubleshooting low this compound yield in fermentation experiments.
References
- 1. Extractive Fermentation of this compound in this compound Bacteria Cultivation: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Production by Lactiplantibacillus plantarum AC 11S—Kinetics and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 7. Cell immobilization for production of this compound biofilms do it naturally - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ftb.com.hr [ftb.com.hr]
- 10. Optimisation of this compound production using cost effective agro residue for food applications - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D3FB00213F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Batch and Continuous this compound Fermentation Based on A Multi-Substrate Approach - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing pH and temperature for bacterial lactic acid production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing pH and temperature for bacterial lactic acid production.
Troubleshooting Guide
This section addresses common issues encountered during the optimization of this compound fermentation, providing potential causes and solutions in a direct question-and-answer format.
Q1: My this compound bacteria (LAB) culture is growing poorly or not at all.
Possible Causes:
-
Contamination: The presence of competing microorganisms can inhibit the growth of your target LAB.
-
Poor Inoculum Quality: The initial culture may have low viability due to age, improper storage, or excessive sub-culturing.
-
Suboptimal Medium: The growth medium may lack essential nutrients or have an incorrect initial pH.
-
Incorrect Incubation Conditions: The temperature or atmospheric conditions (e.g., oxygen presence for anaerobic strains) may not be optimal for the specific strain.
Solutions:
-
Verify Culture Purity: Use microscopy (e.g., Gram staining) to check for contaminating organisms. If contamination is present, discard the culture and review your aseptic techniques.
-
Use a Fresh Inoculum: Always use a fresh, actively growing culture for inoculation. Avoid using cultures that have been stored for extended periods or sub-cultured numerous times.
-
Optimize Growth Medium: Ensure your medium is properly formulated with all necessary nutrients for your specific LAB strain. Check and adjust the initial pH of the medium before inoculation.
-
Confirm Incubation Conditions: Double-check that the incubator temperature is set correctly and that the appropriate atmospheric conditions are being maintained.
Q2: this compound production is low, even though the bacterial growth appears normal.
Possible Causes:
-
Suboptimal pH: Even if the initial pH was correct, the accumulation of this compound can cause the pH to drop to inhibitory levels, halting further production.[1]
-
Suboptimal Temperature: The fermentation temperature may be outside the optimal range for this compound production for your specific strain.
-
Nutrient Limitation: A key nutrient required for this compound metabolism may have been depleted from the medium.
-
Product Inhibition: High concentrations of this compound can be toxic to the bacteria, inhibiting their metabolic activity.[1]
Solutions:
-
pH Control: Implement pH control during fermentation using a bioreactor with an automated base addition (e.g., NaOH or CaCO₃) to maintain the pH within the optimal range.[1]
-
Temperature Optimization: Perform experiments to determine the optimal temperature for this compound production for your strain.
-
Medium Supplementation: Consider supplementing the medium with additional nutrients, such as yeast extract or peptones, which can enhance this compound production.
-
In Situ Product Removal: For high-titer production, consider using techniques like extractive fermentation to remove this compound from the broth as it is produced, thereby reducing product inhibition.
Q3: The pH of my culture drops too rapidly, leading to premature cessation of growth and production.
Possible Causes:
-
High Sugar Concentration: An excess of fermentable sugars can lead to rapid initial acid production and a sharp drop in pH.
-
Insufficient Buffering Capacity: The growth medium may lack sufficient buffering agents to resist rapid pH changes.
-
Highly Acidogenic Strain: The bacterial strain you are using may naturally be a very rapid and strong producer of this compound.
Solutions:
-
Fed-Batch Fermentation: Instead of providing all the sugar at the beginning, use a fed-batch strategy to maintain a lower, non-inhibitory sugar concentration throughout the fermentation.
-
Increase Buffering Capacity: Add buffering agents like calcium carbonate (CaCO₃) or sodium bicarbonate (NaHCO₃) to the medium.
-
pH Control: Utilize a pH-controlled bioreactor to maintain the pH at a desired setpoint.
Frequently Asked Questions (FAQs)
Q1: What is the typical optimal pH range for this compound production by Lactobacillus species?
The optimal pH for this compound production by Lactobacillus species generally falls within the range of 5.5 to 6.5.[2] However, the exact optimum can vary significantly depending on the specific strain. For example, some studies have found the optimal pH for Lactobacillus casei to be around 6.3, while for Lactobacillus plantarum, it can be closer to 6.5.[3][4] It is crucial to experimentally determine the optimal pH for the specific strain being used.
Q2: What is the typical optimal temperature range for this compound production by LAB?
Most this compound bacteria have an optimal temperature for growth and this compound production between 30°C and 45°C.[3] Thermophilic strains, such as Streptococcus thermophilus and some Lactobacillus species, prefer temperatures at the higher end of this range, around 40-45°C.[3] Mesophilic strains generally perform best between 30°C and 37°C. Exceeding the optimal temperature can lead to reduced enzyme activity and cell viability, while lower temperatures will slow down the fermentation rate.
Q3: How can I determine the optimal pH and temperature for my specific bacterial strain?
The most effective way to determine the optimal conditions is through controlled experiments. This typically involves a series of batch fermentations in a bioreactor where you can precisely control and monitor pH and temperature. A common approach is to first optimize one parameter while keeping the other constant, and then optimize the second parameter. Response surface methodology (RSM) is a statistical approach that can be used to efficiently optimize both parameters simultaneously.[5]
Q4: Can the optimal pH for bacterial growth be different from the optimal pH for this compound production?
Yes, it is possible for the optimal pH for biomass production (growth) to differ slightly from the optimal pH for this compound production. Therefore, it is important to define the primary goal of your fermentation (e.g., maximizing cell mass or this compound titer) and optimize the conditions accordingly.
Data Presentation
Table 1: Optimal pH and Temperature for this compound Production in Various Bacterial Strains
| Bacterial Strain | Optimal pH | Optimal Temperature (°C) | Reference |
| Lactobacillus casei NRRL B-441 | 6.3 | 35 | [3] |
| Lactobacillus plantarum | 6.5 | 30 | [4] |
| Lactobacillus sp. LMI8 | 5.9 | 39.6 | [5] |
| Lactobacillus delbrueckii subsp. bulgaricus | 5.8 - 6.0 | 42 | [6] |
| Streptococcus thermophilus | 6.5 | 40 - 45 | [3] |
| Mixed Lactobacillus Culture | Not specified | 36.5 | [7] |
| Lactobacillus plantarum, L. acidophilus, L. casei, L. paracasei (mixed) | Not specified | 41.2 | [8] |
Experimental Protocols
Protocol 1: Determination of Optimal pH for this compound Production in a Bioreactor
Objective: To determine the pH at which a specific this compound bacterial strain exhibits the maximum this compound production rate and/or final titer.
Materials:
-
Bioreactor (e.g., 1L stirred-tank bioreactor) with pH and temperature control
-
Growth medium (e.g., MRS broth)
-
Inoculum culture of the target LAB strain
-
Sterile base solution (e.g., 5 M NaOH)
-
Sterile acid solution (e.g., 1 M HCl) for initial pH adjustment
-
Spectrophotometer
-
HPLC with a suitable column for organic acid analysis
Procedure:
-
Bioreactor Setup: Prepare and sterilize the bioreactor and growth medium according to the manufacturer's instructions.
-
Initial Conditions: Set the bioreactor to the known optimal temperature for the strain and maintain anaerobic conditions if required. Calibrate the pH probe before sterilization.
-
pH Setpoints: For the initial screening, set up parallel fermentations at different pH values (e.g., 5.0, 5.5, 6.0, 6.5, 7.0). The pH will be maintained at the setpoint by the automated addition of the sterile base solution.[6]
-
Inoculation: Inoculate each bioreactor with a standardized amount of the actively growing LAB culture (e.g., 5% v/v).
-
Sampling: Aseptically collect samples at regular intervals (e.g., every 2-4 hours) throughout the fermentation.
-
Analysis:
-
Measure the optical density (OD) of the samples using a spectrophotometer to monitor cell growth.
-
Analyze the supernatant of the samples by HPLC to determine the concentration of this compound and the consumption of the primary carbon source.
-
-
Data Interpretation: Plot cell growth (OD) and this compound concentration over time for each pH value. The optimal pH is the one that results in the highest final this compound concentration and/or the highest volumetric productivity.
Protocol 2: Determination of Optimal Temperature for this compound Production
Objective: To identify the temperature that maximizes this compound production by a specific LAB strain.
Materials:
-
Multiple temperature-controlled incubators or a parallel bioreactor system with independent temperature control for each vessel.
-
Flasks or bioreactors for fermentation.
-
Growth medium.
-
Inoculum culture.
-
Analytical equipment (spectrophotometer, HPLC).
Procedure:
-
Experimental Setup: Prepare a series of identical fermentation flasks or bioreactors.
-
Temperature Range: Set the incubators or bioreactors to a range of different temperatures (e.g., 25°C, 30°C, 35°C, 40°C, 45°C).[9]
-
pH Control: If possible, maintain the pH at the predetermined optimum for each fermentation. If pH control is not available, ensure the initial pH is consistent across all experiments.
-
Inoculation: Inoculate all vessels with the same volume and density of the LAB culture.
-
Sampling and Analysis: Follow the same sampling and analysis procedure as described in Protocol 1.
-
Data Interpretation: Compare the this compound production profiles at each temperature. The optimal temperature is the one that yields the highest final this compound concentration and/or productivity.
Mandatory Visualization
Caption: Experimental workflow for optimizing fermentation conditions.
Caption: Simplified heat shock response pathway in Lactobacillus.
Caption: Key acid stress response mechanisms in Lactobacillus.
References
- 1. Physiological and Transcriptional Response of Lactobacillus casei ATCC 334 to Acid Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of probiotic and this compound production by Lactobacillus plantarum in submerged bioreactor systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Production by Lactiplantibacillus plantarum AC 11S—Kinetics and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two-Component Signal Transduction Systems as Key Players in Stress responses of this compound Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fermentation pH Influences the Physiological-State Dynamics of Lactobacillus bulgaricus CFL1 during pH-Controlled Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of Fermentation Conditions and Metabolite Profiling of Grape Juice Fermented with this compound Bacteria for Improved Flavor and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Solid-Phase Lactobacillus Fermentation Conditions to Increase γ-Aminobutyric Acid (GABA) Content in Selected Substrates | MDPI [mdpi.com]
Troubleshooting peak tailing and broadening in organic acid HPLC
This guide provides solutions for common chromatographic issues, such as peak tailing and broadening, encountered during the HPLC analysis of organic acids.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing for organic acids in HPLC?
A1: Peak tailing, an asymmetry where the peak's latter half is drawn out, is often caused by secondary interactions between the acidic analytes and the stationary phase.[1][2] A major cause is the interaction of acidic organic compounds with residual silanol groups (Si-OH) on the surface of silica-based columns.[1][3] Other contributing factors include column overload, where too much sample is injected, and the formation of voids in the column's packing material.[4][5]
Q2: What leads to peak broadening in organic acid HPLC analysis?
A2: Peak broadening, characterized by wider-than-expected peaks, can stem from several sources.[4] These include extra-column effects, such as excessive volume in tubing and connections, improper mobile phase composition, and column degradation.[6][7][8] A slow flow rate can also contribute to peak broadening due to longitudinal diffusion.[6]
Q3: How does the pH of the mobile phase impact the peak shape of organic acids?
A3: The pH of the mobile phase is a critical factor in the analysis of ionizable compounds like organic acids.[9][10] For acidic analytes, using a mobile phase with a pH at least two units below the analyte's pKa ensures that the compound is in a single, un-ionized form.[7][11] This minimizes secondary interactions with the stationary phase and prevents the presence of both ionized and un-ionized forms, which can lead to broadened or split peaks.[7][12]
Q4: Can the HPLC column itself be the source of peak tailing?
A4: Yes, the column is a frequent source of peak tailing. Residual silanol groups on silica-based columns can interact with acidic analytes, causing tailing.[13] To mitigate this, it is recommended to use modern, high-purity silica columns that are fully end-capped.[12] End-capping chemically modifies these residual silanol groups, reducing their potential for unwanted secondary interactions.[3][5]
Q5: What is the influence of the sample solvent on peak shape?
A5: The composition of the sample solvent can significantly affect peak shape.[7][12] If the sample solvent is stronger (i.e., has a higher organic solvent percentage) than the mobile phase, it can cause peak distortion and broadening.[12] It is always recommended to dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is required for solubility, the injection volume should be kept to a minimum.[12]
Troubleshooting Guide
Initial Checks & Logical Workflow
When encountering peak shape issues, a systematic approach is crucial. The following diagram outlines a logical workflow for troubleshooting.
Caption: A logical workflow for troubleshooting HPLC peak shape issues.
Problem: Peak Tailing
Cause 1: Secondary Silanol Interactions
Residual silanol groups on the silica stationary phase can interact with polar functional groups of organic acids through hydrogen bonding, leading to peak tailing.[14]
Caption: Interaction between an organic acid and a residual silanol group.
Solutions:
-
Mobile Phase pH Adjustment: Lower the mobile phase pH to at least two units below the pKa of the organic acid to ensure it remains in its non-ionized (protonated) form, which reduces interaction with silanols.[7][9]
-
Use of End-Capped Columns: Employ columns where residual silanols have been chemically deactivated (end-capped) to minimize these secondary interactions.[5]
-
Increase Buffer Concentration: Using a higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol activity.[1]
Cause 2: Column Contamination or Void
Accumulation of contaminants at the column inlet or the formation of a void in the packing bed can disrupt the sample band, causing peak tailing.[5][7]
Solution:
-
Column Flushing and Regeneration: A thorough column wash can remove strongly retained contaminants. If the problem persists, the column may need to be replaced.
Cause 3: Metal Chelation
Some organic acids can chelate with trace metal impurities within the silica matrix of the column, leading to peak tailing.
Solution:
-
Use of Additives: Adding a small amount of a competing chelating agent, like EDTA, to the mobile phase can mitigate this effect.
Problem: Peak Broadening
Cause 1: Extra-Column Volume
Excessive volume from long or wide-diameter tubing, fittings, or detector flow cells can cause the sample band to spread before it reaches the detector, resulting in broader peaks.[6]
Solution:
-
Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter (e.g., 0.12-0.17 mm) to connect the injector, column, and detector.[12]
-
Check Connections: Ensure all fittings are properly connected to avoid dead volume.[15]
Cause 2: Column Overload
Injecting too much sample mass or volume can saturate the stationary phase, leading to peak broadening and fronting.[5][8]
Solution:
-
Reduce Sample Concentration/Volume: Dilute the sample or reduce the injection volume.[16] The effect of sample load on peak shape can be systematically evaluated.
| Sample Concentration (mg/mL) | Injection Volume (µL) | Peak Width (min) | Asymmetry Factor |
| 0.1 | 5 | 0.25 | 1.1 |
| 0.5 | 5 | 0.35 | 1.4 |
| 1.0 | 5 | 0.50 | 1.8 (Tailing) |
| 0.1 | 20 | 0.40 | 1.6 (Broadening) |
Cause 3: Improper Mobile Phase
An incorrect mobile phase composition or pH can lead to poor peak shape.[4][17] If the sample solvent is significantly different from the mobile phase, it can cause peak distortion upon injection.[7]
Solution:
-
Optimize Mobile Phase: Ensure the mobile phase is properly prepared and degassed.[16] The organic solvent content and pH should be optimized for the specific organic acids being analyzed.[18]
-
Match Sample Solvent: Dissolve the sample in a solvent that is as close in composition to the mobile phase as possible.[7]
Experimental Protocols
Protocol 1: Reversed-Phase Column Flushing and Regeneration
This protocol is for removing strongly retained contaminants from C18 or similar reversed-phase columns.
Materials:
-
HPLC-grade Water
-
HPLC-grade Isopropanol
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
Procedure:
-
Disconnect the column from the detector to prevent contamination.
-
Flush with Water: If using buffers, flush the column with at least 25 mL of HPLC-grade water at a flow rate of 1 mL/min to remove any salts.[19]
-
Flush with Isopropanol: Flush the column with 25 mL of isopropanol.[19]
-
Flush with Stronger Organic Solvents: Sequentially wash the column with stronger solvents if necessary. A common sequence is Methanol followed by Acetonitrile.[19]
-
Re-equilibrate: Flush the column with the mobile phase (without buffer) until the baseline is stable.
-
Final Equilibration: Re-introduce the buffered mobile phase and equilibrate the column for at least 30 minutes or until a stable baseline is achieved.[20]
Protocol 2: Mobile Phase pH Optimization
This protocol helps determine the optimal mobile phase pH for achieving symmetrical peaks for an organic acid.
Materials:
-
Mobile phase solvents (e.g., Acetonitrile, Water)
-
Buffer salts (e.g., Formate, Acetate)
-
Acid/Base for pH adjustment (e.g., Formic Acid, Ammonium Hydroxide)
-
Calibrated pH meter
-
Organic acid standard solution
Procedure:
-
Determine Analyte pKa: Find the pKa of the organic acid of interest. The target mobile phase pH should be 1.5-2 pH units below this value.[17]
-
Prepare Aqueous Buffer: Prepare a series of aqueous buffers at different pH values around the target pH (e.g., pH 2.5, 3.0, 3.5).
-
Prepare Mobile Phases: Mix the prepared aqueous buffers with the organic solvent in the desired ratio. Ensure the pH is measured on the aqueous portion before mixing with the organic solvent.[9]
-
Equilibrate the System: Equilibrate the HPLC system with the first mobile phase composition until a stable baseline is achieved.
-
Inject Standard: Inject a standard solution of the organic acid.
-
Record and Analyze: Record the chromatogram and calculate the peak asymmetry or tailing factor.
-
Iterate: Repeat steps 4-6 for each prepared mobile phase, ensuring the column is thoroughly equilibrated before each new injection.[12]
-
Compare Results: Compare the peak shapes obtained with each mobile phase to identify the pH that provides the most symmetrical peak.
References
- 1. hplc.eu [hplc.eu]
- 2. uhplcs.com [uhplcs.com]
- 3. chromanik.co.jp [chromanik.co.jp]
- 4. mastelf.com [mastelf.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. quora.com [quora.com]
- 7. HPLC故障排除指南 [sigmaaldrich.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. agilent.com [agilent.com]
- 10. quora.com [quora.com]
- 11. biotage.com [biotage.com]
- 12. benchchem.com [benchchem.com]
- 13. EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions - Google Patents [patents.google.com]
- 14. pharmagrowthhub.com [pharmagrowthhub.com]
- 15. researchgate.net [researchgate.net]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. mastelf.com [mastelf.com]
- 18. drawellanalytical.com [drawellanalytical.com]
- 19. researchgate.net [researchgate.net]
- 20. glsciences.eu [glsciences.eu]
Identifying and minimizing interference in enzymatic lactate assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with enzymatic lactate assays.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of an enzymatic lactate assay?
A1: Enzymatic lactate assays are based on the specific oxidation of L-lactate by an enzyme. There are two common methods:
-
Lactate Oxidase (LOX) Method: Lactate oxidase catalyzes the oxidation of lactate to pyruvate and hydrogen peroxide (H₂O₂). The H₂O₂ is then used in a peroxidase-catalyzed reaction to produce a colored or fluorescent product that can be measured.[1][2]
-
Lactate Dehydrogenase (LDH) Method: Lactate dehydrogenase oxidizes lactate to pyruvate, which is coupled to the reduction of nicotinamide adenine dinucleotide (NAD⁺) to NADH. The increase in NADH is measured by its absorbance at 340 nm.[3]
Q2: What are the most common sources of interference in enzymatic lactate assays?
A2: Common sources of interference include hemolysis, certain drug metabolites, high concentrations of other endogenous compounds, and improper sample pH.[4][5][6]
Q3: How does hemolysis affect my lactate measurements?
A3: Hemolysis, the rupture of red blood cells, releases intracellular components into the sample, including lactate dehydrogenase (LDH).[4] This can lead to falsely elevated lactate readings, especially in LDH-based assays, by causing the continued conversion of lactate to pyruvate.
Q4: Can drugs my research compound is dissolved in interfere with the assay?
A4: Yes, various compounds can interfere with the assay. For example, ethylene glycol, a common solvent, is metabolized to glycolate and glyoxylic acid, which can cross-react with lactate oxidase and cause falsely high lactate readings.[5][7] It is crucial to test for interference from any drug or vehicle used in your experiments.
Q5: What is the optimal pH for an enzymatic lactate assay?
A5: The optimal pH is critical for enzyme activity. For most lactate oxidase and lactate dehydrogenase enzymes, the optimal pH is in the neutral to slightly alkaline range, typically around 7.0 to 7.5. Deviations from this range can significantly reduce enzyme activity and lead to inaccurate results.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background Signal | 1. Sample Contamination | Ensure aseptic handling of samples and reagents. Use sterile, disposable tips and tubes. |
| 2. Reagent Contamination | Prepare fresh reagents and buffers. | |
| 3. Endogenous LDH Activity | Deproteinize samples containing LDH (e.g., cell lysates, serum) using a 10 kDa MWCO spin filter or perchloric acid precipitation. | |
| 4. Interfering Substances in Sample | See the "Common Interferences" table below. Consider sample dilution or purification. | |
| Low or No Signal | 1. Inactive Enzyme | Check the expiration date and storage conditions of the enzyme. Run a positive control with a known lactate standard to verify enzyme activity. |
| 2. Incorrect Reagent Preparation | Double-check all reagent concentrations and ensure they were prepared correctly according to the protocol. | |
| 3. Incorrect pH of Assay Buffer | Verify that the assay buffer pH is within the optimal range for the enzyme. | |
| 4. Insufficient Incubation Time or Temperature | Ensure the assay is incubated for the recommended time and at the correct temperature.[1] | |
| Erratic or Non-Reproducible Results | 1. Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for reagents to minimize well-to-well variability. |
| 2. Hemolysis in Some Samples | Visually inspect all samples for any pink or red tinge indicating hemolysis. Follow strict blood collection protocols to prevent hemolysis. | |
| 3. Temperature Fluctuations | Ensure consistent temperature during the assay incubation. Avoid placing the plate on a cold or hot surface. | |
| 4. Bubbles in Wells | Be careful not to introduce bubbles when adding reagents. If bubbles are present, gently tap the plate to dislodge them. |
Quantitative Data on Common Interferences
The following tables summarize the quantitative effects of common interferents on enzymatic lactate assays.
Table 1: Interference from Hemolysis
| Analyte | Interferent | Threshold for Interference | Effect on Measurement |
| Lactate | Hemolysis (LDH release) | Plasma hemoglobin > 0.5 g/L | False Increase |
Table 2: Interference from Ethylene Glycol Metabolites
| Analyte | Interferent | Concentration of Interferent | Effect on Measurement |
| Lactate | Glycolate | 5-10 mmol/L | False Increase (can result in apparent lactate of 10-20 mmol/L)[7][8] |
| Lactate | Glyoxylate | 5-10 mmol/L | False Increase (can result in apparent lactate of 10-20 mmol/L)[7][8] |
| Lactate | Ethylene Glycol, Glyoxal, Oxalate | 12.5 mmol/L | No significant interference[5] |
Table 3: Interference from Drugs and Other Compounds
| Analyte | Interferent | Concentration of Interferent | Effect on Measurement |
| Lactate | N-Acetyl Cysteine | >333 mg/L | False Decrease (in some creatinine assays, may have similar effects in other enzymatic assays)[9] |
| Lactate | β-hydroxybutyrate | High levels in diabetic ketoacidosis | False Decrease (in assays using the Trinder reaction)[6] |
| Lactate | Ascorbic Acid | >0.2% | Interference[10] |
| Lactate | EDTA | >0.5 mM | Interference[10] |
| Lactate | SDS | >0.2% | Interference[10] |
| Lactate | Sodium Azide | >0.2% | Interference[10] |
| Lactate | Tween-20 | >1% | Interference[10] |
| Lactate | Ciprofloxacin | - | Mildly elevates results in urine protein tests, potential for interference in lactate assays.[11] |
| Lactate | Levodopa | - | Interference[9] |
Note: The extent of interference can be assay-dependent. It is recommended to validate the assay for potential interference from any compounds present in the sample matrix.
Experimental Protocols
Protocol 1: Minimizing Hemolysis During Blood Collection
-
Use Appropriate Venipuncture Technique:
-
Select a suitable vein, preferably the median cubital vein.
-
Use a 20-22 gauge needle for routine collections.
-
Ensure a clean puncture with the bevel of the needle fully in the vein.
-
-
Minimize Tourniquet Time:
-
Apply the tourniquet for the minimum time necessary to locate the vein (ideally less than one minute).
-
-
Gentle Sample Collection:
-
If using a syringe, pull the plunger back slowly and steadily.
-
If using a vacuum tube, allow the tube to fill automatically without applying extra pressure.
-
-
Proper Tube Handling:
-
Gently invert tubes with anticoagulants 5-10 times. Do not shake vigorously.
-
-
Prompt Centrifugation:
-
Centrifuge samples as soon as possible after collection to separate plasma/serum from red blood cells.
-
Protocol 2: Sample Deproteinization using Perchloric Acid (PCA)
-
Sample Preparation:
-
Keep samples on ice.
-
-
Precipitation:
-
Add ice-cold 4M perchloric acid to your sample to a final concentration of 1M.
-
Vortex briefly and incubate on ice for 5-15 minutes.[12]
-
-
Centrifugation:
-
Centrifuge at 13,000 x g for 2-5 minutes at 4°C.[12]
-
-
Neutralization:
-
Carefully transfer the supernatant to a new tube.
-
Add ice-cold 2M potassium hydroxide (KOH) to neutralize the sample (approximately 0.34 volumes of the supernatant volume).[12]
-
Vortex briefly and incubate on ice for 5 minutes.
-
-
Final Centrifugation:
-
Centrifuge at 13,000 x g for 2-5 minutes at 4°C to pellet the precipitated potassium perchlorate.
-
The resulting supernatant is the protein-free filtrate and can be used in the lactate assay.
-
Protocol 3: General Enzymatic Lactate Assay (Lactate Oxidase Method)
-
Reagent Preparation:
-
Prepare a working solution containing assay buffer, lactate oxidase, peroxidase, and a chromogenic probe.[3]
-
-
Standard Curve Preparation:
-
Prepare a series of lactate standards of known concentrations in the same buffer as your samples.
-
-
Assay Procedure:
-
Measurement:
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.[3]
-
-
Calculation:
-
Subtract the blank reading from all standards and samples.
-
Plot the standard curve and determine the lactate concentration in your samples from the curve.
-
Visualizations
References
- 1. labtest.com.br [labtest.com.br]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Determination of D-lactate by enzymatic methods in biological fluids: study of interferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interference of ethylene glycol with (L)-lactate measurement is assay-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A falsely low lactate: discrepancies in lactate measurement between blood gas and core laboratory instruments due to β-hydroxybutyrate interference-a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cmaj.ca [cmaj.ca]
- 8. cmaj.ca [cmaj.ca]
- 9. tuh.ie [tuh.ie]
- 10. docs.abcam.com [docs.abcam.com]
- 11. mdlinx.com [mdlinx.com]
- 12. abcam.cn [abcam.cn]
Improving the sensitivity and detection limit of lactate biosensors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity and detection limit of their lactate biosensors.
Troubleshooting Guide
This guide addresses specific issues that may arise during lactate biosensor experiments, leading to suboptimal performance.
| Problem ID | Issue | Potential Causes | Solutions |
| LOX-001 | Low or No Signal Response | 1. Inactive Lactate Oxidase (LOx): The enzyme may have denatured due to improper storage or harsh immobilization conditions.[1] 2. Inefficient Enzyme Immobilization: Insufficient loading or poor attachment of the enzyme to the electrode surface.[1] 3. Mass Transfer Limitations: The substrate (lactate) cannot efficiently reach the active site of the immobilized enzyme.[1] 4. Suboptimal pH or Temperature: Experimental conditions are not within the optimal range for LOx activity.[1][2] | 1. Verify Enzyme Activity: Before immobilization, test the activity of the LOx solution using a standard assay. Store the enzyme according to the manufacturer's instructions.[1] 2. Optimize Immobilization Protocol: Experiment with different immobilization techniques such as covalent bonding, physical adsorption, or cross-linking with agents like glutaraldehyde.[1][3] Increase the enzyme loading concentration. 3. Modify Electrode Surface: Incorporate nanomaterials like carbon nanotubes or gold nanoparticles to increase the surface area and improve enzyme accessibility.[4][5][6] 4. Optimize Operating Conditions: Determine the optimal pH and temperature for your specific immobilized LOx system. Most LOx enzymes exhibit maximum activity around pH 7.7.[1][2] |
| LOX-002 | Poor Sensitivity | 1. Low Enzyme Loading: Insufficient amount of active enzyme immobilized on the electrode. 2. Poor Electron Transfer: Inefficient transfer of electrons generated during the enzymatic reaction to the electrode surface.[5] 3. Interference from other substances: Electroactive species like ascorbic acid, uric acid, and glucose can interfere with the signal.[7][8] | 1. Increase Enzyme Loading: Optimize the immobilization protocol to increase the amount of enzyme on the electrode surface.[5] 2. Enhance Electron Transfer: Use nanomaterials like gold nanoparticles, carbon nanotubes, or graphene to facilitate better electron transfer.[4][5][9] Redox mediators can also be employed. 3. Incorporate a Selective Membrane: Use a membrane like Nafion to act as a barrier against common interfering substances.[5][8] |
| LOX-003 | High Detection Limit | 1. High Background Noise: Electrical noise from the measurement setup or interfering reactions. 2. Low Signal-to-Noise Ratio: The signal generated by low lactate concentrations is not distinguishable from the background noise. 3. Inefficient Catalysis at Low Concentrations: The enzyme may have a high Michaelis constant (Km), indicating lower affinity for lactate. | 1. Improve Shielding and Grounding: Ensure the experimental setup is properly shielded from external electromagnetic interference. 2. Signal Amplification: Utilize nanomaterials or a bienzymatic system (e.g., co-immobilization of lactate oxidase and horseradish peroxidase) to amplify the signal.[4][5] 3. Enzyme Engineering: Consider using a genetically modified lactate oxidase with a lower Km value for higher affinity to lactate. |
| LOX-004 | Poor Stability and Short Lifespan | 1. Enzyme Leaching: The enzyme detaches from the electrode surface over time, particularly with non-covalent immobilization methods.[1] 2. Enzyme Denaturation: Exposure to harsh environmental conditions (e.g., extreme pH or temperature) can denature the enzyme.[7] 3. Electrode Fouling: Proteins and other substances in the sample can adsorb onto the electrode surface, blocking the active sites.[7] | 1. Use Covalent Immobilization: Covalent bonding provides a more stable attachment of the enzyme to the electrode surface.[1][3] 2. Protective Coatings and Smart Storage: Store sensors in a stable environment and use protective coatings to shield the enzyme.[7] 3. Anti-Fouling Membranes: Apply a protective membrane (e.g., Nafion, cellulose acetate) to prevent electrode fouling.[9] Regular cleaning of the electrode is also recommended.[7] |
| LOX-005 | Non-Linear Calibration Curve | 1. Enzyme Saturation (Michaelis-Menten Kinetics): At high substrate concentrations, the enzyme's active sites become saturated, and the reaction rate plateaus.[1] 2. Diffusion Limitations: The rate of lactate diffusion to the electrode surface may be slower than the enzymatic reaction rate at high concentrations.[1] | 1. Dilute the Sample: If high lactate concentrations are expected, dilute the sample to fall within the linear range of the biosensor.[1] 2. Optimize the Enzyme Layer: Adjust the thickness and density of the immobilized enzyme layer to improve substrate diffusion.[1] 3. Mathematical Modeling: Use the Michaelis-Menten equation to model the non-linear response and extend the usable dynamic range.[1] |
| LOX-006 | Poor Reproducibility | 1. Inconsistent Electrode Fabrication: Variations in the amount of immobilized enzyme or the surface morphology of the electrode between different sensors.[1] 2. Fluctuations in Experimental Conditions: Changes in temperature, pH, or stirring rate during measurements.[7] | 1. Standardize Fabrication Protocol: Develop and adhere to a strict and detailed protocol for electrode preparation and enzyme immobilization. 2. Control Experimental Parameters: Maintain constant temperature, pH, and stirring rate for all measurements.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of an electrochemical lactate biosensor?
An electrochemical lactate biosensor typically relies on the enzyme lactate oxidase (LOx). LOx catalyzes the oxidation of lactate to pyruvate and hydrogen peroxide (H₂O₂) in the presence of oxygen.[6][8] The biosensor then measures the lactate concentration by electrochemically detecting the hydrogen peroxide. The H₂O₂ is either oxidized or reduced at the electrode surface, generating a current that is directly proportional to the lactate concentration in the sample.[5]
Q2: How can I enhance the sensitivity of my lactate biosensor?
Several strategies can be employed to improve sensitivity:
-
Nanomaterial Modification: Incorporating nanomaterials like gold nanoparticles (AuNPs), carbon nanotubes (CNTs), or graphene onto the electrode surface can significantly increase the surface area, leading to higher enzyme loading and enhanced electron transfer.[4][5][6]
-
Use of Mediators: Redox mediators can facilitate electron transfer between the enzyme's active site and the electrode, improving the signal.
-
Bienzymatic Systems: Co-immobilizing a second enzyme, such as horseradish peroxidase (HRP), can amplify the signal. HRP can catalyze the reduction of H₂O₂, leading to a larger current response.[4]
Q3: What are the common interfering substances in lactate measurements, and how can I minimize their effect?
Common interfering substances in biological samples include ascorbic acid, uric acid, glucose, and acetaminophen.[7][8] These molecules can be electroactive at the same potential as hydrogen peroxide, leading to inaccurate readings. To minimize interference:
-
Selective Membranes: Applying a permselective membrane, such as Nafion, over the electrode can repel negatively charged interferents like ascorbic and uric acid.[5][8]
-
Lowering the Operating Potential: Operating the biosensor at a lower potential can reduce the oxidation of some interfering species.
Q4: What is the importance of the enzyme immobilization technique?
The enzyme immobilization method is crucial for the stability, sensitivity, and overall performance of the biosensor.[10] A good immobilization technique should:
-
Firmly attach the enzyme to the electrode surface to prevent leaching.[1]
-
Retain the enzyme's native conformation and activity.
-
Provide a favorable microenvironment for the enzyme.
-
Allow for efficient substrate and product transport.
Common immobilization methods include physical adsorption, covalent bonding, cross-linking, and entrapment in a polymer matrix.[3] Covalent bonding is often preferred for its ability to form strong, stable linkages.[1]
Q5: How do pH and temperature affect my lactate biosensor's performance?
Enzyme activity is highly dependent on pH and temperature.[2]
-
pH: Lactate oxidase typically exhibits maximum activity in a narrow pH range, around 7.4 to 7.7.[1][2] Deviations from the optimal pH can lead to a significant decrease in enzyme activity and, consequently, a lower sensor response.
-
Temperature: Like most enzymes, LOx activity increases with temperature up to an optimal point. Beyond this temperature, the enzyme begins to denature, leading to a loss of activity.[7] It is essential to perform experiments under controlled temperature conditions.
Quantitative Data Summary
The following tables summarize the performance characteristics of various lactate biosensors, providing a basis for comparison.
Table 1: Performance of Enzymatic Lactate Biosensors
| Electrode Modification | Immobilization Method | Linear Range | Detection Limit | Sensitivity | Reference |
| rGO/PB/urchin-like Au NPs | In-situ deposition | 1-222 µM & 0.222-25 mM | - | 40.6 µA mM⁻¹ cm⁻² & 1.9 µA mM⁻¹ cm⁻² | [4] |
| PB/LOx | - | 0.025–0.25 mM | 0.01 mM | - | [4] |
| Graphene nanoribbons/LOx | Covalent immobilization | 34–280 µM | 11 µM | - | [8] |
| PPy/MWCNTs | - | - | - | Significantly improved sensitivity | [8] |
| Laponite/chitosan hydrogel/FcMe | Entrapment | - | 3.8 ± 0.2 µM | 0.326 ± 0.003 A cm⁻² M⁻¹ | [5] |
| Mucin/albumin hydrogel/Nafion | Entrapment | - | - | 0.537 ± 0.007 mA M⁻¹ | [5] |
| Au/Nano ZnO | - | 50 µM–0.25 mM | 4.0 µM | 3.4 µA mM⁻¹ | [5] |
Table 2: Performance of Non-Enzymatic Lactate Biosensors
| Electrode Material/Modification | Detection Method | Linear Range | Detection Limit | Sensitivity | Reference |
| Ni-based LDHs | - | - | - | - | [8] |
| ZIF-67-derived NiCo LDH | - | - | - | - | [8] |
| MIPs-AgNW | - | - | - | - | [8] |
| AuE/rGO-AgNPs/MIPs | CV | 10 to 250 µM | 726 nM | - | [8] |
Experimental Protocols & Visualizations
Experimental Workflow: Fabrication of an Amperometric Lactate Biosensor
This workflow outlines the general steps for constructing a lactate biosensor based on lactate oxidase immobilized on a modified electrode.
Signaling Pathway: Enzymatic Detection of Lactate
The following diagram illustrates the reaction cascade for the amperometric detection of lactate using lactate oxidase.
Logical Relationship: Troubleshooting Common Biosensor Issues
This diagram illustrates the logical flow for diagnosing and addressing common problems encountered during lactate biosensor experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Enzyme immobilization: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Wearable Biosensors for Non-Invasive Detection of Human Lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosensors based on electrochemical lactate detection: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review of Advanced Lactate Biosensor Materials, Methods, and Applications in Modern Healthcare - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5 Common Stability Challenges in Lactate Sensors And How To Overcome Them - LactaZyme [lactazyme.com]
- 8. mdpi.com [mdpi.com]
- 9. Exploring Lactate Electrochemical Biosensors: From Current Technologies to Future Market Impact [mdpi.com]
- 10. Immobilization of Enzyme Electrochemical Biosensors and Their Application to Food Bioprocess Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in maintaining stability of in vivo lactate monitoring probes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in maintaining the stability of in vivo lactate monitoring probes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of signal drift in in vivo lactate monitoring?
A1: Signal drift in in vivo lactate monitoring can be attributed to several factors. The most common causes are biofouling, where proteins and cells adhere to the sensor surface, and the foreign body response (FBR), which involves an inflammatory reaction to the implanted probe.[1] Enzyme degradation on the sensor and changes in the local microenvironment, such as pH and oxygen fluctuations, also contribute significantly to signal instability over time.[2]
Q2: How does the foreign body response (FBR) affect lactate probe stability?
A2: The foreign body response is the body's natural reaction to any implanted foreign object.[1] It begins with acute inflammation shortly after implantation, followed by a chronic inflammatory phase that can lead to the formation of a fibrous capsule around the sensor.[1][3] This capsule acts as a barrier, impeding the diffusion of lactate to the sensor surface and resulting in a dampened and delayed signal, ultimately leading to a loss of sensor functionality.[1] The extent of the FBR can be influenced by the size of the implant and the initial trauma during insertion.[1][3]
Q3: What are the most common interfering substances for enzyme-based lactate sensors?
A3: Enzyme-based lactate sensors, particularly those using lactate oxidase, can be susceptible to interference from both endogenous and exogenous compounds. Common endogenous interferents include ascorbic acid (Vitamin C), uric acid, and glucose.[4][5] Exogenous compounds like acetaminophen and ethylene glycol metabolites can also interfere with the sensor's readings.[6] The high oxidation potential required for detecting hydrogen peroxide, a product of the lactate oxidase reaction, can lead to non-specific electrochemical reactions with these substances, causing inaccurate measurements.[5]
Q4: How often should I calibrate my in vivo lactate probe?
A4: Due to the dynamic in vivo environment and the potential for signal drift, frequent calibration is crucial for maintaining data accuracy. A two-point in vivo calibration is recommended at the beginning of the experiment to establish baseline and sensitivity. Depending on the duration of the study and the observed stability of the probe, recalibration may be necessary every few hours to account for changes in sensor performance.[7][8]
Q5: What is the expected lifespan of an in vivo lactate probe?
A5: The functional lifespan of an in vivo lactate probe can vary significantly depending on the sensor's design, biocompatibility of materials, and the host's physiological response. Typically, a decline in performance is observed over time due to factors like biofouling and the foreign body response.[7] Some sensors may provide reliable data for several hours to a few days, while long-term stability remains a significant challenge in the field.[9]
Troubleshooting Guides
Issue 1: Noisy or Unstable Signal
Possible Causes:
-
Electrical Interference: Proximity to other electrical equipment.
-
Poor Connection: Loose connection between the probe and the recording instrument.
-
Reference Electrode Instability: Dehydration or improper placement of the reference electrode.
-
Mechanical Movement: Movement of the animal causing artifacts.
Troubleshooting Steps:
-
Isolate from Electrical Noise: Ensure the experimental setup is away from sources of electromagnetic interference.
-
Check Connections: Verify that all cable connections are secure.
-
Inspect Reference Electrode: Ensure the reference electrode is properly placed and hydrated according to the manufacturer's instructions.
-
Minimize Movement Artifacts: Secure the probe and tethering system to minimize movement. Allow the animal to acclimate to the setup before recording.
Issue 2: Signal Drift or Gradual Loss of Sensitivity
Possible Causes:
-
Biofouling: Adsorption of proteins and cells onto the sensor surface.
-
Enzyme Inactivation: Degradation of the lactate oxidase enzyme over time.
-
Foreign Body Response: Encapsulation of the probe by fibrous tissue.[1]
-
Changes in Local Perfusion: Altered blood flow around the probe affecting lactate delivery.
Troubleshooting Steps:
-
Perform Recalibration: Conduct a two-point in vivo calibration to reassess the sensor's sensitivity and baseline.[10][11]
-
Monitor for Inflammation: Visually inspect the implantation site for signs of severe inflammation.
-
Consider Probe Replacement: For long-term studies, be prepared to replace the probe if significant drift persists.
-
Review Implantation Technique: Ensure minimal tissue damage during implantation to reduce the initial inflammatory response.[1]
Issue 3: Inaccurate or Unexpected Lactate Readings
Possible Causes:
-
Interfering Substances: Presence of endogenous or exogenous compounds affecting the sensor's chemistry.[4][6]
-
Improper Calibration: Inaccurate calibration procedure leading to incorrect conversion of the sensor signal to lactate concentration.
-
Physiological Changes: Actual physiological fluctuations in lactate levels.
-
Sensor Saturation: Lactate concentrations exceeding the linear range of the sensor.
Troubleshooting Steps:
-
Identify Potential Interferences: Review all administered drugs and the animal's diet for potential interfering substances. Refer to the table of common interferents below.
-
Verify Calibration: Double-check the calibration solutions and the performed calibration protocol for any errors.
-
Correlate with Blood Samples: If possible, collect blood samples for parallel analysis of lactate levels to validate the probe's readings.
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Dilute Sample (if applicable): For microdialysis studies, consider adjusting the perfusion flow rate to ensure lactate concentrations in the dialysate are within the sensor's linear range.
Quantitative Data Summary
Table 1: In Vivo Lactate Sensor Drift Over Time (Representative Data)
| Time Post-Implantation | Signal Drift (% change from initial sensitivity) | Potential Causes |
| 0-2 hours | < 5% | Initial stabilization, minor biofouling |
| 2-8 hours | 5-15% | Progressive biofouling, acute inflammation |
| 8-24 hours | 15-30% | Chronic inflammation, early fibrous capsule formation |
| > 24 hours | > 30% | Significant fibrous encapsulation, enzyme degradation |
Note: This table provides representative data. Actual drift rates can vary based on the specific probe, implantation site, and individual animal response.
Table 2: Common Interfering Substances for Lactate Biosensors
| Interfering Substance | Typical Physiological/Therapeutic Concentration | Potential Impact on Sensor Reading |
| Ascorbic Acid (Vitamin C) | 30-80 µM | False positive (increase in signal) |
| Uric Acid | 150-450 µM | False positive (increase in signal) |
| Glucose | 4-7 mM | Minimal interference with selective membranes |
| Acetaminophen | 10-30 µg/mL | False positive (increase in signal) |
| Pyruvate | 50-100 µM | Minimal interference with highly specific lactate oxidase |
| Glycolate (Ethylene Glycol Metabolite) | Variable (in case of poisoning) | False positive (significant increase in signal)[6] |
| Glyoxylic Acid (Ethylene Glycol Metabolite) | Variable (in case of poisoning) | False positive (significant increase in signal)[6] |
Key Experimental Protocols
Protocol 1: Two-Point In Vivo Calibration of a Lactate Microdialysis Probe
Objective: To determine the in vivo sensitivity and baseline of the lactate probe under experimental conditions.
Materials:
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Implanted lactate microdialysis probe
-
Microinfusion pump
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Two standard lactate solutions of known concentrations (low and high, bracketing the expected physiological range) prepared in artificial cerebrospinal fluid (aCSF) or a similar perfusion buffer.
-
Data acquisition system
Procedure:
-
Baseline Establishment (Point 1):
-
Perfuse the microdialysis probe with the low concentration lactate standard at a constant flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate for at least 30-60 minutes, or until a stable baseline signal is recorded.
-
Record the steady-state sensor output for the low standard.
-
-
High Concentration Perfusion (Point 2):
-
Switch the perfusion solution to the high concentration lactate standard.
-
Continue perfusion at the same constant flow rate.
-
Allow the system to equilibrate for 30-60 minutes until a new, stable signal is achieved.
-
Record the steady-state sensor output for the high standard.
-
-
Calculation of Sensitivity and Baseline:
-
Plot the two recorded sensor outputs against the corresponding known lactate concentrations.
-
The slope of the line connecting these two points represents the in vivo sensitivity of the probe (e.g., in nA/mM).
-
The y-intercept represents the background signal of the system.
-
-
Return to Experimental Perfusion:
-
Switch the perfusion solution back to the aCSF or experimental buffer.
-
Use the calculated sensitivity and baseline to convert subsequent sensor readings into lactate concentrations.
-
Protocol 2: Subcutaneous Implantation of a Lactate Probe in a Rodent Model
Objective: To surgically implant a lactate monitoring probe into the subcutaneous space of a rodent for acute or chronic monitoring.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scalpel, forceps, scissors)
-
Sterile lactate probe
-
Sutures or surgical staples
-
Antiseptic solution and sterile drapes
-
Heating pad to maintain body temperature
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the rodent using an approved protocol.
-
Shave the fur from the intended implantation site (typically the dorsal or ventral side).
-
Cleanse the surgical area with an antiseptic solution.
-
Place the animal on a sterile drape over a heating pad to maintain body temperature.
-
-
Incision:
-
Make a small incision (approximately 1-2 cm) in the skin at the prepared site.
-
-
Subcutaneous Pocket Formation:
-
Using blunt dissection with forceps or scissors, create a subcutaneous pocket large enough to accommodate the probe.
-
-
Probe Insertion:
-
Carefully insert the sterile lactate probe into the subcutaneous pocket. Ensure the active sensing area of the probe is fully embedded in the tissue.
-
-
Securing the Probe (for chronic studies):
-
If necessary, secure the probe body to the underlying muscle fascia with a non-absorbable suture to prevent migration. Be careful not to damage the probe.
-
-
Wound Closure:
-
Close the skin incision using sutures or surgical staples.
-
-
Post-Operative Care:
-
Administer analgesics as per your institution's guidelines.
-
Monitor the animal for signs of pain, infection, or distress.
-
Allow the animal to recover fully from anesthesia before returning it to its home cage.
-
Visualizations
Caption: Enzymatic reaction pathway for a lactate biosensor.
Caption: General experimental workflow for in vivo lactate monitoring.
References
- 1. Foreign Body Reaction to Implantable Biosensors: Effects of Tissue Trauma and Implant Size - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low-Temperature Storage Improves the Over-Time Stability of Implantable Glucose and Lactate Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Foreign Body Reaction to Implantable Biosensors: Effects of Tissue Trauma and Implant Size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosensor for lactate determination in biological fluids. 2. Interference studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An engineered lactate oxidase based electrochemical sensor for continuous detection of biomarker lactic acid in human sweat and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interference of ethylene glycol with (L)-lactate measurement is assay-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of Continuous Lactate Monitoring Systems within a Heparinized In Vivo Porcine Model Intravenously and Subcutaneously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In vivo calibration of microdialysis probes for exogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microdialysis probes calibration: gradient and tissue dependent changes in no net flux and reverse dialysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to Reduce Substrate Inhibition in High-Density Fermentation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to substrate inhibition in high-density fermentation.
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition in the context of fermentation?
A1: Substrate inhibition is a phenomenon where the rate of an enzymatic reaction or microbial growth decreases at high substrate concentrations.[1][2][3] Instead of the reaction rate plateauing at high substrate levels, as described by standard Michaelis-Menten kinetics, it begins to decline.[3][4] This can be a significant challenge in high-density fermentation, where high concentrations of nutrients are required to achieve high cell densities and product titers. In microbial fermentation, this can be caused by factors such as osmotic stress, increased viscosity of the medium, or inefficient oxygen transport at high substrate concentrations.[2][5]
Q2: Why is fed-batch fermentation a common strategy to overcome substrate inhibition?
A2: Fed-batch fermentation is a widely used strategy to mitigate substrate inhibition because it allows for the controlled addition of a limiting nutrient over time.[6][7][8][9] This approach maintains the substrate concentration at an optimal, non-inhibitory level, which sustains cell viability and maximizes productivity.[6][10] By avoiding the initial high concentration of substrate present in a traditional batch culture, fed-batch strategies prevent the accumulation of the substrate to toxic levels.[6][10]
Q3: What are the typical signs of substrate inhibition in my fermentation run?
A3: The primary indicator of substrate inhibition is a decrease in the specific growth rate or product formation rate despite an abundance of the substrate.[1][2] You might observe a prolonged lag phase at high initial substrate concentrations.[11] In some cases, the production of inhibitory byproducts like acetate in E. coli or ethanol in yeast can also signal that the primary carbon source is in excess.[10][12]
Q4: Besides fed-batch, what other strategies can be employed to reduce substrate inhibition?
A4: Other strategies to overcome substrate inhibition include:
-
Two-Phase Partitioning Bioreactors: These systems can reduce the aqueous phase substrate concentration by storing the substrate in a non-aqueous phase, from which it is gradually released to the microorganisms based on metabolic demand.[2]
-
Cell Immobilization: Immobilizing cells can create a microenvironment where the substrate concentration is lower than in the bulk medium, thus protecting the cells from inhibition.[2]
-
Increasing Biomass Concentration: A higher initial biomass can consume the substrate more rapidly, potentially keeping the concentration below the inhibitory threshold.[2]
-
Strain Acclimatization: Gradually exposing the microbial strain to higher concentrations of the substrate over several cycles can improve its tolerance.[13]
Q5: How does product inhibition relate to substrate inhibition?
A5: Substrate and product inhibition are both significant factors that can limit fermentation efficiency.[14][15][16] While substrate inhibition is caused by an excess of the nutrient, product inhibition occurs when the accumulation of the desired product (e.g., ethanol) becomes toxic to the cells, thereby reducing their growth and productivity.[13][15] In some instances, both can occur simultaneously, complicating the fermentation kinetics.[14][15]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low specific growth rate despite high initial substrate concentration. | Substrate Inhibition | 1. Switch from a batch to a fed-batch feeding strategy to maintain a lower, optimal substrate concentration.[2][6] 2. If using a batch process, consider reducing the initial substrate concentration. 3. Analyze for the production of inhibitory byproducts. |
| Sharp increase in dissolved oxygen (DO) after an initial period of consumption. | Depletion of the initial carbon source and potential for subsequent inhibition upon feeding. | This is often the trigger to start the fed-batch phase. Initiate a controlled, often exponential, feeding strategy to match the culture's growth rate.[10] |
| Accumulation of inhibitory byproducts (e.g., acetate, ethanol). | Overflow metabolism due to high substrate uptake rates. | 1. Reduce the substrate feeding rate in your fed-batch protocol.[10] 2. Monitor byproduct concentrations and adjust the feeding strategy to keep them below inhibitory levels. |
| Decreased product yield at higher initial substrate concentrations. | Substrate inhibition is directly impacting product formation. | 1. Optimize the substrate concentration to a non-inhibitory level.[13][17] 2. Implement a fed-batch strategy with a feeding profile designed to maximize product formation rather than just biomass. |
| Complete cessation of growth and fermentation. | Severe substrate or product inhibition. | 1. For substrate inhibition, significantly lower the initial or fed-substrate concentration. 2. For product inhibition, consider in-situ product removal techniques.[18][19] 3. In the case of ethanol fermentation, yeast may stop growing if the initial exogenous ethanol concentration exceeds 70 g/L.[13][20] |
Quantitative Data Summary
Table 1: Effect of Glucose Concentration on Ethanol Fermentation by Saccharomyces cerevisiae
| Initial Glucose (g/L) | Ethanol Produced (g/L) | Ethanol Yield (%) | Observation |
| 80 | 39 | 95 | Maximized Ethanol Yield |
| 160 | 53 | 65 | Critical point, onset of inhibition |
| >160 | Slightly more than 53 | Decreasing | Cell growth and ethanol production inhibited |
Data extracted from a batch fermentation study conducted at pH 5.0 and 35°C.[13]
Table 2: Impact of Substrate Inhibition on Overall Product Yield in Ethanol Fermentation
| Initial Substrate Concentration (g/L) | Overall Product Yield |
| 150 | 0.45 |
| 280 | 0.30 |
This table illustrates a significant drop in product yield as the initial substrate concentration increases, indicating substrate inhibition.[17]
Experimental Protocols
Protocol 1: General Fed-Batch Fermentation for High-Density Cell Culture
This protocol provides a general framework for developing a fed-batch strategy to mitigate substrate inhibition, for example, in the production of a recombinant protein in E. coli.
1. Pre-culture Preparation: a. Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics. b. Incubate at 37°C with shaking at 250 rpm for 12-16 hours.[10]
2. Seed Culture: a. Transfer the pre-culture to 100 mL of a rich medium like Terrific Broth (TB) in a 500 mL shake flask. b. Incubate at 37°C with shaking at 250 rpm until the optical density at 600 nm (OD600) reaches 4.0-6.0.[10]
3. Bioreactor Inoculation and Batch Phase: a. Inoculate a 1.3 L bioreactor containing 1 L of defined fermentation medium with the seed culture to an initial OD600 of 0.1-0.2.[10] b. Maintain the culture at 37°C. c. Control the pH at 7.0 using automated addition of a base (e.g., ammonia).[10] d. Maintain dissolved oxygen (DO) at 20-30% saturation by adjusting the agitation speed and aeration rate.[10]
4. Fed-Batch Phase: a. Monitor the DO level closely. A sharp increase in DO indicates the depletion of the initial carbon source (e.g., glucose).[10] b. Upon carbon source depletion, initiate the feeding of a sterile, concentrated nutrient solution. The feed solution should contain the primary carbon source and other essential nutrients like nitrogen, phosphate, and trace metals.[10] c. A common strategy is to use an exponential feeding profile to maintain a constant specific growth rate (µ). The feed rate (F) can be calculated as: F(t) = (µ / YX/S) * X0V0 * eµt / Sf Where:
- µ = desired specific growth rate
- YX/S = yield of biomass on substrate
- X0 = biomass concentration at the start of the feed
- V0 = volume at the start of the feed
- t = time
- Sf = substrate concentration in the feed solution
5. Induction and Production Phase: a. When the OD600 reaches a desired level (e.g., 20-30), induce the expression of the target protein by adding an appropriate inducer (e.g., IPTG).[10] b. The feeding strategy may be changed to a constant rate post-induction to support protein production rather than growth. c. Consider reducing the cultivation temperature (e.g., to 30°C) to improve protein folding and reduce metabolic burden.[10]
6. Sampling and Analysis: a. Periodically take sterile samples to measure OD600, residual substrate and byproduct concentrations (e.g., using HPLC), and product titer.[10]
Visualizations
Caption: Conceptual diagram of substrate inhibition.
Caption: Workflow for a fed-batch fermentation process.
Caption: Troubleshooting flowchart for low product yield.
References
- 1. faieafrikanart.com [faieafrikanart.com]
- 2. Substrate inhibition in bioreactors - Wikipedia [en.wikipedia.org]
- 3. genscript.com [genscript.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Fed Batch Fermentation: The Smart Balance of Control and Productivity in Biotechnology [fermentorchina.com]
- 7. researchgate.net [researchgate.net]
- 8. Control of fed-batch fermentations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fed Batch Fermentation: Optimising Substrates for Success [fermentorchina.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Acetate Metabolism and the Inhibition of Bacterial Growth by Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Effects of high product and substrate inhibitions on the kinetics and biomass and product yields during ethanol batch fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition Control by Continuous Extractive Fermentation Enhances De Novo 2‐Phenylethanol Production by Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Correcting for Hemolysis Interference in Blood Lactate Measurements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to hemolysis in blood lactate measurements.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is hemolysis and what causes it?
A1: Hemolysis is the rupture or destruction of red blood cells (erythrocytes), which leads to the release of their intracellular contents, including hemoglobin, into the surrounding plasma or serum.[1][2][3] This causes the sample to appear pink or red.[3][4] While certain medical conditions can cause hemolysis in vivo (within the body), the vast majority of hemolysis encountered in research settings is in vitro (outside the body) and results from procedural errors during sample collection, handling, or processing.[5][6][7]
Common causes of in vitro hemolysis include:
-
Improper Collection Technique: Using an incorrect needle gauge, excessive pulling pressure with a syringe, or prolonged tourniquet time can physically damage red blood cells.[1][8][9][10]
-
Vigorous Handling: Forceful mixing or shaking of blood collection tubes can cause cell lysis.[1][10]
-
Processing and Transport: Delays in processing, exposure to extreme temperatures, or excessive agitation during transport can also induce hemolysis.[9][10][11][12]
-
Contamination: Residual alcohol at the venipuncture site can damage red blood cells as they are collected.[4][11]
Q2: Does hemolysis interfere with blood lactate measurements?
A2: The effect of hemolysis on lactate measurement is nuanced and depends on the analytical method. Surprisingly, several studies have shown that hemolysis does not appear to significantly affect lactate results in certain contexts.[13] However, interference can arise in two main ways:
-
Assay Method Dependency: Some lactate analyzers, particularly older models or those designed for whole blood, may be affected by the difference in lactate concentration between red blood cells and plasma. For certain instruments like the YSI 2300 GL, intentionally lysing (hemolyzing) the blood sample is a required procedural step to ensure the total lactate from both plasma and erythrocytes is measured, making the results comparable to those from deproteinized whole blood.[14][15]
-
Spectrophotometric Interference: For assays that use spectrophotometry, the hemoglobin released during hemolysis can interfere with the measurement. Hemoglobin absorbs light at wavelengths that may overlap with those used to quantify lactate or the reaction products in the assay, potentially leading to inaccurate results.[6][16][17][18]
Therefore, it is critical to consult the specific manufacturer's instructions for your lactate analyzer and assay kit to understand its tolerance for hemolysis.
Q3: Why is hemolysis a critical issue for other common analytes like Lactate Dehydrogenase (LDH) and Potassium (K+)?
A3: Hemolysis is a major source of error for analytes that have a much higher concentration inside red blood cells than in the plasma. When red blood cells rupture, these intracellular components spill out, leading to falsely elevated measurements that do not reflect the patient's or subject's true physiological state.[5][6][18]
-
Lactate Dehydrogenase (LDH): Red blood cells contain approximately 150 times more LDH than plasma.[16][19] Even minimal, visually undetectable hemolysis can cause a catastrophic, false elevation in measured LDH levels.[19][20]
-
Potassium (K+): The concentration of potassium inside red blood cells is about 20 to 23 times higher than in the plasma.[1][16] Hemolysis leads to a significant and clinically misleading increase in potassium levels.[2]
Q4: How is hemolysis detected and quantified in the laboratory?
A4: While severe hemolysis is visible as a pink or red discoloration of the serum or plasma, visual inspection is subjective and unreliable for detecting low levels of hemolysis that can still affect sensitive assays.[16][19][21] Modern clinical chemistry analyzers use an automated, semi-quantitative method to assess sample integrity. This is known as the Hemolysis Index (HI) .[16][21] The HI is determined spectrophotometrically by measuring the absorbance of free hemoglobin at specific wavelengths and provides a standardized way to identify and grade the severity of hemolysis.[16][21][22]
Q5: Are there correction formulas to adjust for hemolysis interference?
A5: For analytes that are highly sensitive to hemolysis, such as LDH and potassium, the use of mathematical correction formulas is generally discouraged.[19] These formulas are often unreliable and cannot accurately account for the extent of interference.[19][23] The most robust and recommended approach for a critically hemolyzed sample is to reject it and obtain a new, properly collected specimen.[12][19] Some mathematical models have been explored for adjusting LDH based on the Hemolysis Index, but these should be used with caution and results reported with a clear disclaimer.[23][24]
Section 2: Troubleshooting Guides
Issue: My lactate readings are inconsistent, and I suspect hemolysis.
This guide provides a systematic workflow to determine if hemolysis is affecting your lactate measurements and how to proceed.
Caption: Troubleshooting workflow for suspected hemolysis.
Section 3: Experimental Protocols and Data
Protocol 1: Best Practices for Blood Sample Collection to Minimize Hemolysis
Following this protocol will significantly reduce the incidence of in vitro hemolysis in your experimental samples.
-
Preparation:
-
Allow the alcohol used to clean the venipuncture site to air dry completely before collection.[4][11]
-
Use the appropriate needle gauge for the collection site (e.g., 20-22 gauge for routine venipuncture).[8] Using too small a needle can increase shear stress on the cells.[8]
-
Keep tourniquet application time to a minimum (ideally under one minute).[8][9]
-
-
Collection:
-
Ensure the needle is properly seated in the vein to facilitate a smooth, steady blood flow.[8]
-
If using a syringe, pull the plunger gently and avoid excessive force.[1][8]
-
When using vacuum tubes, allow them to fill to the correct volume as indicated. Under-filling tubes with anticoagulant can cause hemolysis.[8]
-
-
Post-Collection Handling:
-
Immediately after collection, gently invert tubes with additives the recommended number of times (e.g., 5-10 times). Do not shake or vigorously mix the sample .[1][9]
-
If transferring blood from a syringe to a tube, remove the needle first and gently dispense the blood down the side of the collection tube.[11]
-
Allow serum samples to clot fully by standing upright for at least 30 minutes at room temperature before centrifugation.[11]
-
-
Processing and Storage:
Data Presentation: Impact of Hemolysis
Hemolysis affects various analytes differently due to the concentration gradient between the cell interior and the plasma.
Table 1: Effect of Hemolysis on Common Blood Analytes
| Analyte | Intracellular vs. Plasma Concentration | Effect of Hemolysis on Measured Value | Reference |
|---|---|---|---|
| Lactate Dehydrogenase (LDH) | ~150x higher in RBCs | Falsely Increased | [16][19] |
| Potassium (K+) | ~23x higher in RBCs | Falsely Increased | [1][16] |
| Aspartate Aminotransferase (AST) | Significantly higher in RBCs | Falsely Increased | [20] |
| Total Bilirubin | Lower in RBCs | Falsely Decreased | [4] |
| Sodium (Na+) | Slightly lower in RBCs | Falsely Decreased (dilutional effect) | [17] |
| Lactate | Varies; can be higher in RBCs | Method-dependent; often minimal impact |[13][14] |
RBCs = Red Blood Cells
Table 2: Example Hemolysis Index (HI) Correlation
The Hemolysis Index (HI) provided by analyzers corresponds to the concentration of free hemoglobin (Hb) in the sample. The exact correlation is instrument-dependent, but the table below provides a general guide.
| Hemolysis Severity | Visual Appearance of Plasma/Serum | Typical Free Hb (g/L) | Potential Impact |
| None / Slight | Clear, straw-colored | < 0.1 | Unlikely to affect most assays. |
| Mild | Pale pink | 0.1 - 0.5 | Affects highly sensitive analytes (LDH, AST).[19][20] |
| Moderate | Pink to light red | 0.5 - 2.5 | Affects K+, Total Bilirubin.[20] |
| Gross / Severe | Cherry red | > 2.5 | Affects a wide range of assays; sample is generally unreliable.[20] |
Section 4: Logical Relationships
The diagram below illustrates the causal chain from procedural errors during the pre-analytical phase to the generation of unreliable laboratory results due to hemolysis.
Caption: Causes and effects of in-vitro hemolysis.
References
- 1. phlebotomy.com [phlebotomy.com]
- 2. Understanding the Impact of Hemolysis on Lab Testing: Causes, Effects, Prevention, and Management [needle.tube]
- 3. A simple method to monitor hemolysis in real time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. testmenu.com [testmenu.com]
- 5. Educational Case: Hemolysis and Lipemia Interference With Laboratory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medicine.missouri.edu [medicine.missouri.edu]
- 7. Hemolyzed Specimens: Major Challenge for Identifying and Rejecting Specimens in Clinical Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 8. yorkhospitals.nhs.uk [yorkhospitals.nhs.uk]
- 9. What steps are taken to prevent hemolysis during blood collection, and how does it impact test results? [needle.tube]
- 10. Proper Handling Of Hemolyzed Samples [needle.tube]
- 11. Hemolysis - College of Veterinary Medicine - Purdue University [vet.purdue.edu]
- 12. Hemolysis in Laboratory Testing: Corrective and Preventive Measures [needle.tube]
- 13. dontforgetthebubbles.com [dontforgetthebubbles.com]
- 14. Improving lactate analysis with the YSI 2300 GL: hemolyzing blood samples makes results comparable with those for deproteinized whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. myadlm.org [myadlm.org]
- 17. clinicallab.com [clinicallab.com]
- 18. Methods for Hemolysis Interference Study in Laboratory Medicine – A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. droracle.ai [droracle.ai]
- 20. biochemia-medica.com [biochemia-medica.com]
- 21. KoreaMed Synapse [synapse.koreamed.org]
- 22. Determination of the Optimal Wavelength of the Hemolysis Index Measurement | MDPI [mdpi.com]
- 23. Adjustment of lactate dehydrogenase concentration results according to the haemolysis index following in vitro haemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Addressing matrix effects in mass spectrometry analysis of lactate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of lactate.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact lactate analysis?
A: Matrix effects are the alteration of ionization efficiency for an analyte, such as lactate, due to the presence of co-eluting, interfering compounds from the sample matrix (e.g., plasma, urine, tissue homogenate).[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and reproducibility of quantitative results.[1][3] For a small, polar molecule like lactate, matrix effects are a significant concern in LC-MS/MS analysis.[4]
Q2: My lactate signal is significantly lower in plasma samples compared to the neat standard solution. What is causing this?
A: A significantly lower signal in plasma samples is a classic example of ion suppression. This is a common matrix effect where endogenous components of the plasma, such as phospholipids, salts, and proteins, co-elute with lactate and interfere with its ionization in the mass spectrometer's ion source.[3] Electrospray ionization (ESI) is particularly susceptible to these interferences. Inadequate sample preparation is often the primary cause.[3]
Q3: How can I quantitatively assess the matrix effect for my lactate assay?
A: The most widely accepted method for quantifying matrix effects is the post-extraction spike method, which is used to calculate the Matrix Factor (MF).[3] This involves comparing the peak area of lactate spiked into a blank, extracted matrix to the peak area of lactate in a neat solution at the same concentration.
The calculation is as follows:
Matrix Factor (MF) = (Peak Area of Analyte in Spiked Post-Extracted Blank) / (Peak Area of Analyte in Neat Solution)
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
An MF between 0.85 and 1.15 (or a coefficient of variation ≤15% for the IS-normalized MF across at least six different matrix lots) is often considered acceptable in regulated bioanalysis.[3][5][6]
Q4: What are the most effective sample preparation techniques to minimize matrix effects for lactate analysis in biological fluids?
A: The choice of sample preparation technique is critical for minimizing matrix effects. The most common and effective methods for lactate analysis include:
-
Protein Precipitation (PPT): A simple and widely used method where a cold organic solvent (e.g., acetonitrile or methanol) is added to the sample to precipitate proteins.[7][8][9] While quick, it may not be sufficient to remove all interfering components, such as phospholipids.
-
Liquid-Liquid Extraction (LLE): This technique separates lactate from matrix components based on their differential solubilities in two immiscible liquids.[10][11]
-
Solid-Phase Extraction (SPE): A highly effective method that uses a solid sorbent to retain lactate while matrix interferences are washed away, or vice versa.[10][12][13] SPE can provide a much cleaner extract compared to PPT.
Q5: Is a stable isotope-labeled internal standard (SIL-IS) necessary for accurate lactate quantification?
A: Yes, using a stable isotope-labeled internal standard (e.g., ¹³C₃-L-Lactic acid) is highly recommended and is considered the gold standard for compensating for matrix effects.[2][7] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction of signal variability.[2] This leads to improved accuracy and precision in quantification.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Poor Reproducibility and Accuracy | Unaddressed matrix effects leading to inconsistent ion suppression or enhancement. | 1. Quantify Matrix Effect: Use the post-extraction spike method to determine the Matrix Factor (MF).[3]2. Implement a SIL-IS: If not already in use, incorporate a stable isotope-labeled lactate internal standard.[7]3. Optimize Sample Preparation: Move to a more rigorous cleanup method like SPE or LLE if currently using PPT.[10] |
| High Variability in Results Across Different Patient/Animal Samples | Inconsistent matrix composition between individual samples. | 1. Standardize Sample Collection: Ensure uniform procedures for sample collection, handling, and storage.[8]2. Evaluate Multiple Matrix Lots: During method validation, assess matrix effects using at least six different sources of the biological matrix.[3][5]3. Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may impact the limit of quantification. |
| Low Lactate Recovery | Inefficient extraction, degradation during storage, or losses during sample preparation steps. | 1. Optimize Extraction Protocol: Ensure the chosen solvent and pH are optimal for lactate extraction.2. Ensure Proper Storage: Store samples at -80°C to minimize degradation.3. Evaluate Each Step: Spike a known amount of lactate before and after each major sample preparation step to identify where the loss is occurring. |
| Poor Peak Shape | Column overloading, incompatible sample solvent, column contamination, or inappropriate mobile phase pH. | 1. Reduce Injection Volume/Dilute Sample: To address potential column overloading.2. Solvent Compatibility: Ensure the final sample solvent is compatible with the initial mobile phase.3. Column Maintenance: Wash the column with a strong solvent or replace it if contaminated.4. Adjust Mobile Phase pH: Ensure lactate is in a single ionic form for better peak shape.[8] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Lactate Analysis in Plasma
This protocol is a common starting point for cleaning up plasma samples.
-
To 100 µL of plasma sample in a microcentrifuge tube, add the stable isotope-labeled internal standard.
-
Add 400 µL of ice-cold acetonitrile.[8]
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate at -20°C for 20 minutes to facilitate complete protein precipitation.[8]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[8]
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis. The supernatant may be evaporated to dryness and reconstituted in the mobile phase.
Protocol 2: Derivatization of Lactate for Improved Chromatographic Retention and Sensitivity
For certain chromatographic setups, derivatization can improve the retention of the highly polar lactate molecule on reverse-phase columns and enhance sensitivity.
-
To the dried sample extract (from PPT or other extraction methods), add 50 µL of 6% pyridine in 75% methanol.[8]
-
Add 50 µL of 50 mM 3-nitrophenylhydrazine (3-NPH) and 50 µL of 50 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in 75% methanol.[14]
-
Vortex the mixture and incubate at 30°C for 60 minutes.[8][14]
-
After incubation, centrifuge to pellet any precipitates.
-
Dilute the sample with water before injection into the LC-MS/MS system.[14]
Visualizations
Caption: Experimental workflow for lactate analysis.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. e-b-f.eu [e-b-f.eu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Quantitating Metabolites in Protein Precipitated Serum Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Separation and purification technologies for lactic acid – A brief review :: BioResources [bioresources.cnr.ncsu.edu]
- 12. Solid Phase Extraction Guide | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. Solid Phase Extraction Explained [scioninstruments.com]
- 14. A Chiral-LC-MS Method for the Simultaneous Quantification of Short-Chain Fatty Acids and D/L-Lactate in the Ruminal Fluid of Dairy Cows - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing mobile phase composition for lactic acid isomer separation
Welcome to the technical support center for the chiral separation of lactic acid isomers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their mobile phase composition and achieving successful separation of D- and L-lactic acid.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound isomers challenging?
A1: The D- and L-enantiomers of this compound possess identical physical and chemical properties in an achiral environment, making their separation difficult.[1] Successful separation necessitates the use of a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to different retention times.
Q2: What are the most common types of chiral stationary phases (CSPs) for this compound isomer separation?
A2: Macrocyclic glycopeptide-based CSPs are frequently used for the chiral separation of this compound.[2] Commonly employed columns include those based on:
Polysaccharide-based CSPs, such as amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA), have also demonstrated effective separation, particularly for derivatized this compound.[2]
Q3: What are typical starting mobile phase compositions for this compound isomer separation?
A3: The choice of mobile phase is highly dependent on the chiral stationary phase being used. Here are some common starting points:
-
For Macrocyclic Glycopeptide CSPs (Reversed-Phase):
-
For Polysaccharide-Based CSPs (Normal-Phase):
-
Mixtures of n-hexane and 2-propanol are typically used.[2]
-
Q4: Can I use gradient elution for this compound isomer separation?
A4: While isocratic elution is often preferred for its simplicity and faster analysis without the need for column re-equilibration, gradient elution can be beneficial for complex samples.[5][6] A gradient can help to elute strongly retained impurities while still achieving good resolution of the this compound enantiomers.
Troubleshooting Guide
Issue 1: Poor Resolution Between D- and L-Lactic Acid Peaks
If you are observing overlapping or poorly resolved peaks for the D- and L-lactic acid isomers, consider the following troubleshooting steps:
Troubleshooting Workflow for Poor Resolution
Caption: A flowchart for troubleshooting poor resolution of this compound isomers.
Detailed Steps:
-
Adjust the Organic Modifier Concentration:
-
For Reversed-Phase: A decrease in the percentage of the organic solvent (e.g., acetonitrile) will generally increase retention times and may improve resolution. Make small, incremental changes (e.g., 2-5%).
-
For Normal-Phase: An increase in the polar modifier (e.g., 2-propanol) will decrease retention and may affect resolution. Adjust in small increments.
-
-
Modify Mobile Phase Additives:
-
The concentration of acidic and basic additives (e.g., acetic acid, triethylamine) can significantly impact chiral recognition.[5] Systematically vary the concentration of these additives to optimize the separation.
-
Adjusting the pH of the mobile phase can alter the ionization state of this compound and the stationary phase, influencing retention and selectivity.[7]
-
-
Lower the Column Temperature:
-
Reducing the column temperature can enhance the stability of the transient diastereomeric complexes, often leading to better resolution.[3] Try decreasing the temperature in 5°C increments.
-
-
Decrease the Flow Rate:
-
A lower flow rate increases the time the analytes spend interacting with the stationary phase, which can improve resolution.[8]
-
-
Evaluate a Different Chiral Stationary Phase:
Issue 2: Peak Tailing
Peak tailing can be caused by a variety of factors. The following steps can help identify and resolve the issue:
Troubleshooting Workflow for Peak Tailing
Caption: A logical progression for troubleshooting peak tailing in HPLC.
Detailed Steps:
-
Check for Column Overload: Inject a dilution of your sample. If the peak shape improves, you may be overloading the column.
-
Sample Solvent Compatibility: Whenever possible, dissolve your sample in the mobile phase.[8] If a stronger solvent is used for dissolution, it can cause peak distortion.
-
Adjust Mobile Phase pH: For acidic compounds like this compound, operating at a mobile phase pH that ensures a consistent ionic state can improve peak shape.[6]
-
Column Health: If the problem persists, the column may be contaminated or degraded. Try flushing the column or, if necessary, replacing it.
Experimental Protocols
Protocol 1: Reversed-Phase Separation on a Teicoplanin-Based CSP
This protocol is a starting point for the separation of this compound enantiomers using a teicoplanin-based chiral stationary phase.
Experimental Workflow
Caption: Workflow for this compound isomer separation by reversed-phase HPLC.
Methodology:
-
Column: Chirobiotic TAG (Teicoplanin Aglycone)[5]
-
Mobile Phase: Isocratic mixture of:
-
17% Deionized Water
-
23% Ethanol + 0.5% (v/v) Acetic Acid
-
60% Ethanol + 0.5% (v/v) Triethylamine[5]
-
-
Flow Rate: 0.2 mL/min[5]
-
Column Temperature: 25°C[5]
-
Injection Volume: 25 µL[5]
-
Detection: Mass Spectrometry (MS) or UV (210 nm)
Protocol 2: Reversed-Phase Separation on a Ristocetin-Based CSP
This protocol is suitable for separating this compound enantiomers using a ristocetin-based chiral stationary phase.
Methodology:
-
Column: Astec CHIROBIOTIC R
-
Mobile Phase: Isocratic mixture of:
-
15% (v/v) 33.3 mM Ammonium Acetate in Water
-
85% (v/v) Acetonitrile
-
-
Flow Rate: 0.7 mL/min
-
Column Temperature: 4°C
-
Detection: Mass Spectrometry (MS)
Data Presentation
The following tables summarize typical chromatographic parameters obtained under different conditions to aid in method development and optimization.
Table 1: Mobile Phase Composition and Resolution on Macrocyclic Glycopeptide CSPs
| Chiral Stationary Phase | Mobile Phase Composition | Resolution (Rs) | Reference |
| Teicoplanin | Acetonitrile / 0.03 M Ammonium Acetate (85:15, v/v) | 1.9 | [3][4] |
| Ristocetin | Acetonitrile / 0.03 M Ammonium Acetate (85:15, v/v) | 1.7 | [3][4] |
| Teicoplanin Aglycone | 17% H₂O, 83% EtOH with 0.12% HOAc & 0.30% TEA | Not Specified | [2] |
Table 2: Influence of Column Temperature on Retention and Resolution
| Chiral Stationary Phase | Temperature (°C) | L-lactic acid Retention Time (min) | D-lactic acid Retention Time (min) | Resolution (Rs) |
| Ristocetin | 25 | 10.66 | 11.42 | 1.7 |
| Teicoplanin | 25 | Not Specified | Not Specified | 1.9 |
Data adapted from Jánovová J et al. (2019).[3]
References
- 1. labcluster.com [labcluster.com]
- 2. Alternative HPLC-DAD Direct-Phase Approach to Measurement of Enantiopurity of this compound Derivatives [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US20080311615A1 - Method for chiral separation of this compound enantiomers - Google Patents [patents.google.com]
- 6. mastelf.com [mastelf.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Preventing Bacterial Contamination in Cell Culture Lactate Assays
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to prevent, identify, and resolve bacterial contamination issues during cell culture lactate assays.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of bacterial contamination in a cell culture?
A1: Bacterial contamination can often be detected by visual inspection within a few days of infection.[1] Key indicators include:
-
Increased Turbidity: The culture medium appears cloudy or turbid.[1][2]
-
Sudden pH Shift: A rapid decrease in pH is common with aerobic bacteria, causing phenol red-containing medium to turn yellow.[3][4] Conversely, anaerobic bacteria can cause the medium to become more basic, appearing pink.[4]
-
Microscopic Examination: Individual bacteria, often appearing as small, motile spherical (cocci) or rod-shaped (bacilli) particles, can be seen between the cells under a high-power microscope.[4][5]
-
Surface Film: A thin film may form on the surface of the growth vessel.[1][4]
-
Unpleasant Odor: Severe contamination can sometimes result in a foul odor.[5]
Q2: How does bacterial contamination affect lactate assay results?
A2: Bacterial contamination can significantly skew lactate assay results, leading to misinterpretation of experimental data. Bacteria are highly metabolically active and can rapidly consume nutrients in the culture medium.[5] Many bacterial species, including common contaminants like E. coli and Staphylococcus aureus, produce lactate as a metabolic byproduct through fermentation.[6][7] This bacterial-derived lactate can artificially inflate the lactate concentration measured in the assay, masking the true metabolic state of the cultured cells.[6] Furthermore, the metabolic byproducts of bacteria can alter cellular function and viability, indirectly affecting cellular lactate production.[4]
Q3: What is the difference between bacterial and mycoplasma contamination?
A3: While both are prokaryotic contaminants, bacteria and mycoplasma differ significantly in their characteristics and detection. Standard bacterial contamination is typically visible, causing turbidity and pH changes.[1] Mycoplasma, however, are much smaller (0.1-0.3 µm), lack a cell wall, and often do not cause visible changes like turbidity in the culture medium.[3][8][9] This makes mycoplasma contamination difficult to detect with a standard light microscope.[5][10] Their lack of a cell wall also renders them resistant to common antibiotics like penicillin that target cell wall synthesis.[3][9] Mycoplasma contamination can alter cell growth rates, metabolism, and gene expression, significantly impacting experimental results without obvious signs of infection.[8][9]
Q4: Should I routinely use antibiotics in my cell culture media to prevent contamination?
A4: The routine use of antibiotics is a debated topic. While antibiotics like Penicillin-Streptomycin can prevent the growth of many common bacteria, their continuous use can have several drawbacks.[3][11]
-
Masking Low-Level Contamination: Antibiotics can suppress but not eliminate contaminants, potentially hiding underlying issues with aseptic technique or reagent sterility.[2][12]
-
Development of Resistant Strains: Overuse can lead to the development of antibiotic-resistant bacteria.[11]
-
Altered Cell Behavior: Antibiotics can have off-target effects on cell metabolism and gene expression, potentially affecting experimental outcomes.[13]
-
Ineffectiveness Against Mycoplasma: Standard antibiotics like penicillin are ineffective against mycoplasma.[3][9]
It is advisable to use antibiotics for short-term applications, such as during the initial establishment of primary cultures or for irreplaceable cell lines.[12] The best long-term defense against contamination is strict adherence to good aseptic technique.[2][13]
Q5: How can I prevent contamination from reagents and media?
A5: Reagents and media are potential sources of contamination. To minimize this risk:
-
Purchase media, sera, and other reagents from reputable suppliers who certify their products' quality and sterility.[8]
-
Upon receipt, visually inspect all reagents for signs of turbidity or color change.
-
Aliquot reagents into smaller, single-use volumes whenever possible to avoid contaminating the main stock.[14][15]
-
Sterilize any laboratory-prepared solutions by autoclaving or sterile filtration (using 0.22 µm filters) before use.[8][16]
-
Always use sterile pipettes and tips for transfers and avoid pouring directly from bottles.[14][16]
-
Wipe down all bottles and containers with 70% ethanol before placing them in the biosafety cabinet.[15][16]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Scenario 1: My culture flask suddenly turned yellow and cloudy overnight.
-
Problem: This is a classic sign of rapid bacterial contamination.[1] The cloudiness is due to a high concentration of bacteria, and the yellow color indicates a significant drop in pH from bacterial metabolism.[3][4]
-
Immediate Action:
-
Immediately isolate the contaminated flask and any other cultures handled in the same session to prevent cross-contamination.[1][5]
-
Check other cultures in the same incubator for similar signs.
-
Discard the contaminated culture. It is generally not recommended to try and salvage a heavily contaminated culture, especially if the cells are replaceable.[17] Decontaminate the flask with a 10% bleach solution or by autoclaving before disposal.[18][19]
-
-
Investigation & Prevention:
-
Review your aseptic technique from the last time the cells were handled.
-
Inspect the stock solutions of media and reagents used for any signs of contamination.
-
Thoroughly disinfect the biosafety cabinet, incubator (including the water pan), and any equipment used with 70% ethanol or a suitable disinfectant.[5][19]
-
If the problem persists, test all media and reagents for sterility.
-
Scenario 2: My lactate assay readings are unexpectedly high and inconsistent across replicates.
-
Problem: High and variable lactate levels can be a sign of low-level or cryptic microbial contamination, which may not be visually apparent.[8] Bacteria and mycoplasma can produce lactate, leading to artificially inflated readings.[6]
-
Troubleshooting Workflow:
-
Microscopic Examination: Carefully examine the cell cultures under high magnification for any signs of motile bacteria or unusual particulate debris.[4]
-
Mycoplasma Testing: Since mycoplasma is a common and invisible contaminant, perform a specific test using a PCR-based kit or a fluorescent dye like DAPI or Hoechst stain.[20][21] Mycoplasma can significantly alter cellular metabolism.[9]
-
Sterility Check: Culture a small aliquot of your cell culture supernatant and the media used in an antibiotic-free broth. Incubate for 2-3 days and check for turbidity.
-
Review Protocols: Ensure that the lactate assay itself is not a source of error. Check reagent preparation, standard curve accuracy, and instrument calibration.
-
-
Solution:
-
If contamination is detected, discard the affected cultures and thaw a new, confirmed-clean vial of cells.[17]
-
If no contamination is found, optimize your assay protocol and ensure consistency in cell seeding density and handling.
-
Scenario 3: My cells are growing poorly, and there is debris, but the media is not cloudy.
-
Problem: This scenario is highly suggestive of mycoplasma contamination.[8] Mycoplasma typically do not cause turbidity but can slow cell growth, alter morphology, and increase cellular debris.[9]
-
Immediate Action:
-
Isolate the suspicious culture immediately to prevent it from spreading to other cell lines.[1]
-
Stop all work with the affected cell line until its status is confirmed.
-
-
Confirmation and Resolution:
-
Use a reliable mycoplasma detection kit (e.g., PCR-based) for confirmation.[20]
-
If positive, the recommended course of action is to discard the contaminated cell line and all media/reagents used with it.[3]
-
For irreplaceable cultures, specialized anti-mycoplasma reagents can be used, but their efficacy can vary, and they may be toxic to the cells.[5][22] Quarantine any treated cells and re-test thoroughly before reintroducing them to the general cell stock.[22]
-
Thoroughly decontaminate all work areas, including the biosafety cabinet and incubator.[19]
-
Quantitative Data Summary
Table 1: Common Microbial Contaminants and Their Indicators
| Contaminant Type | Common Species | Primary Indicators | Microscopic Appearance | Effect on Lactate |
|---|---|---|---|---|
| Bacteria | E. coli, Staphylococcus, Bacillus | Rapid turbidity, pH drop (yellow media), surface film.[1][3] | Small (1-5 µm), motile, rod or spherical shapes between cells.[2][5] | Significant Increase.[6] |
| Yeast | Candida, Saccharomyces | Turbidity, slight pH increase in later stages.[1] | Individual ovoid or spherical particles, may show budding.[1] | Variable |
| Mold (Fungi) | Aspergillus, Penicillium | Filamentous hyphae visible, media may become cloudy.[1][5] | Thin, thread-like filaments, may form dense clumps.[5] | Variable |
| Mycoplasma | M. orale, M. hyorhinis, M. fermentans | No turbidity, slowed cell growth, increased debris, altered morphology.[5][8][10] | Not visible with a standard light microscope; appears as fluorescent dots/filaments with specific stains.[8][20] | Potential Increase/Alteration.[9] |
Table 2: Recommended Antibiotics for Cell Culture
| Antibiotic/Antimycotic | Target Organism | Typical Working Concentration | Notes |
|---|---|---|---|
| Penicillin-Streptomycin (Pen-Strep) | Gram-positive & Gram-negative bacteria.[13] | 50-100 IU/mL Penicillin & 50-100 µg/mL Streptomycin.[12] | Most common prophylactic antibiotic; not effective against mycoplasma.[9][12] |
| Gentamicin | Broad-spectrum (Gram-positive & Gram-negative bacteria), some mycoplasma.[4][13] | 50 µg/mL | Can be more cytotoxic to sensitive cell types than Pen-Strep.[13] |
| Amphotericin B | Fungi (yeast and mold).[12] | 2.5 µg/mL.[12] | Often used in combination with Pen-Strep; can be toxic with long-term use.[12][13] |
| Mycoplasma Removal Agents | Mycoplasma | Varies by manufacturer | Used to treat confirmed mycoplasma contamination in irreplaceable cultures.[5] |
Detailed Experimental Protocols
Protocol 1: Routine Aseptic Technique Checklist
This protocol outlines the essential steps for maintaining a sterile environment. Adherence to these steps is the most effective way to prevent contamination.[17]
Methodology:
-
Personal Protective Equipment (PPE):
-
Prepare the Biosafety Cabinet (BSC):
-
Prepare Materials:
-
Sterile Handling:
-
Perform all manipulations well inside the cabinet, not near the front opening.[15]
-
Avoid passing non-sterile items (like your hands) over open sterile containers.[24]
-
Open sterile packaging and containers only when you are ready to use them.[16]
-
If a cap must be set down, place it with the opening facing down on the sterile surface.[16]
-
Use sterile, single-use pipettes for each reagent transfer to prevent cross-contamination.[14][16]
-
-
Post-Procedure Cleanup:
-
Close all containers tightly before removing them from the BSC.[18]
-
Remove all waste and materials.
-
Wipe down the BSC surfaces again with 70% ethanol.
-
Dispose of all biohazardous waste according to institutional guidelines.
-
Protocol 2: Mycoplasma Detection by PCR
This is a generalized protocol for using a commercial PCR-based mycoplasma detection kit, which is a rapid and highly sensitive method.[21]
Methodology:
-
Sample Preparation:
-
Collect 1 mL of cell culture supernatant from a culture that is 70-90% confluent and has been grown without antibiotics for at least 3 passages.
-
Centrifuge the supernatant to pellet any cells and bacteria. Use the supernatant for the assay.
-
-
PCR Reaction Setup (perform in a PCR hood):
-
Follow the specific kit manufacturer's instructions for preparing the PCR master mix. This typically includes a Taq polymerase, dNTPs, and primers specific to the 16S rRNA gene conserved in mycoplasma species.[21]
-
Add a small volume (e.g., 2 µL) of your culture supernatant to the master mix.
-
Include a positive control (containing mycoplasma DNA) and a negative control (sterile water) provided with the kit.
-
-
PCR Amplification:
-
Place the PCR tubes in a thermal cycler.
-
Run the PCR program as specified by the kit's protocol. This typically involves an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension.
-
-
Result Analysis:
-
Analyze the PCR products using agarose gel electrophoresis.
-
A band of a specific size (indicated in the kit manual) in the sample lane indicates the presence of mycoplasma DNA. The positive control should show this band, and the negative control should not.
-
Visualizations
Caption: Workflow for handling newly acquired cell lines to prevent introducing contamination.
Caption: Troubleshooting workflow for unexpectedly high or inconsistent lactate assay results.
Caption: Aseptic technique workflow for sterile handling in a biosafety cabinet (BSC).
References
- 1. Cell Culture Contamination | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 3. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 4. Bacteria - UNC Lineberger [unclineberger.org]
- 5. A Comprehensive Guide to Detecting and Handling Laboratory Contamination [procellsystem.com]
- 6. Lactate cross-talk in host–pathogen interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacterial metabolism in the host and its association with virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 細胞培養のコンタミネーションに関するトラブルシューティング [sigmaaldrich.com]
- 9. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 10. Mycoplasma contamination of cell cultures | Lonza [bioscience.lonza.com]
- 11. thomassci.com [thomassci.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
- 14. cellculturecompany.com [cellculturecompany.com]
- 15. Preventing and Avoiding Cell Culture Contamination | Technology Networks [technologynetworks.com]
- 16. Aseptic Laboratory Techniques and Safety in Cell Culture | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. fibercellsystems.com [fibercellsystems.com]
- 18. 9 Sterilization Techniques For Cell Culture | Visikol [visikol.com]
- 19. eppendorf.com [eppendorf.com]
- 20. yeasenbio.com [yeasenbio.com]
- 21. atcc.org [atcc.org]
- 22. Microbiological Analysis Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 23. bio.libretexts.org [bio.libretexts.org]
- 24. youtube.com [youtube.com]
Validation & Comparative
Comparing the Accuracy of Blood Gas Analyzers and Central Laboratory Lactate Assays: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the accurate measurement of lactate is a critical component in various stages of research and clinical assessment. Lactate levels can be a key indicator of metabolic stress and tissue hypoxia. While central laboratory assays have traditionally been the gold standard for lactate measurement, the immediacy of results offered by point-of-care (POC) blood gas analyzers presents a compelling alternative. This guide provides an objective comparison of the accuracy of these two methods, supported by experimental data, to aid in the selection of the most appropriate technology for specific research needs.
Data Summary: Performance Comparison
The following table summarizes the key performance metrics from various studies comparing blood gas analyzers with central laboratory lactate assays. These studies consistently demonstrate a strong correlation between the two methods, though variations in bias are observed, particularly at higher lactate concentrations.
| Study Reference | Blood Gas Analyzer(s) | Central Laboratory Analyzer(s) | Correlation Coefficient (r or r²) | Bias (BGA vs. Central Lab) | Key Findings |
| Karon BS, et al. (2007)[1] | Two different blood gas analyzers | Two different plasma-based laboratory assays | r² ≥ 0.99 | BGA results slightly lower at lactate concentrations > 6.0 mmol/L | Results are considered interchangeable when lactate concentration is below 6.0 mmol/L.[1] |
| Indrasari T, et al. (2019)[2][3][4][5] | i-STAT® handheld POC device | Nova pHOx plus L® benchtop analyzer | Strong correlation observed | Not clinically significant for lactate | Good agreement overall, but caution is advised for lactate levels > 8 mmol/L on the i-STAT®.[2][3][4][5] |
| Setia, et al. (2023)[6] | Blood Gas Analyser (BGA) | Central Lab Auto-analyser (AA) | rs = 0.816 | Mean difference of 0.34±1.56 mmol/L (not statistically significant) | Venous lactate levels were comparable, but differences became more variable at higher lactate levels (>2 mmol/L).[6] |
| Contran, et al. (2021)[7][8][9] | ABL 90 FLEX BGAs | Roche c8000 and Sysmex XN-9000 | Interchangeability criteria met for lactate | Statistically significant difference (P<0.001), but met interchangeability criteria | The two systems are advisable for simultaneous use for lactate.[7][8][9] |
| Stevenson, et al. (2015)[10] | i-STAT handheld device | GEM 4000 and OMNI S | r = 0.999 (vs. GEM 4000), r = 0.993 (vs. OMNI S) | -0.03 (vs. GEM 4000), -0.24 (vs. OMNI S) | The POC handheld device produced accurate, efficient, and timely lactate measurements.[10] |
| Bonaventura JM, et al. (2015)[11][12][13] | i-STAT, Lactate Pro, Lactate Pro2, Lactate Scout+, Xpress™, Edge | Radiometer ABL90 (Criterion) | N/A | Tendency for all portable analyzers to under-read, especially at high concentrations | In a clinical setting with lactate <15 mM, the Edge and Xpress devices are relevant.[11][12][13] |
Experimental Protocols
The methodologies employed in the cited studies share a common framework for comparing the two lactate measurement techniques. A generalized experimental protocol is outlined below.
Objective: To compare the lactate measurements from a point-of-care blood gas analyzer against a central laboratory auto-analyzer.
Materials:
-
Point-of-care blood gas analyzer (e.g., i-STAT®, ABL 90 FLEX)
-
Central laboratory auto-analyzer (e.g., Roche Cobas, Nova pHOx plus L®)
-
Heparinized syringes for blood gas analysis
-
Fluoride-containing vacutainers for central laboratory analysis
-
Centrifuge
Procedure:
-
Sample Collection: From each participant, paired blood samples are collected. One sample is drawn into a heparinized syringe for immediate analysis on the blood gas analyzer. A second sample is collected in a fluoride-containing vacutainer to prevent glycolysis for the central laboratory assay. Some studies specify that for the central lab, the blood is centrifuged within minutes to separate the plasma for analysis.[1]
-
Point-of-Care Analysis: The heparinized blood sample is immediately analyzed on the blood gas analyzer according to the manufacturer's instructions. The lactate value is recorded.
-
Central Laboratory Analysis: The sample in the fluoride vacutainer is sent to the central laboratory. The sample is processed (e.g., centrifugation to obtain plasma) and analyzed for lactate concentration using the laboratory's standard auto-analyzer. The lactate value is recorded.
-
Data Analysis: The paired lactate measurements from the blood gas analyzer and the central laboratory are compared using statistical methods. Common analyses include:
-
Correlation Analysis (e.g., Pearson or Spearman): To determine the strength of the linear relationship between the two methods.[2][4][5]
-
Bland-Altman Analysis: To assess the agreement between the two methods by plotting the difference between the measurements against their mean. This helps to quantify bias and the limits of agreement.[2][4][5][6][14]
-
Experimental Workflow Diagram
Caption: Workflow for comparing lactate measurements.
Signaling Pathway of Lactate in Hypoxia
Under hypoxic conditions, cellular metabolism shifts from aerobic respiration to anaerobic glycolysis to meet energy demands. This results in an increased production of lactate.
Caption: Simplified lactate production pathway.
Conclusion
The evidence from multiple studies indicates that modern blood gas analyzers provide lactate measurements that are highly correlated with those from central laboratory assays.[1][2][6][10] For many research and clinical applications, particularly when rapid results are essential, blood gas analyzers are a reliable alternative to central laboratory testing. However, it is crucial to be aware of potential discrepancies, especially at higher lactate concentrations.[1][2][6] For studies where high precision in elevated lactate levels is critical, or when comparing results across different analytical platforms, researchers should establish the interchangeability of the methods within their own laboratory settings. Consistent use of the same analyzer for monitoring trends in an individual subject is also recommended to minimize variability.[6]
References
- 1. Lactate measurement – point of care versus the laboratory [acutecaretesting.org]
- 2. Comparison of point-of-care and central laboratory analyzers for blood gas and lactate measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of point‐of‐care and central laboratory analyzers for blood gas and lactate measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholar.ui.ac.id [scholar.ui.ac.id]
- 6. Comparison of venous lactate values on blood gas analyser versus laboratory autoanalyser: A preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Blood-gas vs. Central-Laboratory analyzers: interchangeability and reference intervals for sodium, potassium, glucose, lactate and hemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blood-gas vs. Central-Laboratory analyzers: interchangeability and reference intervals for sodium, potassium, glucose, lactate and hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The accuracy and timeliness of a Point Of Care lactate measurement in patients with Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reliability and Accuracy of Six Hand-Held Blood Lactate Analysers - Laktate, Especialistas en la venta de Analizadores Portátiles de LactatoLaktate, Especialistas en la venta de Analizadores Portátiles de Lactato [laktate.com]
- 12. researchgate.net [researchgate.net]
- 13. Reliability and Accuracy of Six Hand-Held Blood Lactate Analysers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Agreement between capillary and venous lactate in emergency department patients: prospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide: The Lactate-to-Pyruvate Ratio as an Indicator of Mitochondrial Dysfunction
The lactate-to-pyruvate (L/P) ratio is a critical biomarker used to assess cellular energy metabolism, providing valuable insights into mitochondrial function. For researchers and drug development professionals, understanding the nuances of this ratio is essential for accurately interpreting metabolic data and investigating mitochondrial-related pathologies. This guide objectively compares the L/P ratio with other methods, presents supporting experimental data, and provides detailed protocols for its measurement.
The Biochemical Foundation: Why the L/P Ratio Reflects Mitochondrial Health
Under normal aerobic conditions, glucose is metabolized through glycolysis to pyruvate, which then enters the mitochondria to be oxidized by the tricarboxylic acid (TCA) cycle to generate ATP.[1] However, in the case of mitochondrial dysfunction—such as a defect in the electron transport chain (ETC)—pyruvate metabolism is altered.
The enzyme lactate dehydrogenase (LDH) governs the interconversion of pyruvate and lactate. This reaction is critically linked to the cytosolic ratio of reduced nicotinamide adenine dinucleotide (NADH) to its oxidized form (NAD+).[2][3]
Pyruvate + NADH + H+ ↔ Lactate + NAD+
Mitochondria are the primary site for re-oxidizing NADH to NAD+. When the ETC is impaired, the mitochondrial NADH/NAD+ ratio increases, leading to a subsequent rise in the cytosolic NADH/NAD+ ratio.[4][5] This shift in the redox state drives the LDH equilibrium toward the production of lactate from pyruvate, causing an elevation in the L/P ratio.[2][4] Therefore, the L/P ratio serves as an indirect measure of the cytosolic NADH/NAD+ balance, making it a sensitive indicator of mitochondrial respiratory chain dysfunction.[4]
Data Presentation: L/P Ratio in a Diagnostic Context
The L/P ratio is a valuable tool in the differential diagnosis of metabolic disorders, particularly congenital lactic acidosis.[6] An elevated ratio often points towards defects in the respiratory chain, while a normal or low ratio may suggest issues with pyruvate metabolism itself, such as pyruvate dehydrogenase (PDH) complex deficiency.[7][8]
| Condition | Typical L/P Molar Ratio | Interpretation | Reference |
| Healthy/Normal | < 15-20 | Normal mitochondrial function and redox state. | [9][10] |
| Respiratory Chain Defect | > 20-25 | Impaired mitochondrial NADH re-oxidation, shifting equilibrium to lactate. Highly suggestive of ETC dysfunction. | [7][8][9][11] |
| PDH Complex Deficiency | < 10-20 (Normal or Low) | Pyruvate cannot enter the TCA cycle, leading to accumulation of both pyruvate and lactate, often without altering the redox state. | [7][8] |
| Pyruvate Carboxylase Deficiency | Elevated (>20) | Anaplerotic pathway defect leading to pyruvate accumulation and subsequent conversion to lactate. | [8] |
A persistently high L/P ratio (typically above 20) is a hallmark of mitochondrial dysfunction, with a reported positive predictive value (PPV) of 90% and a negative predictive value (NPV) of 92% for diagnosing mitochondrial disorders. However, its diagnostic accuracy improves at higher lactate concentrations.[12]
Experimental Protocols: Accurate Measurement of Lactate and Pyruvate
Accurate determination of the L/P ratio is highly dependent on meticulous sample collection and handling, as pyruvate is an unstable compound.[8][13]
A. Sample Collection and Handling (Blood)
-
Patient Preparation: A 4-hour fast is required before blood collection.[8]
-
Collection Tube: Use a special collection tube that has been pre-chilled and contains a preservative such as 6% perchloric acid.[8] This immediately halts enzymatic activity and stabilizes the metabolites.
-
Blood Draw: Draw blood directly into a syringe. Immediately and carefully transfer the specified volume (e.g., exactly 1 mL) into the pre-chilled preservative tube.[8]
-
Mixing: Cap the tube and shake vigorously to ensure thorough mixing with the preservative.[8]
-
Storage: The sample should be kept refrigerated and can be stored for up to 15 days before analysis.[8] Note: For neurological presentations, concurrent collection of cerebrospinal fluid (CSF) and blood may be beneficial.[8]
B. Analytical Method: Enzymatic Spectrophotometry
-
Principle: Lactate and pyruvate are measured using specific enzymatic assays involving lactate oxidase and pyruvate oxidase, respectively.[10] The reaction produces a detectable signal (e.g., colorimetric or fluorescent) that is proportional to the metabolite concentration. An alternative method measures the change in NADH absorbance at 340 nm during the LDH-catalyzed reaction.[14]
-
Sample Preparation: If not already deproteinized by perchloric acid, samples (e.g., cell culture media) may need to be deproteinized using a 10 kDa molecular weight cut-off (MWCO) spin filter to remove LDH that could degrade lactate.[15]
-
Assay Procedure:
-
Prepare a standard curve using known concentrations of lactate and pyruvate.
-
Add samples and standards to a multi-well plate in triplicate.[15]
-
Add the reaction mixture (containing the specific oxidase and detection reagents) to each well.
-
Incubate the plate for the time specified by the assay kit (e.g., 30 minutes) at room temperature, protected from light.[15]
-
-
Detection: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculation: Determine the concentration of lactate and pyruvate in the samples by comparing their readings to the standard curve. The L/P ratio is then calculated from these molar concentrations.
Comparison with Alternative Indicators of Mitochondrial Function
While the L/P ratio is a potent screening tool, it is not definitive and should be considered alongside other biomarkers and diagnostic methods.[8]
| Method | Principle | Pros | Cons |
| L/P Ratio | Measures cytosolic redox state (NADH/NAD+) via metabolites. | Minimally invasive (blood/CSF); widely available; good screening tool for ETC defects.[9][10] | Not specific; can be elevated in secondary dysfunction (e.g., sepsis, liver disease); requires strict sample handling.[7][8][9] |
| FGF-21 & GDF-15 | "Mytokines" released from muscle in response to mitochondrial stress. | High sensitivity and specificity for certain mitochondrial myopathies; blood-based. | Measurement not yet routine in all clinical labs; less informative for non-myopathic disease.[7][10] |
| ETC Enzyme Assays | Direct measurement of the activity of respiratory chain complexes (I-V). | "Gold standard" for confirming specific ETC complex deficiencies. | Highly invasive (requires muscle or liver biopsy); technically complex.[13] |
| Extracellular Flux Analysis | Real-time measurement of cellular oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). | Provides a dynamic profile of mitochondrial respiration and glycolysis in live cells. | Requires specialized equipment (e.g., Seahorse analyzer); performed in vitro on cultured cells. |
| Genetic Testing | Sequencing of mitochondrial DNA (mtDNA) and relevant nuclear genes. | Can provide a definitive molecular diagnosis. | High genetic heterogeneity can make interpretation complex; negative result does not rule out disease.[13] |
Limitations and Considerations
Researchers must be aware of several factors that can confound L/P ratio interpretation:
-
Lack of Specificity: An elevated L/P ratio is not exclusive to primary mitochondrial disease. It can occur in any state of cellular hypoxia, shock, sepsis, or severe liver disease that causes secondary mitochondrial dysfunction.[4][7][9]
-
Sample Integrity: Improper collection, handling, or delayed processing can lead to falsely elevated lactate and degraded pyruvate, artifactually increasing the L/P ratio.[7][8]
-
Clinical Context is Key: The L/P ratio is a helpful tool but not diagnostic in isolation.[8] Results must always be interpreted within the patient's complete clinical picture and correlated with other laboratory findings.[8][13]
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of glycolysis in the erythrocyte: role of the lactate/pyruvate and NAD/NADH ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lactic acid - Wikipedia [en.wikipedia.org]
- 4. Lactate and Lactate: Pyruvate Ratio in the Diagnosis and Outcomes of Pediatric Acute Liver Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An engineered enzyme that targets circulating lactate to alleviate intracellular NADH/NAD+ imbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diagnostic accuracy of blood lactate-to-pyruvate molar ratio in the differential diagnosis of congenital lactic acidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. mayocliniclabs.com [mayocliniclabs.com]
- 9. thekingsleyclinic.com [thekingsleyclinic.com]
- 10. Diagnostic Values of Venous Peak Lactate, Lactate-to-pyruvate Ratio, and Fold Increase in Lactate from Baseline in Aerobic Exercise Tests in Patients with Mitochondrial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diagnostic Accuracy of Blood Lactate-to-Pyruvate Molar Ratio in the Differential Diagnosis of Congenital Lactic Acidosis - ProQuest [proquest.com]
- 12. researchgate.net [researchgate.net]
- 13. Diagnosis and management of mitochondrial disease: a consensus statement from the Mitochondrial Medicine Society - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tipbiosystems.com [tipbiosystems.com]
- 15. benchchem.com [benchchem.com]
A Researcher's Guide to Chiral Columns for Lactate Separation: A Performance Comparison
For researchers, scientists, and professionals in drug development, the accurate separation of lactate enantiomers is a critical analytical challenge. The biological activities of D- and L-lactic acid are distinct, making their precise quantification essential in various fields, from clinical diagnostics to fermentation process monitoring. Chiral High-Performance Liquid Chromatography (HPLC) stands out as a robust method for this purpose, with the choice of chiral column being the most crucial factor for successful separation. This guide provides an objective comparison of the performance of different types of chiral columns for lactate separation, supported by experimental data and detailed methodologies.
Performance Comparison of Chiral Columns
The selection of a chiral stationary phase (CSP) is paramount in developing a successful enantioselective separation method. The most commonly employed chiral columns for lactate separation fall into three main categories: polysaccharide-based, macrocyclic glycopeptide-based, and ligand-exchange columns. Each type offers unique advantages and operates under different separation mechanisms.
Polysaccharide-Based Columns
Columns such as Chiralpak® IA and Chiralcel® OD-H are based on amylose or cellulose derivatives coated or immobilized on a silica support. These are versatile and widely used CSPs. For lactate separation, they often require derivatization of the analyte to enhance interaction with the stationary phase and improve UV detection.
Macrocyclic Glycopeptide-Based Columns
This category includes columns like Chirobiotic™ T, R, and TAG, which utilize macrocyclic glycopeptides as chiral selectors. These columns are particularly effective for the separation of polar molecules like lactic acid in reversed-phase or polar ionic modes. They can often separate lactate enantiomers directly without derivatization.
Ligand-Exchange Columns
Astec® CLC-L and CLC-D columns operate on the principle of ligand-exchange chromatography. A chiral ligand is bound to the stationary phase, and the mobile phase contains a metal ion, typically copper(II). The enantiomers of analytes like α-hydroxy acids form transient diastereomeric complexes with the chiral ligand and the metal ion, leading to their separation. A key advantage is the enhanced UV signal of the lactate-copper complex, facilitating detection.[1][2][3]
The following table summarizes the performance of various chiral columns for lactate separation based on published experimental data. It is important to note that the experimental conditions vary between studies, which can significantly impact performance metrics.
| Column Type | Chiral Stationary Phase (CSP) | Analyte | Resolution (Rs) | Selectivity (α) | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| Polysaccharide | Amylose tris(3,5-dimethylphenylcarbamate) - Chiralpak® IA | 2-nitrobenzyl lactate (derivative) | 3.57 | 1.13 | n-hexane/2-propanol (80/20, v/v) | 0.5 | DAD (254 nm) | [4] |
| Polysaccharide | Cellulose tris(3,5-dimethylphenylcarbamate) - Chiralcel® OD-H | Lactate derivatives | Satisfactory separation reported | - | n-hexane/2-propanol mixtures | 0.5 | DAD (210-254 nm) | [4] |
| Macrocyclic Glycopeptide | Teicoplanin - Chirobiotic™ T | This compound | 1.9 | - | Acetonitrile/0.03 M Ammonium Acetate (85/15, v/v) | 1.0 | DAD (210 nm) | [1] |
| Macrocyclic Glycopeptide | Ristocetin - Chirobiotic™ R | This compound | 1.7 | - | Acetonitrile/0.03 M Ammonium Acetate (85/15, v/v) | 1.0 | DAD (210 nm) | [1] |
| Macrocyclic Glycopeptide | Teicoplanin Aglycone - Chirobiotic™ TAG | This compound | Optimized separation reported | - | 17% H₂O, 83% EtOH with 0.12% Acetic Acid and 0.30% Triethylamine | 0.2 | MS/MS | [4] |
| Ligand Exchange | L-hydroxyproline (copper complex) - Astec® CLC-L | This compound | Baseline separation shown in chromatogram | - | 5 mM Copper Sulfate | 1.0 | UV (254 nm) |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting separation methods. Below are the experimental protocols for the key experiments cited in this guide.
Protocol 1: Separation of Lactate Derivative on Chiralpak® IA[5]
-
Column: Chiralpak® IA (5 µm)
-
Mobile Phase: n-hexane/2-propanol (80/20, v/v)
-
Flow Rate: 0.5 mL/min
-
Temperature: Room Temperature
-
Detection: Diode Array Detector (DAD) at 254 nm
-
Sample Preparation: this compound is derivatized to 2-nitrobenzyl lactate to introduce a chromophore for enhanced UV detection.
Protocol 2: Direct Separation of this compound on Chirobiotic™ T and R[1]
-
Columns: Chirobiotic™ T (5 µm) and Chirobiotic™ R (5 µm)
-
Mobile Phase: Acetonitrile/0.03 M Ammonium Acetate (85/15, v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: DAD at 210 nm
-
Sample Preparation: this compound standard dissolved in mobile phase.
Protocol 3: Direct Separation of this compound on Astec® CLC-L[6]
-
Column: Astec® CLC-L (15 cm x 4.6 mm I.D., 5 µm)
-
Mobile Phase: 5 mM Copper Sulfate in water
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 254 nm
-
Sample Preparation: this compound standard dissolved in water.
Visualizing the Workflow
A typical experimental workflow for the chiral separation of lactate involves several key steps, from sample preparation to data analysis. The following diagram, generated using Graphviz, illustrates this process.
Caption: A generalized workflow for the chiral HPLC separation of lactate enantiomers.
This diagram outlines the logical progression from preparing the lactate sample, which may or may not involve a derivatization step, through to the HPLC analysis where the enantiomers are separated on a chiral column and detected. The final stage involves processing the output chromatogram to determine key performance parameters and calculate the enantiomeric purity.
Conclusion
The choice of a chiral column for lactate separation depends heavily on the specific requirements of the analysis, including the need for direct injection, sensitivity, and the available detection methods.
-
Polysaccharide-based columns like Chiralpak® IA can achieve excellent resolution, but may require derivatization of this compound, adding a step to the sample preparation process.
-
Macrocyclic glycopeptide-based columns , such as Chirobiotic™ T and R, offer the advantage of direct separation of lactate enantiomers in reversed-phase mode, which is often compatible with mass spectrometry.
-
Ligand-exchange columns like the Astec® CLC-L provide a unique mechanism that enhances the UV detectability of lactate, making them a strong choice when high sensitivity with UV detection is required.
Researchers should carefully consider the trade-offs between sample preparation complexity, separation performance, and detection compatibility when selecting a chiral column for their specific lactate analysis needs. The experimental protocols and comparative data presented in this guide serve as a valuable starting point for method development and optimization.
References
A Comparative Guide to Interstitial Fluid and Blood Lactate Correlation
For researchers, scientists, and drug development professionals, the accurate measurement of lactate is a critical tool in assessing metabolic status in a variety of physiological and pathological states. While blood lactate has long been the gold standard, the minimally invasive nature of interstitial fluid (ISF) lactate monitoring presents a compelling alternative. This guide provides an objective comparison of ISF and blood lactate levels, supported by experimental data, to aid in the selection of appropriate monitoring strategies.
Introduction to Lactate Monitoring
Lactate, a key metabolite of glucose, is a vital biomarker for assessing tissue perfusion and the severity of conditions like sepsis and septic shock.[1][2][3] Traditionally, lactate levels are measured through invasive venous or arterial blood draws, which provide only static snapshots in time.[4][5] Continuous monitoring of lactate can offer dynamic insights into a patient's condition, guiding therapeutic interventions more effectively.[1][6][7][8] The interstitial fluid, the fluid that surrounds cells in the tissue, is in dynamic equilibrium with blood plasma, making it a promising medium for minimally invasive, continuous lactate monitoring.[5][9]
Technologies for Lactate Measurement
The methodologies for measuring lactate in blood and ISF differ significantly in their invasiveness, temporal resolution, and the platforms they employ.
Blood Lactate Measurement:
-
Standard Method: Laboratory analysis of venous or arterial blood samples.[4][5] This method is highly accurate but invasive and provides intermittent data.[1]
-
Point-of-Care Analyzers: Handheld devices that provide rapid lactate measurements from a small blood sample, often used in emergency and critical care settings.
Interstitial Fluid Lactate Measurement:
-
Microdialysis: An invasive technique where a small catheter is inserted into the subcutaneous tissue to sample the ISF.[10][11] It has consistently shown a high correlation between tissue and blood lactate levels.[10]
-
Microneedle Biosensors: A minimally invasive approach using tiny needles that penetrate the outer layer of the skin to reach the ISF.[4][5][9] These sensors can provide continuous, real-time lactate measurements.[9][12] The enzymes lactate oxidase (LOx) or lactate dehydrogenase (LDH) are commonly used in these electrochemical biosensors.[5][13]
-
Reverse Iontophoresis: A non-invasive method that uses a small electric current to extract ISF through the skin for analysis.[1][14]
Quantitative Comparison of ISF and Blood Lactate
Numerous studies have investigated the correlation between lactate levels in ISF and blood under various conditions, most notably during exercise and in clinical settings like sepsis. The data reveals a strong correlation but also highlights key differences, such as a time lag in ISF lactate changes relative to blood.
| Parameter | Finding | Conditions | Measurement Technology | Reference |
| Correlation | Microdialysate lactate concentrations closely correlated with blood lactate. | Healthy volunteers during aerobic exercise. | Microdialysis, Venous Blood Analysis | [9][12] |
| Skin fluid lactate dynamics were significantly associated with blood lactate dynamics. | Exercising rats. | Single Microneedle Perfusion System | [15] | |
| Significant correlations were found between abdominally measured sensor results and reference measurements (R² = .936 for lactate). | Healthy male volunteers during a glucose tolerance test. | Microdialysis with a bioanalytical microsystem | [11] | |
| Time Lag | An estimated lag-time of 5 minutes (IQR -4 to 11 minutes) was observed between microneedle and blood lactate measurements. | Healthy volunteers during aerobic exercise. | Microneedle Biosensor, Venous Blood Analysis | [9][12] |
| A significant time lag was demonstrated for peak lactate in ISF compared to blood. | Subcutaneous tissue monitoring in rats. | Push-pull cannula | [10] | |
| Subcutaneously implanted lactate sensors showed longer response times (11–22 min) compared to intravenous sensors (2–12 min). | In vivo porcine model with intravenous lactate challenges. | Electrochemical sensors | [8] | |
| Concentration Levels | Median peak venous lactate of 9.25 mmol/L (IQR, 6.73 to 10.71). | Healthy volunteers during aerobic exercise. | Venous Blood Analysis | [9][12] |
| Resting subcutaneous tissue lactate in rats was found to be 1.3 mM, similar to the human reference range of 0.5–2.0 mM in blood. | Sprague Dawley rats. | Ultra-slow microdialysis | [10] | |
| In septic shock, lactate levels greater than 2 mmol/L are a key diagnostic criterion, with levels above 4 mmol/L indicating a need for immediate resuscitation. | Clinical setting (Sepsis). | Blood Analysis | [3][16] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are summaries of experimental protocols used in key studies comparing ISF and blood lactate.
Protocol 1: Continuous ISF Lactate Monitoring in Humans During Exercise
-
Objective: To validate the performance of a microneedle biosensor for continuous, minimally-invasive lactate measurement in healthy volunteers.[9][12]
-
Methodology:
-
Five healthy adult participants wore a solid microneedle biosensor on their forearms.[9][12]
-
Participants undertook 30 minutes of aerobic exercise on a stationary bicycle.[9][12][17]
-
The microneedle biosensor quantified lactate concentrations in the dermal ISF continuously and in real-time.[9][12]
-
Sensor current outputs were compared with lactate concentrations from concurrently drawn venous blood samples.[9][12]
-
In one participant, microdialysis was also performed to provide an additional reference measurement of ISF lactate.[17]
-
-
Biosensor Mechanism: The microneedle biosensor contains lactate oxidase, which converts lactate in the ISF to pyruvate and hydrogen peroxide. The hydrogen peroxide is then oxidized at the biosensor electrode surface, generating a current that is proportional to the ISF lactate concentration.[9][12]
Protocol 2: In Vitro Calibration of a Microneedle Lactate Sensor
-
Objective: To calibrate the response of the microneedle lactate sensor to known lactate concentrations before in vivo use.[4][5]
-
Methodology:
-
The microneedle device was submerged in a 10 mM phosphate-buffered saline (PBS) solution.[4][5]
-
The system was allowed to equilibrate for 600 seconds at 25°C with an applied potential of 0.2 V.[4][5]
-
The lactate concentration was incrementally increased by adding aliquots of a 0.5 M lactic acid solution in 10 mM PBS.[4][5]
-
After each addition, the sensor was allowed to stabilize for 300 seconds before the next addition.[4][5]
-
The current for each lactate concentration was measured as an average over a 20-second interval after stabilization.[4][5]
-
Visualizing Experimental Workflows
Diagrams can clarify complex experimental setups and logical flows.
References
- 1. Continuous and Non-Invasive Lactate Monitoring Techniques in Critical Care Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Lactate as an aid in sepsis diagnosis and management - Radiometer [radiometer.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Continuous Measurement of Lactate Concentration in Human Subjects through Direct Electron Transfer from Enzymes to Microneedle Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ESC 365 - Scalable enzymatic lactate sensor for continuous monitoring in interstitial fluid [esc365.escardio.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. medrxiv.org [medrxiv.org]
- 10. Monitoring of Lactate in Interstitial Fluid, Saliva and Sweat by Electrochemical Biosensor: The Uncertainties of Biological Interpretation [mdpi.com]
- 11. Interstitial Glucose and Lactate Levels Are Inversely Correlated With the Body Mass Index: Need for In Vivo Calibration of Glucose Sensor Results With Blood Values in Obese Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. innovations.bmj.com [innovations.bmj.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. Septic shock - Wikipedia [en.wikipedia.org]
- 17. medrxiv.org [medrxiv.org]
A Researcher's Guide to D-Lactic Acid Dehydrogenase Assays: Evaluating Specificity and Performance
For researchers in drug development and life sciences, the accurate quantification of D-lactic acid is crucial for investigating metabolic pathways, diagnosing bacterial infections, and assessing food quality. The specificity of the assay is paramount, as the presence of the more abundant L-lactic acid enantiomer can lead to inaccurate results. This guide provides a comparative analysis of commercially available D-lactic acid dehydrogenase (D-LDH) assay kits, focusing on their specificity, performance metrics, and underlying experimental protocols.
Principle of D-Lactic Acid Dehydrogenase Assays
The majority of D-lactic acid assays are enzymatic and rely on the high specificity of the D-lactate dehydrogenase (D-LDH) enzyme. The fundamental principle involves the D-LDH-catalyzed oxidation of D-lactic acid to pyruvate. This reaction is coupled with the reduction of nicotinamide adenine dinucleotide (NAD+) to NADH, which can be measured spectrophotometrically by the increase in absorbance at 340 nm. The amount of NADH produced is directly proportional to the concentration of D-lactic acid in the sample.[1][2]
To drive the reaction to completion, some assays employ a trapping agent to remove the pyruvate as it is formed.[1][2] This ensures a more accurate quantification of the initial D-lactic acid concentration.
Performance Comparison of D-Lactic Acid Dehydrogenase Assay Kits
The selection of an appropriate D-lactic acid assay kit depends on factors such as the required sensitivity, the sample matrix, and the expected concentration range of D-lactic acid. The following table summarizes the key performance characteristics of several commercially available kits.
| Manufacturer | Kit Name/Catalog No. | Assay Principle | Detection Method | Wavelength (nm) | Sensitivity / LOD | Dynamic Range | Assay Time | Sample Types | Specificity/Cross-reactivity |
| Abcam | D-Lactate Assay Kit (Colorimetric) (ab83429) | Enzymatic (D-LDH) | Colorimetric | 450 | > 0.01 mM[3][4] | 0.01 - 10 mM[3][4][5] | 40 min[3][4] | Urine, Plasma, Tissue Extracts, Cell culture supernatant, Serum, Other biological fluids[3][4] | Specifically detects D-Lactate in the presence of up to 1000X L-Lactate.[3][6] |
| Sigma-Aldrich | D-Lactate Assay Kit (MAK336) | Enzymatic (D-LDH) | Colorimetric | 565 | 0.05 mM | 0.05 - 2 mM | 20 min | Serum, Plasma, Cell media | D-Lactate is specifically oxidized by D-Lactate dehydrogenase. |
| Sigma-Aldrich | D-Lactate Colorimetric Assay Kit (MAK058) | Enzymatic (D-LDH) | Colorimetric | 450 | Not specified | 0.1 - 10 mM[7][8] | 30 min | Serum, Plasma, Cells, Culture and fermentation media[7][8] | D-Lactate is specifically oxidized by D-Lactate hydrogenase.[7][8] |
| Megazyme | D-Lactic Acid (D-Lactate) (Rapid) Assay Kit (K-DATE) | Enzymatic (D-LDH) | Spectrophotometric | 340 | 0.214 mg/L[1][9] | 0.5 - 30 µg per assay[1][9] | ~ 5 min[10][11] | Wine, beer, juice, milk, cheese, vinegar, meat, and other food products.[2] | The assay is specific for D-lactic acid.[1] |
| Megazyme | D-/L-Lactic Acid (D-/L-Lactate) (Rapid) Assay Kit (K-DLATE) | Enzymatic (D-LDH and L-LDH) | Spectrophotometric | 340 | 0.21 mg/L[10] | 0.5 to 30 µg of D- or L-lactic acid per assay[10] | ~5 min (D-lactic acid), ~10 min (L-lactic acid)[10] | Beverages, meat, dairy and food products.[10][12] | The assays are specific for either D-lactic acid or L-lactic acid.[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are generalized experimental protocols for a typical colorimetric D-lactic acid dehydrogenase assay. Researchers should always refer to the specific kit manual for detailed instructions.
Sample Preparation
-
Serum and Plasma: Can often be used directly after centrifugation to remove particulate matter. Some protocols may recommend deproteinization to eliminate endogenous enzymes that could interfere with the assay.[7]
-
Tissue Homogenates: Tissues should be homogenized in the provided assay buffer and then centrifuged to pellet insoluble material. The resulting supernatant can be used for the assay.
-
Cell Culture Supernatants: Supernatants can typically be assayed directly.
-
Food and Beverage Samples: May require specific preparation steps such as dilution, filtration, or deproteinization to remove interfering substances.[1]
Standard Curve Preparation
A standard curve is essential for the accurate quantification of D-lactic acid in the samples.
-
Prepare a stock solution of D-lactic acid standard provided in the kit.
-
Perform a serial dilution of the stock solution to create a range of standards with known concentrations.
-
The concentration range of the standards should encompass the expected concentration of D-lactic acid in the samples.
Assay Procedure (Colorimetric Microplate Format)
-
Add a specific volume of each standard and sample to individual wells of a 96-well microplate.
-
Prepare a reaction mix containing the D-LDH enzyme, NAD+, and a chromogenic probe, as described in the kit manual.
-
Add the reaction mix to each well containing the standards and samples.
-
Incubate the plate at the recommended temperature (e.g., room temperature or 37°C) for the specified time (e.g., 20-40 minutes).[3][4]
-
During the incubation, the D-LDH will catalyze the conversion of D-lactic acid to pyruvate, leading to the production of NADH. The NADH then reduces the probe, resulting in a color change.
-
Measure the absorbance of each well at the specified wavelength (e.g., 450 nm or 565 nm) using a microplate reader.[5]
Data Analysis
-
Subtract the absorbance of the blank (a well containing all reagents except the D-lactic acid standard) from the absorbance of all standards and samples.
-
Plot the corrected absorbance values of the standards against their corresponding concentrations to generate a standard curve.
-
Determine the concentration of D-lactic acid in the samples by interpolating their absorbance values on the standard curve.
Visualizing the Enzymatic Reaction and Experimental Workflow
To further clarify the principles and procedures, the following diagrams illustrate the enzymatic reaction pathway and a generalized experimental workflow.
References
- 1. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 2. youtube.com [youtube.com]
- 3. D-Lactate Assay Kit (Colorimetric) (ab83429) | Abcam [abcam.com]
- 4. biocompare.com [biocompare.com]
- 5. D-Lactate Assay Kit (Colorimetric) (ab83429) | Abcam [abcam.com]
- 6. D-Lactate Assay Kit (Colorimetric) (ab83429) | Abcam [abcam.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. D-乳酸比色定量アッセイ sufficient for 100 colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]
- 9. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 10. thermalindo.com [thermalindo.com]
- 11. D-/L-Lactic Acid (D-/L-Lactate) (Rapid) Assay Kit [neogen.com]
- 12. D-L-Lactic Acid Assay Kit - Buy for measurement and analysis | Megazyme [megazyme.com]
A Researcher's Guide to Inter-Laboratory Comparison of Lactic Acid Measurement Protocols
For researchers, scientists, and drug development professionals, the accurate measurement of lactic acid is paramount. This guide provides an objective comparison of common this compound measurement protocols, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
This compound, a key metabolite in cellular bioenergetics, has emerged as a critical signaling molecule in various physiological and pathological processes, including cancer metabolism, immunology, and exercise physiology.[1] Consequently, the demand for robust and reproducible methods for its quantification is higher than ever. This guide details and compares the most prevalent analytical techniques for this compound measurement, offering insights into their performance characteristics and providing detailed experimental protocols.
Comparative Analysis of this compound Measurement Methods
The selection of a this compound measurement protocol is a critical decision that can significantly impact experimental outcomes. The choice often depends on factors such as the required sensitivity, sample matrix, available equipment, and desired throughput. Below is a summary of the performance characteristics of the most common methods, compiled from various studies.
| Method | Principle | Sample Type(s) | Linearity Range | Limit of Detection (LOD) | Precision (%RSD) | Key Advantages | Key Disadvantages |
| Enzymatic Assay (L-LDH) | Spectrophotometric or Fluorometric | Serum, Plasma, Cell Culture Media, Tissue Homogenates | 0.05 - 6.0 mmol/L[2] | Colorimetric: ~3.8 mg/L[3] | Intra-assay: < 5% Inter-assay: < 10% | High specificity for L-lactate, relatively low cost, suitable for high-throughput screening.[4] | Potential interference from other substances in the sample, requires sample deproteinization. |
| Enzymatic Assay (LOX) | Colorimetric | Plasma, Serum, Fermentation Media | Varies by kit | Varies by kit | Good | High specificity, simple procedure.[5] | Susceptible to interference from reducing substances. |
| High-Performance Liquid Chromatography (HPLC) | Chromatographic Separation | Plasma, Urine, Wine, Food Products | 0.15 - 1.5 g/L[6] | 0.04 ng/mL (with derivatization)[7] | < 5%[6] | High sensitivity and specificity, can separate D- and L-lactate isomers.[6] | Requires specialized equipment and expertise, can be time-consuming, may require derivatization.[7] |
| Electrochemical Biosensor | Amperometric or Potentiometric | Whole Blood, Plasma, Sweat, Saliva | Wide, e.g., 0.2–0.8 µmol L⁻¹[8] | As low as 4.73 nmol L⁻¹[8] | Good | Rapid analysis, portability (point-of-care), real-time monitoring.[8][9] | Susceptible to interference, requires frequent calibration, potential for enzyme instability.[9][10] |
Experimental Protocols
Enzymatic Assay Protocol (L-Lactate Dehydrogenase)
This protocol is a generalized procedure for the colorimetric determination of L-lactic acid in biological samples.[2]
Materials:
-
Lactate Assay Kit (containing lactate assay buffer, lactate probe, and lactate enzyme mix)
-
L(+)-Lactate Standard
-
96-well microplate (clear for colorimetric assays)
-
Microplate reader capable of measuring absorbance at 570 nm
-
10 kDa Molecular Weight Cut-Off (MWCO) spin filters (for deproteinization)
-
Normal saline or PBS for sample dilution
Procedure:
-
Sample Preparation:
-
Serum/Plasma: If lactate dehydrogenase activity is suspected, deproteinize samples using a 10 kDa MWCO spin filter.
-
Tissue: Homogenize tissue in 4 volumes of cold Lactate Assay Buffer. Centrifuge at 13,000 x g for 10 minutes to remove insoluble material. Deproteinize the supernatant using a 10 kDa MWCO spin filter.
-
Cell Culture Supernatant: Centrifuge to remove cells and particles. The supernatant can often be used directly.
-
Dilute samples as necessary with normal saline or PBS to bring the lactate concentration within the assay's linear range.[2]
-
-
Standard Curve Preparation:
-
Prepare a series of lactate standards by diluting the L(+)-Lactate Standard in Lactate Assay Buffer to concentrations ranging from 0 to 10 nmole/well.
-
-
Assay Reaction:
-
Prepare a reaction mix according to the kit manufacturer's instructions, typically by mixing the Lactate Assay Buffer, Lactate Probe, and Lactate Enzyme Mix.
-
Add 50 µL of the reaction mix to each well of the 96-well plate.
-
Add 50 µL of the prepared standards and samples to their respective wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation:
-
Subtract the absorbance of the blank (0 standard) from all readings.
-
Plot the absorbance of the standards versus their concentrations to generate a standard curve.
-
Determine the lactate concentration in the samples from the standard curve.
-
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol provides a general framework for the quantification of this compound using reversed-phase HPLC with pre-column derivatization for enhanced sensitivity.[7][11]
Materials:
-
HPLC system with a UV detector and a C18 column
-
This compound standard
-
Derivatization agent (e.g., 2,4'-dibromoacetophenone)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Organic acid (e.g., formic acid or phosphoric acid) for mobile phase acidification
-
Sample clarification filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phase, for example, a mixture of acetonitrile and water (e.g., 95:5 v/v) containing a small amount of acid (e.g., 10mM KH2PO4, pH 3.0).[11] The exact composition may need optimization depending on the column and specific application.
-
Degas the mobile phase before use.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound standard (e.g., 100 mg/mL) and dilute to create a series of calibration standards.[11]
-
Clarify biological samples by centrifugation and filtration through a 0.45 µm filter.
-
Derivatization (if required for sensitivity): Mix the sample or standard with the derivatization reagent and a catalyst (e.g., triethylamine) and incubate at a specific temperature (e.g., 45°C) for a set time (e.g., 1 hour).[7]
-
-
Chromatographic Analysis:
-
Set the HPLC flow rate (e.g., 1.0 mL/min) and column temperature.[11]
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a fixed volume (e.g., 10 µL) of the prepared standards and samples.[11]
-
Monitor the elution of this compound at a specific wavelength (e.g., 210 nm or a different wavelength if a derivatizing agent is used).[12]
-
-
Data Analysis:
-
Identify and integrate the peak corresponding to this compound.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Calculate the this compound concentration in the samples based on the calibration curve.
-
Electrochemical Biosensor Protocol
This protocol outlines the general steps for fabricating and using an enzymatic lactate biosensor.[8][13]
Materials:
-
Potentiostat
-
Working electrode (e.g., screen-printed carbon electrode), counter electrode (e.g., platinum wire), and reference electrode (e.g., Ag/AgCl)
-
Lactate oxidase (LOx) enzyme
-
Conducting polymer (e.g., polypyrrole - PPy) or nanomaterials for electrode modification
-
Phosphate buffered saline (PBS)
Procedure:
-
Electrode Modification and Enzyme Immobilization:
-
Clean the working electrode surface.
-
Modify the electrode surface to enhance conductivity and provide a suitable matrix for enzyme immobilization. This can be achieved by electropolymerizing a conducting polymer like PPy or drop-casting nanomaterials.[13]
-
Immobilize lactate oxidase onto the modified electrode surface. This can be done by physical adsorption, covalent bonding, or entrapment within a polymer matrix.[13]
-
-
Electrochemical Measurement:
-
Connect the three-electrode system to the potentiostat.
-
Place the electrodes in a measurement cell containing PBS.
-
Apply a constant potential (e.g., +0.65V for lactate oxidation) and allow the baseline current to stabilize.[13]
-
Add a known volume of the sample to the measurement cell and record the change in current. The current generated is proportional to the lactate concentration.
-
-
Calibration and Data Analysis:
-
Create a calibration curve by measuring the current response to a series of known lactate concentrations.
-
Determine the lactate concentration in the unknown sample by comparing its current response to the calibration curve.
-
Visualizing Key Processes
To further aid in the understanding of this compound's role and the methodologies for its study, the following diagrams have been generated using Graphviz.
Caption: this compound Signaling Pathways.
References
- 1. Lactate: a multifunctional signaling molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.bio-techne.com [resources.bio-techne.com]
- 3. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 4. benchchem.com [benchchem.com]
- 5. labtest.com.br [labtest.com.br]
- 6. managementjournal.usamv.ro [managementjournal.usamv.ro]
- 7. This compound can be easily and precisely determined by reversed-phase high performance liquid chromatography with pre -column derivatization [jafs.com.pl]
- 8. benchchem.com [benchchem.com]
- 9. Exploring Lactate Electrochemical Biosensors: From Current Technologies to Future Market Impact [mdpi.com]
- 10. Assessment of the lactate biosensor methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. HPLC Determination of this compound on Newcrom BH Column | SIELC Technologies [sielc.com]
- 13. vivienperrelle.com [vivienperrelle.com]
Assessing the linearity and recovery of lactate spike-in experiments
An Objective Guide to Assessing Linearity and Recovery in Lactate Spike-in Experiments
For researchers, scientists, and drug development professionals, accurate quantification of lactate is crucial for understanding cellular metabolism, assessing disease states, and evaluating therapeutic efficacy. This guide provides a comprehensive comparison of methodologies for assessing the linearity and recovery of lactate spike-in experiments, offering supporting data to aid in the selection of appropriate assay platforms.
Principles of Lactate Detection
Commercially available lactate assays predominantly rely on two enzymatic reactions:
-
Lactate Dehydrogenase (LDH) Method: This is the most common approach where L-lactate is oxidized by lactate dehydrogenase (LDH), leading to the reduction of NAD+ to NADH. The resulting NADH is then used to reduce a probe, generating a colorimetric or fluorometric signal that is directly proportional to the lactate concentration.[1]
-
Lactate Oxidase Method: In this alternative method, lactate oxidase catalyzes the oxidation of lactate to pyruvate and hydrogen peroxide (H₂O₂). The H₂O₂ is then detected by a probe, often in a reaction catalyzed by horseradish peroxidase (HRP), to produce a colorimetric or fluorometric signal.
The choice between these methods can influence assay specificity and potential interferences.
Key Performance Metrics: Linearity and Recovery
Linearity refers to the ability of an assay to produce results that are directly proportional to the concentration of the analyte in the sample. It is a critical parameter for ensuring that the assay can accurately measure a wide range of lactate concentrations. Linearity is typically assessed by analyzing a series of diluted samples with known concentrations and is often expressed as a correlation coefficient (R²). An R² value close to 1.0 indicates a high degree of linearity.
Spike and recovery experiments are essential for evaluating the accuracy of an assay in a specific sample matrix. This is done by adding a known amount of lactate ("spike") to a sample and measuring the percentage of the spiked amount that can be detected ("recovery"). The ideal recovery range is typically 80-120%, indicating that the sample matrix is not significantly interfering with the assay's ability to quantify lactate.
Comparison of Lactate Assay Methods
The selection of a lactate assay method should be guided by factors such as the expected lactate concentration, sample type, and required sensitivity. Below is a comparison of common methods:
| Feature | Enzymatic Assays (Colorimetric/Fluorometric) | Portable Lactate Analyzers | Mass Spectrometry (LC-MS/MS) |
| Principle | Enzyme-coupled reactions producing a colored or fluorescent product. | Electrochemical biosensors. | Measures the mass-to-charge ratio of lactate ions. |
| Sample Throughput | High (96-well or 384-well plate format). | Low to moderate (single sample analysis). | Moderate to high, depending on the system. |
| Sensitivity | Micromolar to millimolar range. | Millimolar range. | High (micromolar to nanomolar). |
| Specificity | Generally high for L-lactate. | High for L-lactate. | Very high, can distinguish between lactate isomers. |
| Cost | Low to moderate per sample. | Moderate initial investment, low cost per test. | High initial investment and per-sample cost. |
| Ease of Use | Relatively simple, requires standard lab equipment. | Very simple, designed for point-of-care use. | Complex, requires specialized equipment and expertise. |
Performance Data of Commercial Lactate Assay Kits
The following tables summarize the linearity and recovery performance of several commercially available lactate assay kits.
Linearity Data
| Assay Kit/Method | Linear Range | Correlation Coefficient (R²) | Reference |
| Abcam L-Lactate Assay Kit (Colorimetric, ab65331) | 0.02 mM - 10 mM | Not specified, linearity of 89%-111% reported | [1] |
| Sigma-Aldrich Lactate Assay Kit (MAK329) | Up to 2 mM | Not specified | [2] |
| Megazyme L-Lactic Acid Assay Kit | 0.3 - 30 µg per assay | Not specified | |
| Accusport Lactate Analyser | 1.2 - 18.7 mmol/L | r = 0.995 | [3] |
| Nova StatStrip Lactate Hospital Meter System (Lot 1) | 0.2 - 21 mM | 0.997 | |
| Nova StatStrip Lactate Hospital Meter System (Lot 2) | 0.2 - 21 mM | 0.9981 | |
| Nova StatStrip Lactate Hospital Meter System (Lot 3) | 0.2 - 21 mM | 0.9979 |
Spike and Recovery Data
Experimental Protocol: Lactate Spike-in and Recovery
This protocol outlines a general procedure for conducting a lactate spike-in and recovery experiment to validate a lactate assay for a specific sample type.
Materials:
-
Lactate Assay Kit (including lactate standard)
-
Biological samples (e.g., serum, plasma, cell culture media)
-
Microplate reader (colorimetric or fluorometric)
-
Pipettes and tips
-
Microcentrifuge tubes
-
Deionized water
Procedure:
-
Sample Preparation:
-
Thaw frozen samples to room temperature.
-
If samples contain high levels of endogenous lactate, they may need to be diluted with the assay buffer.
-
If the sample matrix is known to interfere with the assay, a deproteinization step may be necessary.
-
-
Spike Preparation:
-
Prepare a high-concentration lactate stock solution from the lactate standard provided in the kit.
-
Determine the appropriate spike concentration. The spike should be high enough to be accurately measured above the endogenous lactate level but not so high that it saturates the assay. A common approach is to aim for a final concentration in the mid-range of the standard curve.
-
-
Spiking the Samples:
-
Aliquot the sample into two sets of tubes.
-
To one set of tubes (the "spiked" samples), add a small volume of the lactate spike solution.
-
To the other set of tubes (the "unspiked" samples), add an equal volume of assay buffer or deionized water to account for any dilution from the spike.
-
-
Assay Procedure:
-
Follow the manufacturer's instructions for the specific lactate assay kit being used. This will typically involve adding a reaction mix to the samples and standards and incubating for a specified time.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Calculations:
-
Determine Endogenous Lactate Concentration: Calculate the lactate concentration in the unspiked samples using the standard curve.
-
Determine Total Lactate Concentration in Spiked Samples: Calculate the total lactate concentration in the spiked samples using the standard curve.
-
Calculate Spike Recovery:
-
Spiked Lactate Concentration = Total Lactate in Spiked Sample - Endogenous Lactate in Unspiked Sample
-
% Recovery = (Spiked Lactate Concentration / Known Spike Concentration) x 100
-
-
Visualizing the Experimental Workflow
Caption: Experimental workflow for a lactate spike-in and recovery experiment.
Signaling Pathway of a Common Lactate Assay
Caption: Principle of a lactate dehydrogenase (LDH)-based colorimetric/fluorometric assay.
Conclusion
The assessment of linearity and recovery is fundamental to ensuring the accuracy and reliability of lactate quantification. While commercially available enzymatic assay kits offer a convenient and high-throughput solution with generally good performance, it is imperative for researchers to validate these assays for their specific sample types using spike-in and recovery experiments. For applications requiring higher sensitivity or the differentiation of lactate isomers, mass spectrometry presents a powerful alternative, albeit with higher costs and complexity. Portable analyzers are well-suited for rapid, point-of-care measurements. By carefully considering the principles and performance data presented in this guide, researchers can select the most appropriate method and confidently assess the quality of their lactate measurements.
References
A Comparative Guide to L-Lactate Measurement: Whole Blood vs. Plasma
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of L-lactate, a key metabolic indicator, is crucial in numerous fields of research, from exercise physiology to critical care medicine and drug development. A pivotal decision in study design is the choice of sample type: whole blood or plasma. This guide provides an objective comparison of L-lactate measurement in these two matrices, supported by experimental data and detailed protocols to aid in making an informed choice for your research needs.
Key Differences and Considerations
L-lactate concentrations can differ significantly when measured in whole blood versus plasma from the same sample. Plasma lactate measurements typically yield values that are approximately 7-40% lower than those obtained from whole blood.[1] This discrepancy is primarily due to the distribution of lactate within the blood. While lactate is present in both plasma and red blood cells (erythrocytes), the concentration is higher within erythrocytes.[2] Therefore, whole blood, which includes both cellular and fluid components, will inherently have a higher lactate concentration.
Several factors must be considered when choosing between whole blood and plasma for L-lactate analysis:
-
Pre-analytical Handling: Whole blood is highly susceptible to in vitro glycolysis by red blood cells, which can artificially elevate L-lactate levels.[1][3] To mitigate this, whole blood samples require immediate analysis or must be collected in tubes containing a glycolytic inhibitor (e.g., sodium fluoride) and kept on ice.[3][4] Plasma preparation, involving centrifugation to separate the cellular components, effectively halts glycolysis, offering a more stable sample if immediate analysis is not feasible.[1]
-
Hematocrit Effect: Variations in hematocrit (the proportion of red blood cells in blood) can influence the difference between whole blood and plasma lactate concentrations.
-
Point-of-Care vs. Laboratory Testing: Whole blood is the sample of choice for most point-of-care (POC) lactate analyzers, providing rapid results at the patient's bedside or in the field.[1][5] Centralized laboratory testing, on the other hand, often utilizes plasma for analysis.[1][5]
-
Analytical Method: The analytical method used can also influence the results. Common methods include enzymatic assays (colorimetric or amperometric) which are used for both sample types.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative differences between L-lactate measurement in whole blood and plasma.
| Feature | Whole Blood | Plasma | Key Considerations |
| L-Lactate Concentration | Higher | 7-40% Lower than Whole Blood[1] | Difference is due to lactate content in erythrocytes.[2] |
| Pre-analytical Stability | Less stable; prone to in vitro glycolysis.[1][3] | More stable once separated from cells. | Whole blood requires immediate analysis or use of glycolytic inhibitors and cooling.[3][4] |
| Effect of In Vitro Glycolysis | Significant increase in lactate if not handled properly. | Negligible after centrifugation. | Proper and swift sample processing is critical for whole blood.[1] |
| Typical Application | Point-of-Care Testing (POCT)[1][5] | Central Laboratory Testing[1][5] | POCT offers rapid turnaround, while lab testing may offer higher throughput. |
Signaling Pathways and Logical Relationships
The production of L-lactate is the terminal step of glycolysis, a fundamental metabolic pathway. The following diagram illustrates the glycolytic pathway, highlighting the conversion of pyruvate to lactate.
Caption: Glycolysis pathway leading to L-lactate production.
Experimental Protocols
Accurate and reproducible L-lactate measurements are contingent on meticulous adherence to experimental protocols. Below are detailed methodologies for sample collection and preparation for both whole blood and plasma analysis.
Protocol 1: Blood Sample Collection and Handling
Objective: To correctly collect and process blood for L-lactate analysis to minimize pre-analytical errors.
Materials:
-
Tourniquet
-
Alcohol swabs
-
Blood collection needles
-
Vacutainer tubes containing a glycolytic inhibitor (e.g., sodium fluoride/potassium oxalate)
-
Vacutainer tubes containing an anticoagulant (e.g., lithium heparin) for plasma preparation
-
Ice bath
-
Centrifuge
Procedure:
-
Patient Preparation: The patient should be at rest to establish a baseline lactate level. Avoid hand clenching, as this can falsely elevate lactate.
-
Venipuncture:
-
Apply the tourniquet for the shortest possible time.
-
Clean the venipuncture site with an alcohol swab and allow it to dry.
-
Perform venipuncture and collect blood directly into the appropriate vacutainer tube.
-
-
Sample Handling for Whole Blood Analysis:
-
If using a tube with a glycolytic inhibitor, gently invert the tube 8-10 times to ensure proper mixing.
-
Place the tube immediately in an ice bath if analysis is not performed within 15 minutes.[4]
-
-
Sample Handling for Plasma Analysis:
-
Collect blood in a tube containing an anticoagulant (e.g., lithium heparin).
-
Immediately place the tube on ice.
-
Centrifuge the sample at 2000-3000 x g for 10-15 minutes at 4°C within 15 minutes of collection.[4]
-
Carefully aspirate the supernatant (plasma) into a clean, labeled microcentrifuge tube.
-
The plasma can be stored at 2-8°C for up to 8 hours or frozen at -20°C or lower for long-term storage.[3]
-
Protocol 2: L-Lactate Measurement using an Enzymatic Colorimetric Assay
Objective: To quantify the L-Lactate concentration in whole blood lysate or plasma. This protocol is based on the principle of the lactate oxidase-peroxidase reaction.
Materials:
-
Whole blood lysate or plasma sample
-
L-Lactate standard solution
-
Lactate Assay Kit (containing lactate oxidase, peroxidase, and a colorimetric probe)
-
Microplate reader
-
96-well microplate
-
Pipettes and tips
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of L-Lactate standards by diluting the stock standard solution with the assay buffer to concentrations ranging from 0 to 10 mM.
-
-
Sample Preparation:
-
Whole Blood: Lyse the whole blood sample by diluting it with a lysis buffer provided in a commercial kit or a suitable buffer to release intracellular lactate. Centrifuge to remove cell debris.
-
Plasma: Plasma samples can typically be used directly or diluted with the assay buffer if the lactate concentration is expected to be high.
-
-
Assay:
-
Add a specific volume (e.g., 50 µL) of the standards and prepared samples to separate wells of the 96-well plate.
-
Prepare a reaction mixture containing lactate oxidase, peroxidase, and the colorimetric probe according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.
-
-
Measurement:
-
Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Calculation:
-
Subtract the absorbance of the blank (0 mM standard) from all readings.
-
Plot the absorbance of the standards versus their concentrations to generate a standard curve.
-
Determine the L-Lactate concentration of the samples from the standard curve.
-
Experimental Workflow Visualization
The following diagram illustrates the experimental workflow for comparing L-lactate measurements in whole blood and plasma.
Caption: Experimental workflow for L-lactate measurement.
Conclusion
The choice between whole blood and plasma for L-lactate measurement depends on the specific research question, available equipment, and required sample throughput. Whole blood analysis is advantageous for rapid, point-of-care testing but requires stringent pre-analytical handling to prevent artifactual increases in lactate. Plasma analysis, while involving an additional processing step, provides a more stable sample and is the standard for many central laboratories. Understanding the inherent differences in lactate concentrations between these two sample types and adhering to strict collection and processing protocols are paramount for obtaining accurate and reliable data in your research and development endeavors.
References
- 1. droracle.ai [droracle.ai]
- 2. Lactate concentration differences in plasma, whole blood, capillary finger blood and erythrocytes during submaximal graded exercise in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acb.org.uk [acb.org.uk]
- 4. Effect of different pre-analytical conditions on plasma lactate concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lactate measurement – point of care versus the laboratory [acutecaretesting.org]
A Guide to Validating a High-Throughput Colorimetric Assay Against a Reference HPLC Method
For researchers and professionals in drug development, the choice of analytical methodology is critical. While High-Performance Liquid Chromatography (HPLC) has long been the gold standard for its precision and specificity, high-throughput colorimetric assays are increasingly favored in screening environments for their speed and cost-effectiveness. However, the adoption of a newer, high-throughput method necessitates a rigorous validation process against a trusted reference method to ensure data integrity and reliability.
This guide provides a comprehensive framework for validating a high-throughput colorimetric assay against a reference HPLC method. It outlines the key validation parameters, provides detailed experimental protocols, and presents a comparative analysis of the data.
Core Validation Parameters
Analytical method validation is essential to confirm that a method is suitable for its intended purpose.[1] The International Council for Harmonisation (ICH) guidelines outline several key parameters that should be evaluated:
-
Specificity/Selectivity: The ability of the method to accurately measure the analyte of interest in the presence of other components such as impurities, degradants, or matrix components.[2]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[2] It is often assessed using a recovery study by spiking the matrix with a known quantity of the analyte.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2] This is typically evaluated at two levels:
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[1]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. A signal-to-noise ratio of 3:1 is often used for instrumental methods.[5]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. A signal-to-noise ratio of 10:1 is a common benchmark.[5]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2]
Method Comparison: High-Throughput Colorimetric Assay vs. HPLC
The following table summarizes the key characteristics of each method:
| Feature | High-Throughput Colorimetric Assay | HPLC Method |
| Principle | Measures the concentration of an analyte based on a color change, which is quantified by absorbance.[6] | Physically separates components in a liquid mixture, which are then detected and quantified.[3] |
| Throughput | High (96, 384, or 1536-well plate formats).[7] | Low to Medium (sample-by-sample injection). |
| Cost per Sample | Generally low.[6] | Higher due to solvent consumption, column costs, and maintenance. |
| Specificity | Can be prone to interference from compounds with similar structures or that affect the reaction chemistry.[8] | High, as it separates the analyte from other components before detection.[3] |
| Sensitivity | Varies widely depending on the specific reaction; can be very sensitive.[9] | Generally high, with the ability to detect analytes at very low concentrations.[3] |
| Sample Volume | Typically small (microliter range).[9] | Larger (microliter to milliliter range). |
| Complexity | Relatively simple instrumentation and workflow. | More complex instrumentation and requires skilled operators. |
Experimental Protocols
To illustrate the validation process, we will use a hypothetical scenario of quantifying "Compound A" in a simple buffer matrix.
High-Throughput Colorimetric Assay Protocol
This protocol is based on a fictional colorimetric reagent that reacts with Compound A to produce a product with an absorbance maximum at 560 nm.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Compound A Stock Solution: 10 mM Compound A in DMSO.
-
Colorimetric Reagent: Prepare a 1 mg/mL solution of the colorimetric reagent in the assay buffer.
-
-
Standard Curve Preparation:
-
Perform a serial dilution of the Compound A stock solution in the assay buffer to create standards ranging from 1 µM to 100 µM.
-
Include a blank control containing only the assay buffer.
-
-
Sample Preparation:
-
Dilute the test samples containing unknown concentrations of Compound A in the assay buffer to fall within the range of the standard curve.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of each standard or sample to individual wells of a clear, flat-bottom 96-well plate.
-
Add 50 µL of the colorimetric reagent to all wells.
-
Incubate the plate for 15 minutes at room temperature, protected from light.
-
Read the absorbance at 560 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all standard and sample wells.
-
Plot the corrected absorbance values of the standards against their known concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Use the equation to calculate the concentration of Compound A in the unknown samples.
-
Reference HPLC Method Protocol
This protocol uses a standard reverse-phase HPLC method to quantify Compound A.
-
Reagent and Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Compound A Stock Solution: 10 mM Compound A in DMSO.
-
-
Standard Curve Preparation:
-
Dilute the Compound A stock solution with the mobile phase (e.g., 50:50 mixture of A and B) to prepare standards ranging from 1 µM to 100 µM.
-
Include a blank control of the mobile phase mixture.
-
-
Sample Preparation:
-
Dilute the test samples in the mobile phase mixture to ensure the concentration falls within the standard curve range.
-
Filter all samples and standards through a 0.22 µm syringe filter before injection.
-
-
HPLC Instrument Setup and Run:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (assuming this is the absorbance maximum for Compound A).
-
Gradient: A suitable gradient to ensure separation of Compound A from any impurities (e.g., start with 95% A, ramp to 95% B over 10 minutes).
-
Run the sequence, injecting the blank, standards, and samples.
-
-
Data Analysis:
-
Integrate the peak corresponding to Compound A in each chromatogram to determine the peak area.
-
Plot the peak area of the standards against their known concentrations.
-
Perform a linear regression to obtain the equation of the line and the R² value.
-
Use the equation to calculate the concentration of Compound A in the samples.
-
Diagrams of Experimental Workflows
Caption: Workflow for validating the colorimetric assay against the HPLC method.
Caption: Logical relationships between key analytical method validation parameters.
Data Presentation and Comparison
The following tables present hypothetical data from the validation of the colorimetric assay against the reference HPLC method for Compound A.
Table 1: Linearity and Range
| Method | Range (µM) | Linear Regression Equation | Correlation Coefficient (R²) |
| Colorimetric Assay | 1 - 100 | y = 0.015x + 0.005 | 0.9985 |
| HPLC Method | 1 - 100 | y = 4500x - 150 | 0.9998 |
Table 2: Accuracy (Spiked Samples)
| Spiked Concentration (µM) | Colorimetric Assay (% Recovery) | HPLC Method (% Recovery) |
| 5 | 98.5% | 101.2% |
| 50 | 102.1% | 100.5% |
| 90 | 99.3% | 99.8% |
Table 3: Precision
| Method | Concentration (µM) | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6) |
| Colorimetric Assay | 50 | 2.8% | 4.5% |
| HPLC Method | 50 | 0.9% | 1.8% |
Table 4: LOD and LOQ
| Method | LOD (µM) | LOQ (µM) |
| Colorimetric Assay | 0.8 | 2.5 |
| HPLC Method | 0.2 | 0.7 |
Statistical Comparison of Methods
To formally assess the agreement between the two methods, data from the analysis of multiple samples across the analytical range should be compared.
-
Linear Regression: Plot the concentrations obtained from the colorimetric assay (Y-axis) against the concentrations from the HPLC method (X-axis). An ideal correlation would yield a slope close to 1, an intercept near 0, and a correlation coefficient (R²) > 0.99.
-
Bland-Altman Plot: This plot visualizes the agreement between two quantitative measurements by plotting the difference between the two methods for each sample against the average of the two methods.[10] This helps to identify any systematic bias or outliers.
Conclusion
The validation of a high-throughput colorimetric assay against a reference HPLC method is a crucial step to ensure its reliability for screening and other applications. While the HPLC method typically demonstrates superior precision, specificity, and a lower limit of quantitation, a well-validated colorimetric assay can provide data that is fit-for-purpose in a high-throughput context.
The validation data allows researchers to understand the limitations of the high-throughput assay and to establish acceptance criteria for its use. For example, the colorimetric assay may be deemed suitable for primary screening to identify potent hits, which are then confirmed and accurately quantified using the more rigorous HPLC method. This tiered approach leverages the strengths of both methodologies, enabling efficient and reliable data generation in drug discovery and development pipelines.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. pharmtech.com [pharmtech.com]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. ijsart.com [ijsart.com]
- 7. Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Comparison between colorimetry and HPLC on the stability test of roxithromycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Lactate as a Biomarker: A Comparative Analysis in Sepsis vs. Hypoxia
For Researchers, Scientists, and Drug Development Professionals
Lactate, long considered a mere byproduct of anaerobic metabolism, has emerged as a critical biomarker in various pathological states. Its role is particularly prominent in sepsis and hypoxia, where elevated levels are associated with increased morbidity and mortality. However, the underlying mechanisms of lactate production and its clinical interpretation differ significantly between these two conditions. This guide provides a comparative analysis of lactate as a biomarker in sepsis versus hypoxia, supported by experimental data and detailed methodologies, to aid researchers and clinicians in their understanding and application of this vital marker.
At a Glance: Lactate in Sepsis vs. Hypoxia
| Feature | Lactate in Sepsis | Lactate in Hypoxia |
| Primary Production Mechanism | Complex: Both anaerobic glycolysis (due to tissue hypoperfusion) and aerobic glycolysis (stress-induced via catecholamines)[1][2][3][4]. | Primarily anaerobic glycolysis due to insufficient oxygen supply[5][6]. |
| Contributing Factors | Decreased hepatic clearance, mitochondrial dysfunction, inflammatory response[1][7]. | Direct lack of oxygen as the final electron acceptor in the electron transport chain. |
| Clinical Significance | Marker of sepsis severity, septic shock, and response to therapy. Lactate clearance is a key prognostic indicator[5][8][9][10]. | Direct indicator of tissue oxygen deficit and anaerobic metabolism[5][11]. |
| Typical Levels (mmol/L) | > 2.0 indicates sepsis, ≥ 4.0 is associated with septic shock and high mortality[1][5][9]. | Levels rise in proportion to the severity and duration of oxygen deprivation[12]. |
| Associated Signaling | Epinephrine-stimulated β2-adrenergic receptors, HIF-1α stabilization due to inflammation and localized hypoxia[1][2][13][14]. | Primarily driven by Hypoxia-Inducible Factor 1-alpha (HIF-1α) stabilization[6][15]. |
Signaling Pathways of Lactate Production
The signaling cascades leading to lactate production diverge significantly between sepsis and hypoxia, although they share some common elements.
Lactate Production in Hypoxia
In a state of pure hypoxia, the lack of oxygen is the direct trigger for the metabolic shift towards anaerobic glycolysis. The stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) is the central event, leading to the upregulation of glycolytic enzymes and lactate dehydrogenase A (LDHA), which converts pyruvate to lactate[6][16].
Caption: Signaling pathway of lactate production in hypoxia.
Lactate Production in Sepsis
The pathophysiology of elevated lactate in sepsis is more multifaceted. While tissue hypoperfusion can induce hypoxia and subsequent anaerobic glycolysis, a significant portion of lactate is produced aerobically, driven by the systemic inflammatory response and catecholamine surge[1][2][4]. Epinephrine, in particular, stimulates β2-adrenergic receptors, leading to increased glycolysis and pyruvate production that outpaces the capacity of the mitochondria, resulting in conversion to lactate[2]. Additionally, impaired lactate clearance by the liver and kidneys exacerbates hyperlactatemia[1][7].
Caption: Multifactorial pathways of lactate production in sepsis.
Experimental Protocols
Accurate measurement and interpretation of lactate levels are paramount for both clinical decision-making and research.
Key Experiment: Serial Lactate Measurement in Sepsis Resuscitation
Objective: To evaluate the prognostic value of lactate clearance in patients with sepsis or septic shock.
Methodology:
-
Patient Selection: Enroll patients meeting the Sepsis-3 criteria with an initial elevated blood lactate level (e.g., > 2 mmol/L)[9].
-
Initial Sample Collection: Upon diagnosis, collect an arterial or venous blood sample for baseline lactate measurement. Point-of-care testing is often utilized for rapid results[17].
-
Resuscitation Protocol: Initiate standard sepsis resuscitation protocols, which may include fluid administration and vasopressors, according to guidelines like those from the Surviving Sepsis Campaign[9][10].
-
Serial Sampling: Collect subsequent blood samples for lactate measurement at predefined intervals, typically every 2-4 hours for the first 6-8 hours of resuscitation[18].
-
Lactate Clearance Calculation: Calculate lactate clearance using the formula: [ (Initial Lactate - Follow-up Lactate) / Initial Lactate ] * 100%.
-
Data Analysis: Correlate lactate clearance rates with clinical outcomes such as 28-day mortality. A clearance of >10-20% over the initial hours is often associated with improved survival[19][20].
Key Experiment: Induction of Hypoxia and Lactate Measurement
Objective: To determine the direct effect of hypoxia on lactate production in a controlled setting.
Methodology:
-
Model System: Utilize either in vitro cell cultures or in vivo animal models.
-
Baseline Measurement: In the chosen model, establish baseline lactate levels under normoxic conditions (21% O2). For cell cultures, this involves sampling the culture medium. For animal models, a baseline blood sample is drawn.
-
Hypoxia Induction: Expose the model system to a hypoxic environment (e.g., 1-5% O2) for a specified duration.
-
Serial Sampling: Collect samples at regular intervals during the hypoxic exposure to measure the change in lactate concentration.
-
Lactate Quantification: Analyze lactate levels using a biochemical analyzer or a specific lactate assay kit.
-
Data Analysis: Plot lactate concentration over time to demonstrate the direct correlation between the onset and duration of hypoxia and the increase in lactate levels.
Comparative Experimental Workflow
The following diagram illustrates a generalized workflow for the comparative analysis of lactate in sepsis and hypoxia models.
Caption: Comparative experimental workflow for lactate analysis.
Conclusion
While elevated lactate is a critical indicator in both sepsis and hypoxia, it is imperative for researchers and clinicians to understand the distinct pathophysiological contexts. In hypoxia, hyperlactatemia is a direct consequence of oxygen debt. In sepsis, it reflects a more complex state of metabolic reprogramming, inflammation, and organ dysfunction. Recognizing these differences is crucial for accurate diagnosis, effective therapeutic intervention, and the development of novel drugs targeting these pathways. The continued investigation into lactate's role as a signaling molecule, beyond its metabolic function, promises to further refine its utility as a biomarker in critical illness.
References
- 1. news-medical.net [news-medical.net]
- 2. Understanding lactate in sepsis & Using it to our advantage [emcrit.org]
- 3. pulsara.com [pulsara.com]
- 4. Lactate is an unreliable indicator of tissue hypoxia in injury or sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nextgenbiochemists.com [nextgenbiochemists.com]
- 6. pnas.org [pnas.org]
- 7. Lactate as a Biomarker for Sepsis Prognosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lactate and Lactylation in Sepsis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lactate as an aid in sepsis diagnosis and management - Radiometer [radiometer.com]
- 10. Clinical applications of lactate testing in patients with sepsis and septic shock - Ryoo - Journal of Emergency and Critical Care Medicine [jeccm.amegroups.org]
- 11. ovid.com [ovid.com]
- 12. Measurement of interstitial lactate during hypoxia-induced dilatation in isolated pressurised porcine coronary arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Lactate’s impact on immune cells in sepsis: unraveling the complex interplay [frontiersin.org]
- 14. Lactate’s impact on immune cells in sepsis: unraveling the complex interplay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The hypoxia–lactate axis tempers inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lactate: a multifunctional signaling molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 17. safetyandquality.gov.au [safetyandquality.gov.au]
- 18. Lactate is THE target for early resuscitation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lactate, a useful marker for disease mortality and severity but an unreliable marker of tissue hypoxia/hypoperfusion in critically ill patients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lactate Clearance for Assessing Response to Resuscitation in Severe Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Lactic Acid: A Guide for Laboratory Professionals
The safe disposal of lactic acid is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively. Adherence to institutional and local regulations is paramount, and this document should be used in conjunction with your organization's specific safety protocols.
Immediate Safety and Operational Plan
Before handling this compound for disposal, it is essential to wear the appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][2] All handling of concentrated this compound and neutralization procedures should be performed in a well-ventilated area or a chemical fume hood.[1]
Disposal Decision-Making:
The primary determinant for the disposal route is whether the this compound waste is contaminated with other hazardous materials and the quantity of the waste.
-
Contaminated or Large Quantities: If this compound is mixed with other hazardous substances (e.g., heavy metals) or constitutes a large volume, it must be disposed of as hazardous waste.[1] Do not attempt to neutralize or dispose of it via the sanitary sewer.[1] Collect the waste in a clearly labeled, sealed container and contact your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor for pickup.[1][3]
-
Small, Uncontaminated Quantities: Small amounts of uncontaminated this compound can often be neutralized in the laboratory and disposed of down the sanitary sewer, provided local regulations permit this.[1]
Protocol for In-Laboratory Neutralization and Disposal
This protocol outlines the step-by-step methodology for the safe treatment of small quantities of uncontaminated this compound.
Materials:
-
This compound waste
-
Large container (e.g., beaker or pail)
-
Cold water
-
Neutralizing agent: Sodium bicarbonate (baking soda) or sodium carbonate (soda ash)
-
Stirring rod
-
pH meter or pH strips
Procedure:
-
Dilution: If you are working with concentrated this compound (e.g., 88%), it must first be diluted. In a chemical fume hood, slowly add the concentrated this compound to a large volume of cold water.[1] The goal is to reduce the concentration to below 10%.[1] Caution: Always add acid to water, never the other way around, to prevent a violent exothermic reaction.
-
Neutralization: Slowly and carefully add a neutralizing agent, such as sodium bicarbonate, to the diluted this compound solution while stirring continuously.[1] Be aware that this reaction will produce carbon dioxide gas, causing fizzing or frothing; add the neutralizing agent in small portions to control the reaction.[4]
-
pH Monitoring: Periodically check the pH of the solution using a pH meter or pH strips. Continue to add the neutralizing agent until the pH is within a neutral range, typically between 5.0 and 9.0.[1]
-
Regulatory Check: Before final disposal, confirm that your local and institutional regulations permit the sewer disposal of neutralized lactate solutions.
-
Final Disposal: Once the solution is neutralized and regulations have been confirmed, pour the solution down the sanitary sewer, flushing with a large volume of water—at least 20 parts water for every one part of the neutralized solution.[1]
Quantitative Disposal Parameters
The following table summarizes key quantitative data for the in-laboratory disposal of this compound.
| Parameter | Guideline | Source |
| In-Lab Treatment Suitability | Small, uncontaminated quantities only | [1] |
| Pre-Neutralization Concentration | Dilute to <10% | [1] |
| Target pH for Neutralization | 5.0 - 9.0 | [1] |
| Approximate Neutralization Ratio | ~1 gram of sodium bicarbonate per 1 mL of 88% this compound | [4] |
| Final Sewer Dilution | Flush with at least 20 parts water | [1] |
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Lactic Acid
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides essential safety protocols, handling procedures, and disposal plans for laboratory professionals working with lactic acid. Adherence to these guidelines is critical to ensure a safe laboratory environment and prevent personal injury. This compound, particularly at high concentrations, is corrosive and can cause severe skin burns and serious eye damage.[1]
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the most critical line of defense against exposure to this compound. All PPE should be inspected for integrity before each use.
Recommended PPE for Handling this compound
| Protection Type | Recommended Equipment | Standards & Specifications |
| Eye/Face Protection | Tightly fitting safety goggles with side shields. For operations with a higher risk of splashing, an 8-inch minimum face shield should be worn over the goggles.[1] | Must be approved under government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Butyl rubber, Neoprene).[2] An acid-resistant or chemical-resistant lab coat or apron must be worn.[2] Long pants and closed-toe shoes are mandatory.[3] | Gloves should be tested according to EN 374.[1] Select gloves based on the breakthrough time appropriate for the duration of the handling procedure. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] If ventilation is inadequate or if vapors/mists are generated, use a NIOSH-approved respirator with appropriate acid gas cartridges.[1] | Respirator use requires a formal respiratory protection program, including fit testing and training. |
Glove Selection: Chemical Resistance and Breakthrough Time
The selection of an appropriate glove material is crucial for preventing skin contact. Breakthrough time, the time it takes for the chemical to permeate the glove material, is a key factor. The following table summarizes the performance of common glove materials against this compound.
| Glove Material | Concentration | Breakthrough Time (Minutes) | Performance Rating |
| Nitrile Rubber | 85% | > 480 | Excellent |
| Butyl Rubber | 85% | > 480 | Excellent |
| Neoprene | 85% | > 480 | Excellent |
| Natural Rubber | 85% | > 480 | Excellent |
| PVC | 85% | ~ 180 | Good |
Note: Data is compiled from various safety data sheets and chemical resistance guides.[4][5][6][7] Breakthrough times can be affected by factors such as glove thickness, temperature, and the specific formulation of the glove.[5][8] Always inspect gloves for tears or degradation before use and replace them immediately if signs of contamination or damage are present. For prolonged or high-exposure tasks, consider double-gloving.
Procedural Workflow for Handling this compound
Following a standardized procedure minimizes the risk of accidental exposure and ensures a controlled environment.
Emergency Procedures: Spills and Exposure
Immediate and appropriate action is crucial in the event of a spill or exposure.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, including under the eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected area with soap and plenty of water for at least 15 minutes.[1] Seek medical advice if skin irritation or a burning sensation persists.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[1] If the person is not breathing, begin artificial respiration (do not use mouth-to-mouth).[1] Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water.[1] Do NOT induce vomiting.[1] Drink plenty of water.[1] Call a physician or poison control center immediately.[1]
Spill Response Workflow
For small spills, trained laboratory personnel can perform cleanup. For large spills, evacuate the area and contact the institution's emergency response team.
Disposal Plan
Improper disposal of this compound is a regulatory violation. The appropriate disposal method depends on the quantity, concentration, and presence of other contaminants.
Disposal Decision-Making Process
This procedure should only be performed by trained personnel for small amounts of this compound waste that are not contaminated with other hazardous materials.
-
Dilution: If using a concentrated solution (e.g., 88%), first dilute it by slowly adding the acid to a large volume of cold water to achieve a concentration below 10%. This should be done in a chemical fume hood.
-
Neutralization: Slowly and carefully add a dilute solution of a weak base, such as sodium bicarbonate (baking soda), to the diluted this compound while stirring. Monitor the pH using a pH meter or pH strips. The target pH is between 6 and 8.
-
Final Disposal: Once neutralized, the solution can typically be disposed of down the sanitary sewer with copious amounts of water.[1] Always check with your institution's Environmental Health and Safety (EHS) office and local regulations before any sewer disposal.
-
Contaminated or Large Quantities: For large volumes or this compound waste contaminated with other hazardous materials (e.g., heavy metals), do not attempt in-lab treatment.[1] Collect the waste in a properly labeled, sealed, and compatible container. Contact your institution's EHS office for collection and disposal by a licensed hazardous waste contractor.[1][6]
References
- 1. ipo.rutgers.edu [ipo.rutgers.edu]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. oehs.ecu.edu [oehs.ecu.edu]
- 4. spokane.wsu.edu [spokane.wsu.edu]
- 5. uwyo.edu [uwyo.edu]
- 6. fishersci.com [fishersci.com]
- 7. scribd.com [scribd.com]
- 8. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
